Moguisteine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYVIAQNTFPTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869634 | |
| Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119637-67-1 | |
| Record name | Moguisteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119637-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moguisteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moguisteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOGUISTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y556547YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Moguisteine's Mechanism of Action on Irritant Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moguisteine is a peripherally acting, non-narcotic antitussive agent that has demonstrated efficacy in preclinical and clinical studies for the treatment of cough.[1][2][3] Its mechanism of action is distinct from centrally acting opioids and is primarily attributed to its modulatory effects on peripheral sensory nerves within the airways. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a focus on its interaction with irritant receptors. It synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the proposed signaling pathways. The available evidence strongly suggests that this compound exerts its antitussive effects through the inhibition of rapidly adapting receptors (RARs) and the activation of ATP-sensitive potassium (KATP) channels in vagal afferent nerves, which in turn likely modulates the activity of downstream effectors such as transient receptor potential (TRP) channels.[4][5]
Core Mechanism of Action: Peripheral Inhibition of Irritant Receptors
This compound's primary antitussive activity is localized to the peripheral nervous system, specifically targeting the sensory afferent nerves that innervate the airways. Unlike centrally acting antitussives like codeine, this compound does not exert its effects on the cough center in the brainstem. This peripheral action is advantageous as it avoids central nervous system side effects such as sedation and addiction potential.
The key targets of this compound are irritant receptors, a class of sensory nerve endings in the respiratory tract that are sensitive to both chemical and mechanical stimuli. Among these, rapidly adapting receptors (RARs) have been identified as a significant site of this compound's action. RARs are myelinated afferent nerve fibers that are activated by various stimuli, including inhaled irritants, leading to the cough reflex.
Inhibition of Rapidly Adapting Receptors (RARs)
Electrophysiological studies in anesthetized dogs have provided direct evidence of this compound's inhibitory effect on RARs. Intravenous administration of this compound (200 µg/kg) was shown to decrease the mean activity of tracheobronchial RARs to 75% of the control value. This inhibition of RAR firing is believed to be a cornerstone of this compound's ability to suppress cough. Further studies in anesthetized guinea pigs have corroborated these findings, demonstrating that this compound reduces the increased discharge of RARs induced by capsaicin aerosol.
Role of ATP-Sensitive Potassium (KATP) Channels
A growing body of evidence points to the involvement of ATP-sensitive potassium (KATP) channels in mediating the effects of this compound. KATP channels are present on sensory neurons and their activation leads to potassium efflux, hyperpolarization of the cell membrane, and consequently, a decrease in neuronal excitability.
Pre-treatment with glibenclamide, a KATP channel blocker, has been shown to antagonize the antitussive effects of this compound in a dose-dependent manner in guinea pigs. This suggests that this compound may act as a KATP channel opener. By activating these channels on vagal afferent nerves, this compound likely hyperpolarizes the nerve endings, making them less responsive to tussive stimuli and thereby inhibiting the initiation of the cough reflex.
Quantitative Data Summary
The antitussive efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key dose-response data.
Table 1: Antitussive Efficacy of this compound in Guinea Pig Models
| Tussive Agent | Route of Administration | ED50 (mg/kg) | Reference |
| 7.5% Citric Acid Aerosol | Oral (p.o.) | 25.2 | |
| 30 µM Capsaicin Aerosol | Oral (p.o.) | 19.3 | |
| Mechanical Stimulation | Oral (p.o.) | 22.9 | |
| Tracheal Electrical Stimulation | Oral (p.o.) | 12.5 | |
| Capsaicin Aerosol | Subcutaneous (s.c.) | 1 and 5 (dose-dependent reduction) |
Table 2: Antitussive Efficacy of this compound in a Dog Model
| Tussive Agent | Route of Administration | ED50 (mg/kg) | Reference |
| Tracheal Electrical Stimulation | Oral (p.o.) | 17.2 |
Signaling Pathways and Logical Relationships
The proposed mechanism of action of this compound involves a signaling cascade that begins with the activation of KATP channels and culminates in the inhibition of irritant receptor signaling.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Capsazepine inhibits cough induced by capsaicin and citric acid but not by hypertonic saline in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of this compound on the activity of tracheobronchial rapidly adapting receptors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of ATP-sensitive K(+) channels in the anti-tussive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Moguisteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moguisteine is a peripherally acting, non-narcotic antitussive agent. It has demonstrated efficacy in reducing cough frequency in patients with chronic obstructive pulmonary disease (COPD) and other respiratory conditions. Its mechanism of action is believed to involve the modulation of sensory nerve channels in the airways. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure
This compound is a racemic mixture of the ethyl ester of (R,S)-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoic acid.
| Identifier | Value |
| IUPAC Name | ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate[1] |
| Molecular Formula | C₁₆H₂₁NO₅S[1] |
| Molecular Weight | 339.41 g/mol [1] |
| CAS Number | 119637-67-1[1] |
| SMILES | CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC[1] |
A two-dimensional representation of the this compound structure is provided below.
Caption: Chemical structure of this compound.
Synthesis of this compound
A known high-yield and high-purity synthesis of this compound proceeds via a three-step process. An alternative, older method involves the use of the less stable and more expensive ethyl malonyl chloride.
Three-Step Synthesis Pathway
This modern synthesis route offers high yields and purity.
References
The Pharmacological Profile of Moguisteine: A Peripherally Acting Antitussive
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Moguisteine is a novel, non-narcotic, peripherally acting antitussive agent that has demonstrated efficacy comparable to centrally acting agents like codeine and dextromethorphan in preclinical and clinical studies. Its unique mechanism of action, targeting peripheral airway sensory nerves, offers a promising alternative to traditional cough suppressants that are often associated with central nervous system side effects. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its antitussive properties, mechanism of action, pharmacokinetics, and clinical efficacy. Detailed experimental protocols from key studies are provided to facilitate further research and development.
Introduction
Cough is a vital protective reflex that clears the airways of foreign particles and excess secretions.[1] However, chronic or excessive coughing can be debilitating and significantly impact a patient's quality of life.[1] Current antitussive therapies are broadly categorized into centrally and peripherally acting agents.[2] Centrally acting antitussives, such as opioids (e.g., codeine) and dextromethorphan, suppress the cough reflex by acting on the cough center in the brainstem.[2] While effective, their use can be limited by side effects including sedation, constipation, and the potential for abuse.[2]
This compound emerges as a peripherally acting antitussive, offering a targeted approach to cough suppression by modulating the activity of sensory nerves in the airways. This guide synthesizes the current knowledge on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its pharmacological actions.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of peripheral afferent nerve activity in the airways, specifically the rapidly adapting irritant receptors (RARs). This action is believed to be mediated, at least in part, through the activation of ATP-sensitive potassium (K-ATP) channels.
Modulation of Airway Sensory Nerves
Studies in anesthetized dogs and guinea pigs have demonstrated that this compound significantly reduces the firing rate of RARs. These receptors are mechanosensitive and chemosensitive nerve endings located in the airway epithelium that are activated by various tussive stimuli, including chemical irritants and mechanical stimulation. By inhibiting the activity of RARs, this compound effectively dampens the initiation of the cough reflex at its origin.
Role of ATP-Sensitive Potassium (K-ATP) Channels
The antitussive effect of this compound is significantly attenuated by the K-ATP channel blocker, glibenclamide. This suggests that this compound, similar to known K-ATP channel openers like pinacidil, exerts its inhibitory effect on sensory nerves through the opening of these channels. Activation of K-ATP channels leads to potassium efflux, hyperpolarization of the nerve membrane, and a subsequent decrease in neuronal excitability, making it more difficult for tussive stimuli to trigger an action potential.
Figure 1: Proposed signaling pathway for this compound's antitussive action.
Preclinical Pharmacology
The antitussive efficacy of this compound has been extensively evaluated in various animal models of cough. These studies have consistently demonstrated its potent cough-suppressant activity, comparable to that of codeine.
Antitussive Efficacy in Animal Models
This compound has been shown to dose-dependently inhibit cough induced by a variety of stimuli in guinea pigs and dogs. The median effective doses (ED50) for this compound and the comparator, codeine, in different cough models are summarized in the table below.
| Cough Model | Species | This compound ED50 (mg/kg, p.o.) | Codeine ED50 (mg/kg, p.o.) | Reference |
| Citric Acid Aerosol (7.5%) | Guinea Pig | 25.2 | 29.2 | |
| Capsaicin Aerosol (30 µM) | Guinea Pig | 19.3 | 15.2 | |
| Mechanical Stimulation of Trachea | Guinea Pig | 22.9 | 26.4 | |
| Electrical Stimulation of Trachea | Guinea Pig | 12.5 | 13.9 | |
| Electrical Stimulation of Trachea | Dog | 17.2 | Not Tested (emetic effect) |
Table 1: Comparative Antitussive Efficacy of this compound and Codeine in Preclinical Models
Detailed Experimental Protocols
-
Animals: Male Dunkin-Hartley guinea pigs (350-400g) are used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Procedure: Conscious, unrestrained guinea pigs are placed individually in a transparent chamber. An aerosol of either 7.5% citric acid or 30 µM capsaicin is generated by an ultrasonic nebulizer and delivered into the chamber for a period of 10 minutes. The number of coughs is counted by a trained observer during the exposure period.
-
Drug Administration: this compound, codeine, or vehicle is administered orally (p.o.) via gavage 60 minutes before the aerosol challenge.
-
Data Analysis: The percentage inhibition of the cough response is calculated for each dose, and the ED50 value is determined by regression analysis.
Figure 2: Experimental workflow for chemically-induced cough in guinea pigs.
-
Mechanical Stimulation (Guinea Pig): A nylon probe is inserted into the trachea of a conscious guinea pig to gently touch the carina, inducing a cough reflex. The number of coughs within a defined period is counted.
-
Electrical Stimulation (Guinea Pig and Dog): An electrode is surgically implanted on the tracheal mucosa of an anesthetized animal. A train of electrical pulses is delivered to stimulate the afferent nerves and induce coughing. The number of coughs is recorded.
Clinical Pharmacology
Clinical trials have confirmed the antitussive efficacy and safety of this compound in patients with cough associated with various respiratory conditions.
Efficacy in Patients with Chronic Respiratory Diseases
A randomized, double-blind, placebo-controlled, multicenter trial evaluated the efficacy of this compound (200 mg t.i.d. for four days) in 87 patients with persistent cough associated with chronic respiratory disorders such as COPD, respiratory tract neoplasms, and pulmonary fibrosis.
| Parameter | This compound (n=42) | Placebo (n=45) | p-value | Reference |
| Reduction in number of coughs (8-10 a.m., Day 4 vs. Day 1) | 42% | 14% | 0.028 |
Table 2: Efficacy of this compound in Patients with Chronic Cough
The study also reported a greater reduction in both daytime and nighttime cough frequency with this compound compared to placebo, as assessed by ladder scale scores.
Another multicenter, double-blind, parallel-group study compared this compound (100 mg t.i.d.) with codeine (15 mg and 30 mg t.i.d.) for two days in 119 patients with chronic cough.
| Parameter | This compound (100 mg) | Codeine (15 mg) | Codeine (30 mg) | Reference |
| % Reduction in morning coughs (6h post-dose) | 21% | 28% | 29% | |
| % Reduction in nocturnal coughs (per hour) | 33% | 46% | 52% |
Table 3: Comparative Efficacy of this compound and Codeine in Chronic Cough While the differences between treatments were not statistically significant, the study concluded that this compound has an antitussive activity similar to that of codeine at the tested doses.
Clinical Trial Protocol Synopsis
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with persistent dry or slightly productive cough associated with chronic respiratory disorders (e.g., COPD, pulmonary fibrosis).
-
Inclusion Criteria: Age >18 years, clinical diagnosis of a chronic respiratory disease, persistent cough for at least two weeks.
-
Exclusion Criteria: Productive cough with significant sputum, acute respiratory infection, use of other antitussive medications.
-
Intervention: this compound suspension (200 mg) or matching placebo administered three times daily for four days.
-
Primary Efficacy Endpoint: Change in the number of coughs during a specified time interval (e.g., 8-10 a.m.) from baseline to the end of treatment.
-
Secondary Endpoints: Subjective assessment of cough frequency and severity using visual analog scales (VAS) or ladder scales, assessment of sleep disturbance due to cough.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests.
Pharmacokinetics and Metabolism
This compound is rapidly and extensively metabolized after oral administration, with no unchanged drug detected in plasma. The primary and active metabolite is M1, the free carboxylic acid of this compound.
Pharmacokinetic Parameters of the Active Metabolite M1
A study in healthy Chinese subjects after a single oral dose of this compound provided the following pharmacokinetic parameters for the active metabolite M1.
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (µg/mL) | 2.83 ± 0.89 | |
| Tmax (h) | 1.3 ± 0.5 | |
| AUC0-t (µg·h/mL) | 7.98 ± 2.15 | |
| t1/2 (h) | 1.65 ± 0.43 |
Table 4: Pharmacokinetic Parameters of M1 in Healthy Volunteers
Analytical Methodology for M1 Quantification
A sensitive and reproducible liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been developed for the determination of M1 in human plasma and urine.
-
Instrumentation: LC-ESI-MS system.
-
Chromatography: Diamonsil® C18(2) column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid-acetonitrile (57:43, v/v).
-
Detection: Selected ion monitoring (SIM) mode.
-
Sample Preparation (Plasma): Acidification with formic acid followed by protein precipitation with acetonitrile.
-
Sample Preparation (Urine): Dilution with blank urine.
-
Calibration Range: 0.02 to 8 µg/mL.
References
Moguisteine: A Peripherally Acting Non-Narcotic Antitussive Agent - A Technical Guide
Abstract
Moguisteine is a novel, peripherally acting, non-narcotic antitussive agent that has demonstrated efficacy in preclinical and clinical studies for the treatment of cough associated with various respiratory conditions.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, summarizing key experimental data, and detailing the methodologies used in its evaluation. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Introduction
Cough is a primary symptom of numerous respiratory diseases, and while it serves as a protective reflex, persistent coughing can significantly impair quality of life.[3] Traditional antitussive therapies often involve centrally acting opioids, which can be associated with undesirable side effects. This compound represents a promising alternative, offering a peripherally mediated mechanism of action that avoids the central nervous system effects of narcotic antitussives.[4][5] It was discovered during the screening of thiazolidine derivatives for expectorant properties and was identified as a potent cough suppressant.
Mechanism of Action
This compound's antitussive effect is primarily mediated through its action in the peripheral airways, without involving opioid receptors or the central cough center. The proposed mechanisms include:
-
Inhibition of Rapidly Adapting Receptors (RARs): this compound has been shown to decrease the activity of rapidly adapting irritant receptors (RARs) in the tracheobronchial tree. These receptors are mechanosensitive nerve endings that play a crucial role in initiating the cough reflex in response to various stimuli.
-
Modulation of ATP-Sensitive Potassium (K-ATP) Channels: It is suggested that this compound's mechanism may involve the activation of ATP-sensitive potassium channels, contributing to its inhibitory effect on airway sensory nerves.
-
Anti-inflammatory Properties: In addition to its direct effects on neural pathways, this compound has demonstrated anti-inflammatory activity in preclinical models, which may contribute to its overall therapeutic benefit in cough associated with airway inflammation.
The following diagram illustrates the proposed signaling pathway for this compound's antitussive action.
Preclinical Data
This compound has been extensively evaluated in various animal models of cough, consistently demonstrating potent antitussive activity.
Efficacy in Chemically-Induced Cough Models
This compound has been shown to dose-dependently inhibit cough induced by various chemical irritants in guinea pigs.
| Tussive Agent | This compound ED50 (p.o.) | Codeine ED50 (p.o.) | Reference |
| 7.5% Citric Acid Aerosol | 25.2 mg/kg | 29.2 mg/kg | |
| 30 µM Capsaicin Aerosol | 19.3 mg/kg | 15.2 mg/kg |
Efficacy in Mechanically and Electrically-Induced Cough Models
The antitussive effect of this compound extends to non-chemical stimuli, indicating a broad mechanism of action.
| Stimulation Method | Species | This compound ED50 (p.o.) | Codeine ED50 (p.o.) | Reference |
| Mechanical Stimulation | Guinea Pig | 22.9 mg/kg | 26.4 mg/kg | |
| Tracheal Electrical Stimulation | Guinea Pig | 12.5 mg/kg | 13.9 mg/kg | |
| Tracheal Electrical Stimulation | Dog | 17.2 mg/kg | Not Tested |
Effects on Airway Receptors
Direct electrophysiological studies have confirmed the inhibitory effect of this compound on airway sensory nerves.
| Species | Receptor Type | This compound Administration | Effect | Reference |
| Dog | Tracheobronchial RARs | 200 µg/kg i.v. | Decreased mean activity to 75% of control | |
| Guinea Pig | Lung RARs | 20 µg/kg i.v. | Decreased spontaneous firing | |
| Guinea Pig | Lung RARs | 200 mg/kg i.g. | Reduced increased discharge due to capsaicin aerosol |
Clinical Data
Clinical trials have evaluated the efficacy and safety of this compound in patients with cough from various respiratory diseases.
Placebo-Controlled Studies
| Indication | This compound Dose | Treatment Duration | Key Finding | Reference |
| Chronic Respiratory Disorders | 200 mg t.i.d. | 4 days | 42% reduction in morning coughs vs 14% with placebo (p=0.028) | |
| Chronic Respiratory Disorders | 200 mg t.i.d. | 4 days | Greater reduction in daytime and nighttime cough frequency vs placebo |
Comparator Studies
| Comparator | This compound Dose | Comparator Dose | Indication | Key Finding | Reference |
| Codeine Phosphate | 100 mg t.i.d. | 15 mg & 30 mg t.i.d. | Chronic Cough | Similar improvement in cough symptoms across all groups | |
| Dextromethorphan | 200 mg t.i.d. | 30 mg t.i.d. | Persistent Cough | Both drugs were equally effective |
Experimental Protocols
Chemically-Induced Cough in Guinea Pigs
Objective: To evaluate the antitussive effect of this compound against cough induced by chemical irritants.
Methodology:
-
Conscious guinea pigs are placed in a whole-body plethysmograph.
-
A baseline cough frequency is established.
-
Animals are orally administered this compound, a comparator drug (e.g., codeine), or vehicle.
-
After a set pre-treatment time, the animals are exposed to an aerosol of a tussive agent (e.g., 7.5% citric acid or 30 µM capsaicin) for a defined period.
-
The number of coughs is recorded during and immediately after exposure.
-
The percentage inhibition of the cough reflex is calculated relative to the vehicle-treated group.
The following diagram outlines the general experimental workflow for evaluating antitussive agents.
Electrophysiological Recording of RARs in Dogs
Objective: To directly measure the effect of this compound on the activity of rapidly adapting receptors.
Methodology:
-
Dogs are anesthetized, paralyzed, and artificially ventilated.
-
Single-unit action potentials from tracheobronchial RARs are recorded from the peripheral cut end of the right vagus nerve.
-
Baseline receptor activity is recorded.
-
This compound (e.g., 200 µg/kg i.v. in a vehicle such as DMSO) or vehicle alone is administered.
-
Receptor activity is recorded at multiple time points post-administration (e.g., 2, 5, 10, 15, 20, 30, and 45 minutes).
-
Changes in the firing frequency of the RARs are analyzed to determine the effect of the drug.
Clinical Trial in Patients with Chronic Cough
Objective: To assess the efficacy and safety of this compound in a clinical setting.
Methodology:
-
A multicenter, double-blind, randomized, placebo- or active-controlled, parallel-group study design is employed.
-
Patients with chronic, dry, or slightly productive cough associated with respiratory disorders are enrolled.
-
Patients are randomly assigned to receive this compound, placebo, or a comparator drug (e.g., codeine) for a specified duration.
-
Efficacy is assessed by objective measures (e.g., recording the number of coughs over a set period) and subjective measures (e.g., patient-reported visual analogue scales for cough frequency and severity).
-
Safety is monitored through the recording of adverse events and laboratory tests.
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated. No serious adverse events have been reported, and laboratory tests have not indicated any functional or toxic effects on specific organs. The incidence of adverse events with this compound has been comparable to or lower than that of active comparators like codeine.
Conclusion
This compound is a peripherally acting, non-narcotic antitussive with a well-documented efficacy and safety profile in both preclinical and clinical studies. Its unique mechanism of action, primarily involving the inhibition of rapidly adapting receptors in the airways, distinguishes it from centrally acting agents. The data summarized in this technical guide support the continued investigation and development of this compound as a valuable therapeutic option for the management of cough.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a peripheral nonnarcotic antitussive agent, on airway inflammation in guinea-pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
Moguisteine's Interaction with ATP-Sensitive Potassium Channels: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moguisteine, a non-narcotic, peripherally acting antitussive agent, has demonstrated efficacy in preclinical models of cough. Emerging evidence strongly suggests that its mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels in airway sensory nerves. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on these channels, consolidating key quantitative data, detailing experimental methodologies from pivotal studies, and illustrating the proposed signaling pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts in the field of respiratory medicine.
Introduction
This compound is a thiazolidine derivative with established antitussive properties.[1] Unlike centrally acting cough suppressants, this compound is believed to exert its effects peripherally, thereby avoiding common side effects such as sedation and addiction.[1] The primary hypothesis for its mechanism of action centers on the opening of ATP-sensitive potassium (K-ATP) channels, which are crucial regulators of cell membrane excitability.[2]
K-ATP channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. These channels link the metabolic state of a cell to its electrical activity, opening in response to a decrease in intracellular ATP. In sensory neurons, the opening of K-ATP channels leads to membrane hyperpolarization, which reduces neuronal excitability and subsequent neurotransmitter release. This guide will delve into the evidence supporting this compound's role as a K-ATP channel opener and its implications for cough suppression.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies investigating the effects of this compound and related compounds on cough reflexes. These studies primarily utilized a capsaicin-induced cough model in guinea pigs.
Table 1: Effect of this compound on Capsaicin-Induced Cough in Guinea Pigs
| Treatment | Dose (subcutaneous) | Mean Number of Coughs | Percentage Inhibition |
| Vehicle | - | 8.5 ± 0.5 | - |
| This compound | 1 mg/kg | 5.2 ± 0.6 | 38.8% |
| This compound | 5 mg/kg | 2.8 ± 0.4 | 67.1% |
Data extracted from Morita and Kamei, 2000.
Table 2: Effect of the K-ATP Channel Blocker Glibenclamide on the Antitussive Effect of this compound
| Pre-treatment (intraperitoneal) | Treatment (subcutaneous) | Dose | Mean Number of Coughs |
| Vehicle | Vehicle | - | 8.3 ± 0.4 |
| Vehicle | This compound | 5 mg/kg | 2.9 ± 0.5 |
| Glibenclamide | This compound | 3 mg/kg + 5 mg/kg | 5.1 ± 0.6 |
| Glibenclamide | This compound | 10 mg/kg + 5 mg/kg | 7.9 ± 0.7 |
Data extracted from Morita and Kamei, 2000.
Table 3: Comparative Effects of the K-ATP Channel Opener Pinacidil
| Treatment | Dose (subcutaneous) | Mean Number of Coughs | Percentage Inhibition |
| Vehicle | - | 8.6 ± 0.4 | - |
| Pinacidil | 1 mg/kg | 4.8 ± 0.5 | 44.2% |
| Pinacidil | 5 mg/kg | 2.1 ± 0.3 | 75.6% |
Data extracted from Morita and Kamei, 2000.
Table 4: Effect of Glibenclamide on the Antitussive Effect of Pinacidil
| Pre-treatment (intraperitoneal) | Treatment (subcutaneous) | Dose | Mean Number of Coughs |
| Vehicle | Vehicle | - | 8.4 ± 0.3 |
| Vehicle | Pinacidil | 5 mg/kg | 2.2 ± 0.4 |
| Glibenclamide | Pinacidil | 3 mg/kg + 5 mg/kg | 4.9 ± 0.6 |
| Glibenclamide | Pinacidil | 10 mg/kg + 5 mg/kg | 7.6 ± 0.5 |
Data extracted from Morita and Kamei, 2000.
Experimental Protocols
The primary experimental model used to elucidate this compound's mechanism of action is the capsaicin-induced cough model in guinea pigs.
Capsaicin-Induced Cough Model in Guinea Pigs
Objective: To assess the antitussive effects of this compound by measuring the reduction in cough frequency induced by a chemical irritant.
Animals: Male Hartley guinea pigs (250-300 g) are used.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-related responses.
-
Drug Administration:
-
This compound or Pinacidil is administered subcutaneously (s.c.).
-
Glibenclamide is administered intraperitoneally (i.p.) 30 minutes prior to the administration of this compound or Pinacidil.
-
-
Cough Induction:
-
60 minutes after this compound or Pinacidil administration, the animals are placed in a whole-body plethysmograph box.
-
An aerosol of capsaicin (30 µM) is delivered into the box for 3 minutes using an ultrasonic nebulizer.
-
-
Data Recording:
-
The number of coughs is recorded for 5 minutes from the start of the capsaicin inhalation.
-
Coughing is identified by the characteristic explosive sound and a sharp thoracoabdominal movement.
-
Materials:
-
This compound
-
Pinacidil
-
Glibenclamide
-
Capsaicin
-
Vehicle solutions (e.g., saline, dimethyl sulfoxide)
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound's Antitussive Action
The available evidence suggests that this compound acts as a K-ATP channel opener on peripheral sensory nerves in the airways. The proposed signaling pathway is as follows:
Caption: Proposed mechanism of this compound's antitussive effect.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the typical workflow for the in vivo experiments described in the literature.
Caption: Experimental workflow for assessing this compound's antitussive effect.
Discussion and Future Directions
The current body of research strongly supports the hypothesis that this compound's antitussive effects are mediated through the activation of ATP-sensitive potassium channels. The antagonism of its effects by the K-ATP channel blocker glibenclamide provides compelling, albeit indirect, evidence for this mechanism. However, several key areas require further investigation to provide a more complete understanding of this compound's molecular pharmacology.
Direct Electrophysiological Evidence: To date, there is a lack of published data from direct electrophysiological studies, such as patch-clamp recordings, demonstrating this compound's effect on K-ATP channel currents in sensory neurons or recombinant channel systems. Such studies would be invaluable in confirming direct channel activation, determining the dose-response relationship at the cellular level, and characterizing the kinetics of channel modulation.
Molecular Binding Site: The specific subunit(s) of the K-ATP channel (Kir6.x or SURx) with which this compound interacts remains to be identified. Binding assays and studies using chimeric or mutated channel subunits could elucidate the molecular determinants of this compound's action. Understanding the binding site would be critical for the rational design of more potent and selective K-ATP channel openers.
Intracellular Signaling: It is currently unknown whether this compound binds directly to the K-ATP channel complex or if its effects are mediated through an intracellular signaling cascade. Investigating potential second messenger pathways could provide a more nuanced understanding of its mechanism of action.
Conclusion
This compound is a promising peripherally acting antitussive agent with a mechanism of action that is strongly suggested to involve the activation of ATP-sensitive potassium channels. The quantitative data from in vivo studies, coupled with the detailed experimental protocols, provide a solid foundation for its further development. The key future research directions outlined in this guide, particularly the need for direct electrophysiological and molecular binding studies, will be crucial in fully elucidating its therapeutic potential and in the discovery of novel K-ATP channel modulators for the treatment of cough and other respiratory disorders.
References
In-Vitro Characterization of Moguisteine's Antitussive Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moguisteine is a peripherally acting, non-narcotic antitussive agent that has demonstrated efficacy in various preclinical models of cough.[1][2] Its mechanism of action is distinct from that of opioid-based cough suppressants, positioning it as a potentially safer therapeutic alternative. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound's antitussive properties, with a focus on its molecular targets and effects on airway sensory nerves. While detailed proprietary research data remains unpublished, this document synthesizes the available scientific literature to outline the key mechanisms of action, relevant experimental protocols, and quantitative data from preclinical studies. The guide is intended to serve as a foundational resource for researchers and drug development professionals investigating novel peripherally acting antitussive agents.
Mechanism of Action: Targeting Peripheral Sensory Nerves
This compound exerts its antitussive effects by modulating the activity of peripheral sensory nerves in the airways, thereby reducing the signaling cascade that leads to the cough reflex.[1][2] Unlike centrally acting agents like codeine or dextromethorphan, this compound does not cross the blood-brain barrier to a significant extent and shows no efficacy when administered directly into the central nervous system.[1] The primary mechanism elucidated to date involves the activation of ATP-sensitive potassium (KATP) channels on airway sensory neurons.
Activation of ATP-Sensitive Potassium (KATP) Channels
In-vivo studies have strongly implicated the opening of KATP channels as the core mechanism behind this compound's antitussive activity. The activation of these channels on sensory nerve endings leads to potassium efflux, resulting in hyperpolarization of the neuronal membrane. This hyperpolarized state increases the threshold for firing action potentials, thereby making the sensory nerves less responsive to tussive stimuli.
The involvement of KATP channels is substantiated by studies where the antitussive effect of this compound was significantly attenuated by the pre-administration of glibenclamide, a well-characterized KATP channel blocker.
Inhibition of Rapidly Adapting Receptors (RARs)
This compound has been shown to decrease the excitatory response of rapidly adapting receptors (RARs) to cough-inducing stimuli such as capsaicin. RARs are myelinated sensory nerve endings located in the airway epithelium that are sensitive to mechanical stimuli and chemical irritants. By dampening the responsiveness of these receptors, this compound effectively reduces the afferent signals that trigger the cough reflex.
Quantitative Data
The publicly available quantitative data for this compound's antitussive efficacy is primarily derived from in-vivo studies in animal models. These studies have established the dose-dependent inhibition of cough in response to various stimuli.
| Animal Model | Cough Stimulus | Route of Administration | ED50 (mg/kg) | Reference |
| Guinea Pig | Citric Acid Aerosol (7.5%) | Oral (p.o.) | 25.2 | |
| Guinea Pig | Capsaicin Aerosol (30 µM) | Oral (p.o.) | 19.3 | |
| Guinea Pig | Mechanical Stimulation | Oral (p.o.) | 22.9 | |
| Guinea Pig | Tracheal Electrical Stimulation | Oral (p.o.) | 12.5 | |
| Guinea Pig | Citric Acid Aerosol (7.5%) | Intravenous (i.v.) | 0.55 | |
| Dog | Tracheal Electrical Stimulation | Oral (p.o.) | 17.2 |
Experimental Protocols for In-Vitro Characterization
While specific in-vitro protocols for this compound are not detailed in the available literature, the following standard methodologies would be employed to characterize its properties.
Electrophysiological Assessment of Sensory Neuron Excitability
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the effects of a compound on ion channel activity and neuronal excitability.
-
Cell Preparation: Dorsal root ganglion (DRG) or nodose ganglion neurons, which give rise to airway sensory nerves, are isolated from a suitable animal model (e.g., guinea pig). The ganglia are enzymatically and mechanically dissociated to yield a single-cell suspension. The neurons are then plated on coated coverslips and cultured for a short period to allow for recovery and adherence.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed on individual sensory neurons. This configuration allows for the control of the cell's membrane potential (voltage-clamp) or the measurement of its voltage changes in response to current injection (current-clamp).
-
Experimental Procedure:
-
Establish a stable whole-cell recording from a sensory neuron.
-
In voltage-clamp mode, apply voltage steps to elicit potassium currents. Perfuse this compound onto the cell and observe for changes in outward potassium currents, indicative of KATP channel opening.
-
To confirm the involvement of KATP channels, co-administer this compound with a KATP channel blocker like glibenclamide to see if the effect is reversed.
-
In current-clamp mode, inject depolarizing current steps to elicit action potentials. Apply this compound and observe for a decrease in firing frequency or an increase in the current required to elicit an action potential, which would indicate a reduction in neuronal excitability.
-
To investigate the effect on capsaicin-sensitive neurons, first identify these neurons by a brief application of capsaicin and then proceed with the this compound application.
-
KATP Channel Functional Assays
Biochemical assays can be used to assess the activity of KATP channels in a higher-throughput manner.
-
Rubidium Efflux Assay: This assay measures the efflux of Rubidium ions (Rb+), a surrogate for K+, through potassium channels.
-
Culture cells expressing KATP channels (e.g., primary sensory neurons or a cell line stably expressing the relevant KATP channel subunits).
-
Load the cells with 86Rb+.
-
Wash the cells and then incubate them with this compound.
-
Collect the supernatant at various time points and measure the amount of 86Rb+ that has effluxed from the cells using a scintillation counter. An increase in 86Rb+ efflux in the presence of this compound would indicate KATP channel opening.
-
In-Vitro Airway Smooth Muscle Contraction Assay
This assay can be used to determine if this compound has any direct effects on airway smooth muscle tone.
-
Tissue Preparation: A section of the trachea is excised from a guinea pig and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.
-
Measurement of Contraction: The tracheal rings are connected to an isometric force transducer to record changes in muscle tension.
-
Experimental Procedure:
-
Induce a stable contraction of the tracheal rings using a contractile agent such as acetylcholine or histamine.
-
Add cumulative concentrations of this compound to the organ bath and record any changes in tension. A decrease in tension would indicate a relaxant effect.
-
While this compound is primarily thought to act on nerves, this experiment would rule out any significant direct effects on the smooth muscle itself.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its in-vitro characterization.
Caption: Proposed signaling pathway of this compound's antitussive action.
Caption: General experimental workflow for in-vitro characterization.
Conclusion
This compound represents a significant departure from traditional centrally acting antitussives. Its peripheral mechanism of action, primarily through the activation of KATP channels on airway sensory nerves, offers a promising avenue for the development of effective and well-tolerated cough therapies. While detailed in-vitro quantitative data and specific protocols are not extensively available in the public domain, the established mechanism provides a solid framework for further investigation. The experimental approaches outlined in this guide serve as a blueprint for the in-vitro characterization of this compound and other novel peripherally acting antitussive candidates, facilitating a deeper understanding of their pharmacology and potential clinical utility. Future research should focus on detailed electrophysiological studies to quantify the effects of this compound on specific ion channel currents and on binding studies to determine its affinity for the KATP channel subunits expressed in sensory neurons.
References
Moguisteine in Early-Phase Clinical Development for Cough: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moguisteine is a peripherally acting, non-narcotic antitussive agent that has been investigated for the symptomatic relief of cough. Unlike centrally acting antitussives, such as opioids, this compound is not associated with central nervous system side effects like sedation or addiction.[1][2] Its proposed mechanism of action involves the modulation of sensory nerve activity in the airways.[1][3] This technical guide provides an in-depth overview of the early-phase clinical studies on this compound, with a focus on its pharmacokinetics, pharmacodynamics, efficacy, and safety profile.
Pharmacokinetics and Metabolism
This compound is rapidly and extensively metabolized to its main active metabolite, M1.[4] The parent compound is not detectable in plasma or urine following oral administration. Therefore, the pharmacokinetic profile of this compound is characterized by the kinetics of M1.
A study in healthy Chinese volunteers investigated the single- and multiple-dose pharmacokinetics of M1 following oral administration of this compound.
Experimental Protocol: Pharmacokinetic Study
A randomized, open-label, single-dose, 3-period, 3-way crossover study was conducted with 12 healthy Chinese subjects (6 male, 6 female). Participants received single doses of 100 mg, 200 mg, and 400 mg of this compound with a 24-hour washout period between each dose. For the multiple-dose phase, subjects received 200 mg of this compound three times daily for five consecutive days. Blood and urine samples were collected at various time points to determine the concentration of the active metabolite M1 using HPLC-tandem mass spectrometry and HPLC-UV, respectively.
Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (M1) in Healthy Chinese Volunteers (Single Dose)
| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose |
| Cmax (ng/mL) | 143.2 ± 41.7 | 195.4 ± 48.9 | 289.6 ± 78.3 |
| Tmax (h) | 0.8 ± 0.3 | 0.9 ± 0.4 | 0.9 ± 0.3 |
| AUC₀₋₁₀ (ng·h/mL) | 310.8 ± 80.5 | 543.7 ± 143.2 | 1056.2 ± 284.1 |
| t½ (h) | 1.1 ± 0.2 | 1.2 ± 0.3 | 1.3 ± 0.2 |
Table 2: Pharmacokinetic Parameters of this compound's Active Metabolite (M1) in Healthy Chinese Volunteers (Multiple Dose - 200 mg t.i.d.)
| Parameter | Value |
| Cmax,ss (ng/mL) | 276.5 ± 68.4 |
| Tmax,ss (h) | 1.5 ± 0.5 |
| AUCss (ng·h/mL) | 643.8 ± 159.7 |
| t½ (h) | 1.57 |
| Accumulation Ratio | 0.87 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Cmax,ss: Maximum steady-state plasma concentration; Tmax,ss: Time to reach maximum steady-state plasma concentration; AUCss: Area under the curve at steady state.
The pharmacokinetic data indicate that M1 is rapidly absorbed, with a time to peak concentration of approximately 0.5-1.0 hour after a single dose and 1.5 hours after multiple doses. The elimination half-life is short, ranging from 0.91 to 1.54 hours for single doses and 1.57 hours for multiple doses. The area under the curve (AUC) increased in a dose-proportional manner, while the maximum concentration (Cmax) increased less than proportionally with the dose. No accumulation of M1 was observed after multiple doses. Approximately 34.0% of the M1 metabolite was recovered in the urine 24 hours after a single 200 mg dose.
Mechanism of Action
The antitussive effect of this compound is believed to be mediated through the activation of ATP-sensitive potassium (K-ATP) channels in the airways.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound's antitussive action.
This activation of K-ATP channels leads to an efflux of potassium ions from the sensory nerve cells, resulting in hyperpolarization of the cell membrane. This hyperpolarized state makes the sensory nerves less excitable and therefore less likely to respond to tussive stimuli, ultimately leading to a reduction in the cough reflex. Pre-clinical studies have shown that the antitussive effect of this compound can be blocked by glibenclamide, a known K-ATP channel blocker, further supporting this proposed mechanism.
Early-Phase Clinical Efficacy and Safety
Several early-phase clinical trials have evaluated the efficacy and safety of this compound for the treatment of cough associated with various respiratory conditions.
Placebo-Controlled Study in Chronic Respiratory Diseases
A multicentre, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of this compound in 87 patients with persistent cough associated with chronic respiratory disorders, including chronic obstructive pulmonary disease (COPD), cough of unknown etiology, respiratory tract malignant neoplasms, and pulmonary fibrosis.
-
Study Design: Randomized, double-blind, placebo-controlled, multicentre trial.
-
Patient Population: 87 patients with persistent dry or slightly productive cough associated with chronic respiratory disorders. 42 patients were randomized to receive this compound and 45 to placebo.
-
Dosing Regimen: this compound 200 mg (as a 20 mg/mL suspension) or placebo administered three times daily for four days.
-
Efficacy Assessment: The primary efficacy endpoint was the change in the number of coughs during a 2-hour period (8-10 a.m.) on day four compared to day one. Secondary endpoints included patient and investigator assessments of cough frequency and severity using a ladder scale.
-
Safety Assessment: Monitoring of adverse events and laboratory tests.
Table 3: Efficacy of this compound in Patients with Cough Associated with Chronic Respiratory Diseases
| Outcome | This compound (n=42) | Placebo (n=45) | p-value |
| Reduction in cough count (8-10 a.m., Day 4 vs. Day 1) | 42% | 14% | 0.028 |
The study found that this compound at a dose of 200 mg three times daily significantly reduced cough frequency compared to placebo. The reduction in cough count was 42% in the this compound group versus 14% in the placebo group. This compound was also reported to be well-tolerated, with no serious adverse events reported.
Comparative Study with Codeine
The efficacy and safety of this compound were also compared to codeine phosphate in a multicentre, double-blind, parallel-group study involving 119 patients with chronic cough.
-
Study Design: Multicentre, double-blind, parallel-group study.
-
Patient Population: 119 patients with chronic, dry, or slightly productive cough associated with various respiratory disorders.
-
Dosing Regimen: this compound 100 mg t.i.d., codeine phosphate 15 mg t.i.d., or codeine phosphate 30 mg t.i.d. for two days.
-
Efficacy Assessment: Percentage reduction in the number of morning and nocturnal coughs compared to baseline. Subjective assessments of cough frequency, intensity, and sleep disturbance using visual analogue scales.
-
Safety Assessment: Monitoring of adverse events.
Table 4: Comparative Efficacy of this compound and Codeine in Patients with Chronic Cough
| Outcome | This compound 100 mg t.i.d. | Codeine 15 mg t.i.d. | Codeine 30 mg t.i.d. |
| Reduction in morning coughs (%) | 21% | 28% | 29% |
| Reduction in nocturnal coughs (%) | 33% | 46% | 52% |
The results of this study suggested that this compound at a dose of 100 mg t.i.d. has a similar antitussive activity to codeine at doses of 15-30 mg t.i.d., with the differences between the treatments not being statistically significant. This compound was well-tolerated, with fewer adverse events reported compared to the higher dose of codeine.
Conclusion
Early-phase clinical studies suggest that this compound is a promising, peripherally acting antitussive agent with a favorable safety and tolerability profile. Its mechanism of action, involving the activation of ATP-sensitive potassium channels, offers a distinct advantage over centrally acting agents. The pharmacokinetic profile of its active metabolite, M1, is characterized by rapid absorption and elimination, with no evidence of accumulation. Clinical efficacy has been demonstrated in patients with cough associated with chronic respiratory diseases, with an antitussive effect comparable to that of codeine. Further larger-scale clinical trials would be necessary to fully establish its role in the management of cough.
References
- 1. Single- and multiple-dose pharmacokinetics of the peripheral non-narcotic antitussive this compound in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Moguisteine's Role in Respiratory Therapeutics: A Critical Evaluation of its Cholinergic Antagonism
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of Moguisteine, a peripherally acting, non-narcotic antitussive agent. While initially classified by some sources as an acetylcholine antagonist, a closer examination of the available preclinical and clinical data suggests a more complex mechanism of action that may not involve direct antagonism of acetylcholine-induced bronchoconstriction. This document summarizes the quantitative data from key studies, details the experimental protocols employed, and visualizes the proposed signaling pathways and experimental workflows to offer a comprehensive understanding of this compound's therapeutic potential in respiratory diseases.
Executive Summary
This compound has demonstrated efficacy as a cough suppressant in various preclinical models and in clinical trials involving patients with chronic respiratory diseases.[1][2][3] Its primary mechanism is believed to be the modulation of peripheral sensory nerves in the airways, specifically the rapidly adapting receptors (RARs), leading to a reduction in the cough reflex.[4] Another proposed mechanism involves the activation of ATP-sensitive potassium channels.[2]
Crucially, direct evidence supporting its function as a classical acetylcholine antagonist at the muscarinic receptors responsible for airway smooth muscle contraction is lacking. In fact, a key study demonstrated that this compound was ineffective at inhibiting bronchoconstriction induced by acetylcholine. This finding challenges the simplistic classification of this compound as a direct acetylcholine antagonist and points towards alternative or indirect mechanisms for its observed therapeutic effects. This guide will delve into the evidence to provide a nuanced perspective on its pharmacological profile.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy of this compound as an Antitussive Agent
| Experimental Model | Species | Cough Stimulus | This compound ED₅₀ (p.o.) | Comparator ED₅₀ (p.o.) | Reference |
| Conscious Guinea Pigs | Guinea Pig | 7.5% Citric Acid Aerosol | 25.2 mg/kg | Codeine: 29.2 mg/kg | |
| Conscious Guinea Pigs | Guinea Pig | 30 µM Capsaicin Aerosol | 19.3 mg/kg | Codeine: 15.2 mg/kg | |
| Conscious Guinea Pigs | Guinea Pig | Mechanical Stimulation | 22.9 mg/kg | Codeine: 26.4 mg/kg | |
| Anesthetized Guinea Pigs | Guinea Pig | Tracheal Electrical Stimulation | 12.5 mg/kg | Codeine: 13.9 mg/kg | |
| Anesthetized Dogs | Dog | Tracheal Electrical Stimulation | 17.2 mg/kg | N/A (Codeine emetic) | |
| Conscious Guinea Pigs | Guinea Pig | 7.5% Citric Acid Aerosol | 0.55 mg/kg (i.v.) | N/A |
Table 2: Clinical Efficacy of this compound in Patients with Chronic Cough
| Study Design | Patient Population | This compound Dose | Primary Outcome | Result | Reference |
| Double-blind, placebo-controlled | Chronic respiratory disorders (COPD, etc.) | 200 mg t.i.d. | Reduction in cough count (day 4 vs day 1) | 42% reduction with this compound vs 14% with placebo (p=0.028) | |
| Double-blind, parallel group | Chronic cough | 100 mg t.i.d. | Reduction in morning coughs (6h post-dose) | 21% reduction (non-significant difference vs codeine) | |
| Double-blind, randomized controlled trial | COPD | 200 mg t.i.d. | Reduction in cough frequency | Significant reduction compared to placebo |
Critical Evaluation of Acetylcholine Antagonism
The assertion that this compound is an acetylcholine antagonist requires careful scrutiny. While one source makes this direct claim, a pivotal study by Gallico et al. (1996) provides contradictory evidence. In this study, this compound was tested for its ability to inhibit bronchoconstriction induced by various agents, including acetylcholine, in guinea pigs. The results clearly showed that this compound was "ineffective against bronchoconstriction as induced by ACh, H, and PAF".
This suggests that this compound does not act as a competitive antagonist at the muscarinic acetylcholine receptors on airway smooth muscle, which are primarily responsible for cholinergic bronchoconstriction. The cholinergic system in the airways is a key regulator of bronchomotor tone and mucus secretion, and antagonists of this system (anticholinergics) are established therapies for diseases like COPD. If this compound were a direct acetylcholine antagonist, it would be expected to inhibit acetylcholine-induced bronchoconstriction.
The following diagram illustrates the established cholinergic signaling pathway in airway smooth muscle and where a direct antagonist would act.
Figure 1: Cholinergic signaling pathway leading to bronchoconstriction and the site of action for a direct acetylcholine antagonist.
Given the experimental evidence, it is more likely that this compound's antitussive and anti-inflammatory effects occur through mechanisms independent of direct muscarinic receptor blockade on airway smooth muscle.
Proposed Mechanisms of Action
Modulation of Rapidly Adapting Receptors (RARs)
The most compelling evidence for this compound's mechanism of action points to its effect on pulmonary rapidly adapting receptors (RARs). These are sensory nerve endings in the airway epithelium that are sensitive to mechanical and chemical stimuli, and their activation is a key trigger for the cough reflex.
A study by Sant'Ambrogio et al. (1997) demonstrated that this compound significantly reduced the increased discharge of RARs in response to capsaicin aerosol in anesthetized guinea pigs. The study concluded that the antitussive action of this compound is mediated, at least in part, by decreasing the excitatory response of RARs to tussive stimuli.
The following diagram illustrates this proposed mechanism.
Figure 2: Proposed mechanism of this compound via modulation of Rapidly Adapting Receptors (RARs) to suppress the cough reflex.
Activation of ATP-Sensitive Potassium (K-ATP) Channels
Another potential mechanism of action for this compound is the opening of ATP-sensitive potassium (K-ATP) channels. The opening of these channels in nerve cells leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This would reduce the excitability of the sensory nerves in the airways, consistent with the observed effects on RARs.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for understanding how the quantitative data were generated.
In Vivo Antitussive Activity Assessment (Guinea Pig Model)
-
Objective: To determine the dose-dependent antitussive effect of this compound against various cough stimuli.
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Procedure:
-
Animals are placed in a transparent plethysmograph chamber.
-
Aerosolized cough-inducing agent (e.g., 7.5% citric acid or 30 µM capsaicin) is delivered into the chamber for a fixed period (e.g., 3 minutes).
-
The number of coughs is recorded by a trained observer and often confirmed by sound recordings and pressure changes within the plethysmograph.
-
This compound or a vehicle/comparator drug is administered orally (p.o.) or intravenously (i.v.) at a set time before the challenge.
-
Dose-response curves are generated, and the ED₅₀ (the dose required to reduce the number of coughs by 50%) is calculated.
-
-
Visualization of Workflow:
Figure 3: Experimental workflow for assessing the antitussive activity of this compound in the guinea pig cough model.
Assessment of Bronchoconstriction (In Vivo)
-
Objective: To determine if this compound can inhibit bronchoconstriction induced by acetylcholine.
-
Animals: Anesthetized, mechanically ventilated guinea pigs.
-
Procedure:
-
Animals are anesthetized, and a tracheal cannula is inserted for mechanical ventilation.
-
Intratracheal pressure is monitored as an index of bronchoconstriction.
-
A bronchoconstrictor agent (e.g., acetylcholine) is administered intravenously.
-
The increase in intratracheal pressure is measured.
-
This compound or vehicle is administered prior to the acetylcholine challenge to assess any inhibitory effect.
-
Clinical Trial for Cough in Chronic Respiratory Diseases
-
Objective: To evaluate the efficacy and safety of this compound in patients with chronic cough.
-
Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Participants: Patients with a persistent cough associated with chronic respiratory disorders (e.g., COPD, pulmonary fibrosis).
-
Procedure:
-
Patients are randomly assigned to receive either this compound (e.g., 200 mg t.i.d.) or a matching placebo for a set duration (e.g., 4 days).
-
The primary endpoint is the change in the number of coughs over a specific period (e.g., 2 hours in the morning), objectively measured or recorded in a diary.
-
Secondary endpoints may include subjective assessments of cough severity and frequency using visual analog scales (VAS).
-
Safety is monitored through the recording of adverse events and laboratory tests.
-
Conclusion
The available scientific evidence indicates that this compound is an effective, peripherally acting antitussive agent with a good safety profile. However, the classification of this compound as a direct acetylcholine antagonist is not supported by key preclinical data, specifically its inability to prevent acetylcholine-induced bronchoconstriction. The primary mechanism of its antitussive action appears to be the modulation of sensory nerve activity in the airways, particularly the inhibition of rapidly adapting receptors (RARs), potentially through the activation of K-ATP channels.
For drug development professionals, this distinction is critical. This compound represents a therapeutic option for cough that is mechanistically distinct from centrally acting opioids and from anticholinergic agents that target bronchoconstriction. Future research should focus on further elucidating its interaction with sensory nerve channels and receptors to fully characterize its pharmacological profile and identify patient populations most likely to benefit from this targeted therapeutic approach.
References
- 1. This compound: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical trial of the efficacy and safety of this compound in patients with cough associated with chronic respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of this compound on cough and pulmonary rapidly adapting receptor activity in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Thiazolidine Class in Expectorant and Antitussive Effects: A Technical Guide
Introduction: The thiazolidine ring is a versatile five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, giving rise to a wide array of pharmacologically active compounds.[1][2] While prominently known for anti-diabetic agents (thiazolidinediones or TZDs),[3][4] other derivatives of this class have been developed as potent mucoactive drugs, demonstrating significant expectorant and antitussive properties. These agents are crucial in the management of respiratory conditions characterized by the hypersecretion of viscous mucus, such as chronic obstructive pulmonary disease (COPD) and bronchitis.[5] This guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental validation of thiazolidine derivatives, with a focus on compounds like Erdosteine and Letosteine, intended for researchers and drug development professionals.
Mechanism of Action: A Dual Approach
Thiazolidine derivatives exert their therapeutic effects in the respiratory tract through a multi-faceted mechanism, primarily centered on mucolysis (expectorant action) which consequently leads to an antitussive effect.
Expectorant and Mucolytic Effects
The primary expectorant action of thiazolidine-based drugs is their ability to directly break down the complex structure of mucus, a process known as mucolysis. This is achieved through several synergistic actions:
-
Disruption of Disulfide Bonds: The hallmark of thiol-bearing thiazolidine derivatives, such as Erdosteine and Letosteine, is their ability to cleave the disulfide (-S-S-) bonds that cross-link mucin glycoproteins. Mucins are the primary structural components responsible for the gel-like, viscoelastic properties of mucus. Erdosteine itself is a prodrug; after hepatic first-pass metabolism, it is converted into active metabolites containing free sulfhydryl (-SH) groups. These groups chemically reduce the disulfide bridges in mucin fibers, depolymerizing the large mucin molecules and significantly reducing mucus viscosity and elasticity.
-
Antioxidant Activity: Many thiazolidine derivatives possess antioxidant properties, scavenging free radicals. Oxidative stress in the airways is known to exacerbate mucus hypersecretion and inflammation. By neutralizing reactive oxygen species (ROS), these compounds can reduce inflammation and modulate mucus production at a cellular level.
-
Regulation of Mucus Secretion: Research suggests these compounds can influence the activity of goblet cells and submucosal glands, which are responsible for producing mucus. They help regulate mucus production and viscosity, restoring a healthier balance.
-
Improved Mucociliary Clearance: By making mucus less viscous and adhesive, thiazolidine derivatives facilitate its removal from the airways via the natural mucociliary transport system. Some compounds, like Erdosteine, have been shown to directly promote mucociliary transport.
Antitussive Effects
The antitussive (cough-suppressing) action of the thiazolidine class is largely a secondary consequence of their potent mucolytic and expectorant effects. However, there is evidence for a more direct, peripheral mechanism as well.
-
Indirect Suppression: By clearing excess, thickened mucus, these drugs reduce the stimulation of irritant receptors in the airway lining. This reduction in peripheral stimuli lessens the afferent signals to the brain's cough center, thereby decreasing cough frequency and severity.
-
Direct Suppression of Chemical-Induced Cough: Studies on Erdosteine have demonstrated its ability to suppress cough reflexes induced by chemical irritants like citric acid in guinea pig models. This suggests a direct inhibitory effect on the sensory nerve pathways involved in the cough reflex, distinct from centrally acting antitussives like codeine or dextromethorphan which act on the brainstem. Erdosteine did not, however, suppress mechanically induced cough, indicating a specific action against chemical sensory triggers.
Signaling Pathways in Mucin Production
Understanding the signaling pathways that control mucin gene expression is critical for developing targeted therapies. Various insults, including bacteria, pollutants, and inflammatory mediators, can trigger these pathways, leading to mucus hypersecretion. Several thiazolidine derivatives exert their regulatory effects by modulating these cascades. Studies have identified common signaling elements that converge to activate the transcription of mucin genes, particularly MUC5AC and MUC2. Key components include the protein tyrosine kinase c-Src, the MAP kinase pathway (MEK 1/2 and Erk 1/2), and the transcription factor NF-κB.
Caption: Intracellular signaling pathways controlling mucin gene transcription.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical and clinical studies on key mucoactive agents, including thiazolidine derivatives.
| Compound | Class | Dosage / Concentration | Model | Key Findings | Reference |
| Erdosteine | Thiazolidine Derivative | 300 mg twice daily | Human (COPD) | Reduced cough frequency and severity more effectively than placebo. Reduced sputum adhesivity more effectively than ambroxol. | |
| Erdosteine (Metabolite M1) | Thiazolidine Derivative | 10 μM to 1 mM | In vitro (Porcine Mucin) | Significantly reduced the viscosity of mucin in a concentration-dependent manner. | |
| Letosteine | Thiazolidine Derivative | 25 mg x 3/day | Human (Children, Acute Bronchitis) | Led to a significant decrease in fever and faster regression of thoracic symptoms compared to placebo. | |
| N-Acetylcysteine (NAC) | Thiol Compound | 5-15 mM | In vitro (Rat Trachea) | Did not affect mucin secretion. | |
| S-Carboxymethylcysteine (SCMC) | Thiol Compound | 5 and 10 mM | In vitro (Rat Trachea) | Reduced production of radiolabeled mucus glycoprotein by 24% and 37%, respectively. | |
| Sobrerol | Terpene Derivative | 300 mg/day | Human | Showed better reduction of expectorate viscosity and was better tolerated than N-acetylcysteine. |
Experimental Protocols & Workflows
The evaluation of expectorant and antitussive agents relies on standardized in vitro and in vivo models.
In Vitro Mucolytic Activity Assay
This assay directly measures a compound's ability to reduce the viscosity of mucus or a mucus simulant.
Detailed Methodology:
-
Preparation of Mucin Solution: A standardized solution of mucus simulant (e.g., porcine stomach mucin or duck egg albumen) is prepared in a buffer to mimic physiological conditions.
-
Treatment: The test compound (e.g., the active metabolite of Erdosteine) is added to the mucin solution at various concentrations. A positive control (e.g., N-acetylcysteine) and a negative control (vehicle) are run in parallel.
-
Incubation: The mixtures are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the chemical reaction to occur.
-
Viscosity Measurement: The viscosity of each sample is measured using a viscometer (e.g., an Ostwald viscometer), which determines the flow time of the fluid through a capillary tube.
-
Analysis: A reduction in viscosity compared to the negative control indicates mucolytic activity. The results are often expressed as a percentage decrease in viscosity.
Caption: Workflow for an in vitro mucolytic activity assay.
In Vivo Antitussive Model (Chemically-Induced Cough)
This model assesses a drug's ability to suppress the cough reflex in a living organism.
Detailed Methodology:
-
Animal Acclimatization: Guinea pigs are acclimatized to the experimental environment.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., Erdosteine), a positive control (e.g., codeine), or a vehicle via a specific route (e.g., oral gavage).
-
Cough Induction: After a set pre-treatment time, the animals are placed in a whole-body plethysmograph chamber. An aerosolized solution of a chemical tussive agent (e.g., 0.3 M citric acid or ammonia liquor) is delivered into the chamber for a fixed duration to induce coughing.
-
Data Recording: The number of coughs is recorded for a specified period (e.g., 10 minutes) using a microphone and specialized software to analyze the characteristic sound and pressure changes associated with a cough.
-
Analysis: The cough frequency in the drug-treated group is compared to the vehicle-treated group to determine the percentage of cough inhibition. The latency to the first cough may also be measured.
Caption: Workflow for an in vivo chemically-induced antitussive assay.
Logical Relationship of Therapeutic Actions
The expectorant and antitussive effects of the thiazolidine class are intrinsically linked. The primary mucolytic action drives the reduction in cough symptoms.
Caption: Relationship between mucolytic and antitussive actions.
Conclusion
Thiol-containing thiazolidine derivatives represent a clinically significant class of mucoactive agents. Their primary mechanism involves the direct cleavage of disulfide bonds in mucin polymers, leading to a marked reduction in sputum viscosity and improved mucociliary clearance. This potent expectorant action is the main driver of their antitussive efficacy, as it reduces peripheral airway irritation. Furthermore, evidence suggests a direct, peripherally-mediated suppression of the chemically-induced cough reflex, adding another dimension to their therapeutic profile. The combination of mucolytic, antioxidant, and antitussive properties makes these compounds a valuable tool in the pharmacotherapy of acute and chronic respiratory diseases associated with productive cough and mucus hypersecretion. Future research may further elucidate their interactions with specific ion channels and inflammatory pathways in the airways, potentially opening new avenues for drug development.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 4. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Letosteine used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Inducing Cough in Guinea Pig Models with Moguisteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moguisteine is a peripherally acting, non-narcotic antitussive agent that has shown efficacy in preclinical guinea pig models of cough.[1] Unlike centrally acting antitussives such as codeine, this compound exerts its effects without interacting with opioid receptors.[1] Its mechanism of action is primarily attributed to the opening of ATP-sensitive potassium (KATP) channels, which leads to a reduction in the activity of rapidly adapting receptors (RARs) in the airways.[2][3] This document provides detailed protocols for inducing cough in guinea pigs using citric acid and capsaicin, and for evaluating the antitussive effects of this compound.
Mechanism of Action
This compound's antitussive properties are mediated through a peripheral mechanism.[4] The proposed signaling pathway involves the activation of ATP-sensitive potassium (KATP) channels on airway sensory nerves. This activation leads to hyperpolarization of the neuronal membrane, making it less likely to fire in response to tussive stimuli. By inhibiting the excitability of rapidly adapting receptors (RARs), this compound effectively reduces the afferent signals that trigger the cough reflex.
Figure 1: Proposed signaling pathway of this compound's antitussive action.
Experimental Protocols
The following protocols outline the induction of cough in guinea pigs using citric acid or capsaicin and the subsequent evaluation of this compound's antitussive effects.
Experimental Workflow
Figure 2: General experimental workflow for evaluating this compound.
Animal Models
-
Species: Male Dunkin-Hartley guinea pigs are commonly used.
-
Weight: Body weight can influence cough frequency, with smaller animals (180-220g) potentially showing a higher number of coughs compared to larger ones (280-320g).
-
Acclimatization: Animals should be housed in a controlled environment for at least one week before the experiment to allow for acclimatization.
This compound Administration
This compound can be administered through various routes. The choice of administration route and dosage will depend on the specific experimental design.
-
Oral (p.o.): Effective doses have been reported in the range of 1-5 mg/kg.
-
Intravenous (i.v.): Doses ranging from 2.5-10 mg/kg have been shown to be effective.
-
Subcutaneous (s.c.): Doses of 1-5 mg/kg have been demonstrated to reduce cough frequency.
Cough Induction Protocols
-
Preparation of Citric Acid Solution: Prepare a 0.4 M solution of citric acid in sterile saline. Some studies have also utilized a 7.5% citric acid aerosol.
-
Aerosol Generation: Use a nebulizer (e.g., ultrasonic or jet) to generate an aerosol of the citric acid solution. The particle size should ideally be less than 5 µm to ensure deposition in the lower airways.
-
Exposure: Place the conscious and unrestrained guinea pig in a whole-body plethysmography chamber. Expose the animal to the citric acid aerosol for a defined period, typically 5 to 10 minutes.
-
Preparation of Capsaicin Solution: Dissolve capsaicin in a vehicle solution. A common method is to first dissolve it in a small amount of ethanol and Tween 80, and then dilute with physiological saline to the final concentration. Concentrations ranging from 30 µM to 100 µM have been used.
-
Aerosol Generation and Exposure: Follow the same procedure as for citric acid, using a nebulizer to deliver the capsaicin aerosol to the animal in a plethysmography chamber for a duration of 5 to 10 minutes.
Quantification of Cough
Accurate quantification of the cough response is crucial for evaluating the efficacy of antitussive agents. Several methods can be employed:
-
Whole-Body Plethysmography (WBP): This is considered a reliable method for assessing cough. The system records changes in pressure and flow within the chamber, allowing for the differentiation of coughs from other respiratory events like sneezes.
-
Acoustic Recording: Microphones placed within or near the chamber can record the characteristic sound of a cough. The audio data can be analyzed to determine the number and intensity of coughs.
-
Visual Observation: A trained observer can visually identify and count coughs based on the animal's characteristic posture, which includes an open mouth, splaying of the front feet, and forward stretching of the neck. Combining visual observation with other methods is recommended for accuracy.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound on induced cough in guinea pigs.
Table 1: Efficacy of this compound Against Citric Acid-Induced Cough
| Administration Route | Dose Range | Tussive Agent | ED50 | Reference |
| Intravenous (i.v.) | 2.5-10 mg/kg | 7.5% Citric Acid | 0.55 mg/kg | |
| Oral (p.o.) | - | 7.5% Citric Acid | 25.2 mg/kg |
Table 2: Efficacy of this compound Against Capsaicin-Induced Cough
| Administration Route | Dose Range | Tussive Agent | ED50 | Reference |
| Oral (p.o.) | - | 30 µM Capsaicin | 19.3 mg/kg | |
| Subcutaneous (s.c.) | 1-5 mg/kg | Capsaicin | - | |
| Intragastric (i.g.) | 200 mg/kg | 0.01-1 mg/ml Capsaicin | - |
Table 3: Effect of Glibenclamide on this compound's Antitussive Activity
| This compound Dose (s.c.) | Glibenclamide Pre-treatment (i.p.) | Effect on Antitussive Activity | Reference |
| 1 and 5 mg/kg | 3 and 10 mg/kg | Dose-dependent reduction |
ED50: The dose that produces 50% of the maximal effect.
Conclusion
The guinea pig model of chemically induced cough is a robust and widely used tool for the preclinical evaluation of antitussive drugs. This compound has consistently demonstrated efficacy in reducing cough in these models through a peripheral mechanism involving the activation of ATP-sensitive potassium channels. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the antitussive properties of this compound and other novel compounds. Adherence to standardized methodologies, particularly in cough quantification, is essential for generating reliable and reproducible data.
References
- 1. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of this compound on cough and pulmonary rapidly adapting receptor activity in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of ATP-sensitive K(+) channels in the anti-tussive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the cough reflex induced by afferent electrical stimulation of the superior laryngeal nerve in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Moguisteine's Active Metabolite in Biological Matrices using LC-ESI-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Moguisteine's primary active metabolite, M1, in human plasma and urine using a Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) method. This compound, a non-narcotic antitussive agent, is rapidly and extensively metabolized, with its therapeutic action attributed mainly to its metabolites.[1] Consequently, a sensitive and reliable analytical method for the quantification of its metabolites is crucial for pharmacokinetic and drug metabolism studies. This application note outlines the sample preparation, chromatographic and mass spectrometric conditions, and validation parameters for an established LC-ESI-MS method.[2]
Introduction
This compound is a peripherally acting cough suppressant.[3][4] Following oral administration, this compound is completely metabolized and the unchanged drug is not detected in plasma or urine.[1] The primary active metabolite is M1, the free carboxylic acid of this compound. M1 is further metabolized to its sulfoxidation derivative, M2. The quantification of these metabolites is essential for evaluating the pharmacokinetic profile of this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the quantitative determination of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and accuracy. This document details a validated LC-ESI-MS method for the determination of M1 in human plasma and urine.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the body. The primary metabolic pathway involves the hydrolysis of the parent drug to its active carboxylic acid metabolite, M1. M1 can then be further metabolized through sulfoxidation to form the M2 metabolite.
Experimental Workflow for LC-ESI-MS Analysis
The following diagram outlines the general workflow for the quantification of this compound's metabolite M1 from biological samples.
Principles of the LC-ESI-MS Method
This diagram illustrates the fundamental principles of the LC-ESI-MS technique as applied to the analysis of this compound's metabolites.
Experimental Protocols
The following protocols are based on the validated method by Teng et al. (2012).
Materials and Reagents
-
This compound Metabolite M1 reference standard
-
Glipizide (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic Acid (HPLC grade)
-
Water (Ultrapure)
-
Human plasma and urine (drug-free)
Instrumentation
-
Liquid Chromatography system coupled with a single quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Analytical Column: Diamonsil® C18(2) (150 mm × 4.6 mm, 5 μm)
Sample Preparation
Plasma Samples:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard (Glipizide).
-
Acidify the sample with formic acid.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex mix the sample.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
Urine Samples:
-
Dilute urine samples with blank urine as required to bring the concentration within the calibration curve range.
LC-MS Conditions
Liquid Chromatography:
-
Mobile Phase: 0.1% formic acid-acetonitrile (57:43, v/v), pH=3.0
-
Flow Rate: 0.8 mL/min
-
Column: Diamonsil® C18(2) (150 mm × 4.6 mm, 5 μm)
-
Injection Volume: As per instrument standards
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored:
-
M1: m/z 312.2 ([M+H]+)
-
Glipizide (IS): m/z 446.3 ([M+H]+)
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-ESI-MS method for the analysis of this compound metabolite M1.
Table 1: Calibration and Quality Control Standards
| Analyte | Matrix | Calibration Curve Range (µg/mL) |
| M1 | Plasma & Urine | 0.02 - 8 |
Table 2: Method Validation Parameters
| Parameter | Matrix | Result |
| Precision (RSD%) | ||
| Intra-day | Plasma & Urine | < 7.5% |
| Inter-day | Plasma & Urine | < 7.5% |
| Accuracy (%) | Plasma & Urine | -6.0% to 6.0% |
| Recovery (%) | Plasma | > 90% |
Conclusion
The described LC-ESI-MS method is sensitive, reproducible, and accurate for the determination of this compound's primary active metabolite, M1, in human plasma and urine. This method has been successfully applied to pharmacokinetic studies and is suitable for supporting drug development programs for this compound. The detailed protocols and performance data provided in this application note serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and bioanalysis.
References
- 1. Principles of Metabolomic Mass Spectrometry Identification - Creative Proteomics [creative-proteomics.com]
- 2. Determination of the active metabolite of this compound in human plasma and urine by LC-ESI-MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. A Sensitive and Selective LC-MS/MS-ESI Method for the Quantitation of Metabolites M9, M12, and M20 of Bexicaserin in Human Plasma and Urine Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moguisteine Administration in Citric Acid-Induced Cough Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moguisteine is a peripherally acting, non-narcotic antitussive agent that has shown efficacy in preclinical and clinical studies.[1][2] Its mechanism of action is primarily attributed to the opening of ATP-sensitive potassium (K-ATP) channels on airway sensory nerves. This action leads to hyperpolarization of the nerve membrane, reducing neuronal excitability and thereby suppressing the cough reflex. Unlike centrally acting antitussives, this compound does not interact with opioid receptors and is not associated with the central nervous system side effects common to narcotic cough suppressants.[1]
The citric acid-induced cough model in guinea pigs is a widely used and reliable method for evaluating the efficacy of novel antitussive drugs. Citric acid aerosol acts as a tussigen, stimulating sensory C-fibers and rapidly adapting receptors (RARs) in the airways to provoke a cough response. This model is particularly relevant for studying peripherally acting antitussives like this compound.
These application notes provide detailed protocols for the administration of this compound in a citric acid-induced cough model in guinea pigs, along with data presentation and a summary of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in citric acid-induced cough models from preclinical studies.
Table 1: Efficacy of Intravenously Administered this compound on Citric Acid-Induced Cough in Guinea Pigs
| Dose (mg/kg, i.v.) | Effect on Cough Frequency | ED₅₀ (mg/kg) | Reference |
| 2.5 - 10 | Dose-dependent reduction | 0.55 | [3] |
Table 2: Efficacy of Orally Administered this compound on Citric Acid-Induced Cough in Guinea Pigs
| Dose (mg/kg, p.o.) | Effect on Cough Frequency | ED₅₀ (mg/kg) | Reference |
| Varies by study | Dose-dependent inhibition | 25.2 | [1] |
Experimental Protocols
Animal Model and Preparation
-
Species: Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
This compound Preparation and Administration
a) Intravenous (i.v.) Administration
-
Vehicle: this compound can be dissolved in a vehicle such as a mixture of dimethyl sulfoxide (DMSO) and physiological saline. The final concentration of DMSO should be minimized.
-
Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions can be made with physiological saline to achieve the desired final concentrations.
-
Administration:
-
Anesthetize the guinea pig lightly with an appropriate anesthetic (e.g., isoflurane).
-
Administer the this compound solution via the marginal ear vein or saphenous vein using a 27-30 gauge needle.
-
The injection volume should be kept low, typically 1 mL/kg.
-
Administer the drug 5-15 minutes before citric acid challenge.
-
b) Oral (p.o.) Administration
-
Vehicle: this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in distilled water.
-
Preparation: Prepare a homogenous suspension of this compound in the vehicle.
-
Administration:
-
Gently restrain the guinea pig.
-
Administer the this compound suspension using a ball-tipped gavage needle.
-
The administration volume is typically 1-2 mL/kg.
-
Administer the drug 60 minutes before citric acid challenge to allow for absorption.
-
Citric Acid-Induced Cough Protocol
-
Citric Acid Solution: Prepare a 0.2 M to 0.6 M solution of citric acid in sterile, pyrogen-free saline. The concentration may need to be optimized based on the sensitivity of the animal strain.
-
Aerosol Generation:
-
Place the conscious and unrestrained guinea pig in a whole-body plethysmograph or a transparent exposure chamber.
-
Connect an ultrasonic or jet nebulizer to the chamber.
-
Nebulize the citric acid solution into the chamber for a fixed period, typically 5-10 minutes. The nebulizer should generate particles in the respirable range (1-5 µm).
-
-
Cough Detection and Quantification:
-
Record the number of coughs during the citric acid exposure and for a subsequent observation period (e.g., 10 minutes).
-
Coughs can be identified and counted by a trained observer, or by using an automated system that analyzes sound and/or video recordings. A characteristic "cough" sound and the associated thoracoabdominal movement should be used for identification.
-
Parameters to measure include:
-
Cough frequency: Total number of coughs.
-
Cough latency: Time to the first cough.
-
Cough intensity: Can be assessed through acoustic analysis of the cough sound.
-
-
Experimental Workflow
Caption: Experimental workflow for assessing this compound's antitussive effect.
Mechanism of Action: Signaling Pathway
This compound exerts its antitussive effect through a peripheral mechanism involving the activation of ATP-sensitive potassium (K-ATP) channels located on the terminals of airway sensory nerves.
References
- 1. This compound: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a peripheral nonnarcotic antitussive agent, on airway inflammation in guinea-pigs in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the cough reflex induced by afferent electrical stimulation of the superior laryngeal nerve in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Efficacy Studies of Moguisteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in-vivo experimental studies to evaluate the efficacy of Moguisteine as an antitussive and anti-inflammatory agent. The protocols are designed to ensure robust and reproducible results for preclinical drug development.
Introduction to this compound
This compound is a peripherally acting, non-narcotic antitussive agent.[1] Its mechanism of action is primarily attributed to the activation of ATP-sensitive potassium (K-ATP) channels in sensory neurons.[2] This activation leads to hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability and suppresses the cough reflex. Unlike opioid-based antitussives, this compound does not interact with opiate receptors and is not associated with central nervous system side effects such as sedation or addiction.[3][4] In addition to its antitussive properties, this compound has demonstrated anti-inflammatory effects in various in-vivo models.[2]
Quantitative Data Summary
The following tables summarize the quantitative efficacy data for this compound from various preclinical and clinical studies.
Table 1: Antitussive Efficacy of this compound in Animal Models
| Animal Model | Cough-Inducing Stimulus | This compound ED₅₀ (mg/kg, p.o.) | Comparator ED₅₀ (mg/kg, p.o.) | Reference |
| Guinea Pig | 7.5% Citric Acid Aerosol | 25.2 | Codeine: 29.2 | |
| Guinea Pig | 30 µM Capsaicin Aerosol | 19.3 | Codeine: 15.2 | |
| Guinea Pig | Mechanical Stimulation | 22.9 | Codeine: 26.4 | |
| Guinea Pig | Tracheal Electrical Stimulation | 12.5 | Codeine: 13.9 | |
| Dog | Tracheal Electrical Stimulation | 17.2 | - |
Table 2: Clinical Antitussive Efficacy of this compound
| Study Design | Patient Population | This compound Dose | Comparator | Key Findings | Reference |
| Double-blind, placebo-controlled | Patients with chronic respiratory diseases | 200 mg, t.i.d. for 4 days | Placebo | 42% reduction in cough frequency vs. 14% for placebo (p=0.028). | |
| Double-blind, parallel group | Patients with chronic cough | 100 mg, t.i.d. for 2 days | Codeine (15 mg and 30 mg, t.i.d.) | Similar reduction in morning coughs (21% for this compound, 28-29% for Codeine) and nocturnal coughs (33% for this compound, 46-52% for Codeine). No significant difference between treatments. |
Experimental Protocols
Chemically-Induced Cough Models in Guinea Pigs
This model assesses the efficacy of this compound against a classic tussive agent that stimulates airway sensory nerves.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Citric acid solution (7.5% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Sound recording and analysis equipment
Protocol:
-
Animal Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 10-50 mg/kg) 60 minutes before the citric acid challenge.
-
Cough Induction: Place the animal in the plethysmograph chamber and expose it to an aerosol of 7.5% citric acid generated by an ultrasonic nebulizer for a fixed period (e.g., 5 minutes).
-
Cough Quantification: Record the number of coughs during the exposure period and for a defined post-exposure period (e.g., 5 minutes). Coughs can be identified by the characteristic explosive sound and associated pressure changes within the chamber. Audio and video recordings are recommended for accurate quantification.
-
Data Analysis: Calculate the percentage inhibition of the cough response for the this compound-treated group compared to the vehicle-treated control group. Determine the ED₅₀ value if a dose-response study is conducted.
This model evaluates the effect of this compound on cough mediated by the activation of TRPV1 receptors on C-fibers.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Capsaicin solution (e.g., 30-60 µM in 10% ethanol/saline)
-
Vehicle for this compound
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Sound recording and analysis equipment
Protocol:
-
Animal Acclimatization: Acclimatize animals to the experimental setup as described for the citric acid model.
-
Drug Administration: Administer this compound or vehicle orally 60 minutes prior to the capsaicin challenge.
-
Cough Induction: Expose the guinea pig to an aerosol of the capsaicin solution for a set duration (e.g., 5-10 minutes).
-
Cough Quantification: Record and count the number of coughs during and immediately after the capsaicin exposure.
-
Data Analysis: Analyze the data as described for the citric acid-induced cough model.
Mechanically and Electrically-Induced Cough Models
This model assesses the effect of this compound on cough triggered by mechanical stimulation of the trachea.
Materials:
-
Male Dunkin-Hartley guinea pigs (anesthetized)
-
This compound
-
Anesthetic (e.g., urethane)
-
Fine nylon fiber or a specialized mechanical probe
-
Tracheal cannula
-
Equipment to record respiratory parameters (e.g., airflow, tidal volume)
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the guinea pig and cannulate the trachea.
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.).
-
Cough Induction: Introduce a fine nylon fiber or a specialized probe into the trachea to mechanically stimulate the tracheal mucosa. The stimulation should be standardized in terms of duration and pressure.
-
Cough Quantification: Record the number of cough efforts, identified by characteristic changes in respiratory patterns (e.g., large-amplitude expiratory efforts).
-
Data Analysis: Compare the number of coughs before and after drug administration.
This model is useful for evaluating antitussive agents in a larger animal species.
Materials:
-
Beagle dogs
-
This compound
-
Anesthetic (if required by the experimental design, though awake models are also used)
-
Bipolar electrode
-
Square-wave pulse generator
-
Equipment to record cough sounds and respiratory movements
Protocol:
-
Animal Preparation: Depending on the design, the experiment can be performed in conscious dogs with chronically implanted electrodes or in anesthetized animals. For conscious animals, a monopolar electrode is surgically inserted into the tracheal mucosa.
-
Drug Administration: Administer this compound or vehicle orally.
-
Cough Induction: Deliver electrical stimulation to the tracheal mucosa via the electrode. Typical parameters include a square-wave pulse of 1-3 volts, 20 Hz frequency, and 1.0 msec pulse duration, applied for 5 seconds to elicit 3-5 coughs.
-
Cough Quantification: Count the number of coughs elicited by each stimulation.
-
Data Analysis: Determine the percentage reduction in the number of coughs in the this compound-treated group compared to the control group.
In-Vivo Anti-Inflammatory Efficacy Models
This model simulates airway inflammation caused by an environmental irritant.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
This compound
-
Dexamethasone (as a positive control)
-
Cigarette smoke exposure chamber
-
Bronchoalveolar lavage (BAL) equipment
-
Cell counting and differentiation supplies
Protocol:
-
Inflammation Induction: Expose guinea pigs to tobacco smoke (e.g., from a specified number of cigarettes) for a defined period (e.g., 10 minutes) daily for several days.
-
Drug Administration: Administer this compound, dexamethasone, or vehicle (p.o. or i.m.) prior to each smoke exposure.
-
Assessment of Airway Inflammation: At the end of the exposure period (e.g., 24 hours after the last exposure), perform a bronchoalveolar lavage (BAL).
-
Cell Analysis: Perform total and differential cell counts on the BAL fluid to quantify the number of inflammatory cells, particularly eosinophils and neutrophils.
-
Data Analysis: Compare the inflammatory cell counts in the BAL fluid of this compound-treated animals with those of the vehicle- and dexamethasone-treated groups.
This model mimics allergic airway inflammation.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Ovalbumin (OA) for sensitization and challenge
-
This compound
-
BAL equipment
-
Cell analysis supplies
Protocol:
-
Sensitization: Sensitize guinea pigs with an intraperitoneal injection of OA.
-
Drug Administration: Administer this compound or vehicle prior to the allergen challenge.
-
Allergen Challenge: Expose the sensitized animals to an aerosol of OA (e.g., 2%) to induce an inflammatory response.
-
BAL Fluid Collection: Perform BAL at specific time points after the challenge (e.g., 17 and 72 hours) to assess the influx of inflammatory cells.
-
Cellular Analysis: Analyze the BAL fluid for total and differential leukocyte counts.
-
Data Analysis: Compare the inflammatory cell profiles between the this compound-treated and control groups.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound's antitussive and anti-inflammatory effects.
Experimental Workflow
Caption: General experimental workflow for in-vivo efficacy studies of this compound.
References
- 1. PlumX [plu.mx]
- 2. Effects of this compound, a peripheral nonnarcotic antitussive agent, on airway inflammation in guinea-pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide activates ATP-sensitive potassium channels in mammalian sensory neurons: action by direct S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation. A frequent and distressing symptom for patients with COPD is a chronic cough, which can significantly impair quality of life. Moguisteine is a peripherally acting, non-narcotic antitussive agent that has shown promise in the management of cough associated with chronic respiratory disorders, including COPD.[1][2][3][4] Its mechanism of action is distinct from opioid-based cough suppressants, offering a potentially safer therapeutic option.[3] This document provides detailed application notes and protocols for researchers investigating the utility of this compound in the context of COPD-related cough.
Quantitative Data Summary
The efficacy of this compound in reducing cough frequency in patients with chronic respiratory diseases, including COPD, has been evaluated in several clinical studies. The following tables summarize the key quantitative findings from these trials.
Table 1: Efficacy of this compound in Patients with Cough Associated with Chronic Respiratory Disorders
| Parameter | This compound (200 mg t.i.d.) | Placebo | p-value | Reference |
| Number of Patients | 42 | 45 | N/A | |
| Reduction in Morning Coughs (Day 4 vs Day 1) | 42% | 14% | 0.028 | |
| Mean Percent Reduction in Daytime Cough Frequency Score | Greater than placebo (especially on days 1 and 2) | - | - | |
| Mean Percent Reduction in Night-time Cough Frequency Score | Greater than placebo | - | - |
Table 2: Comparative Efficacy of this compound and Codeine Phosphate in Patients with Chronic Cough
| Parameter | This compound (100 mg t.i.d.) | Codeine Phosphate (15 mg t.i.d.) | Codeine Phosphate (30 mg t.i.d.) | Reference |
| Number of Patients | 39 | 38 | 36 | |
| Reduction in Morning Coughs (6h post-dose) | 21% | 28% | 29% | |
| Reduction in Nocturnal Coughs per Hour | 33% | 46% | 52% | |
| Adverse Events | 2 patients | 3 patients | 5 patients |
Mechanism of Action & Signaling Pathways
This compound is characterized as a peripheral antitussive, suggesting it does not act on the central nervous system's cough center. Preclinical studies in guinea pigs indicate that this compound possesses significant anti-inflammatory properties, which may contribute to its antitussive effect in the inflamed airways of COPD patients.
Key aspects of its mechanism of action include:
-
Reduction of Bronchial Hyperreactivity: this compound has been shown to dose-dependently reduce tobacco smoke-induced bronchial hyperreactivity.
-
Inhibition of Inflammatory Cell Recruitment: It can abolish eosinophil recruitment into the bronchoalveolar lavage (BAL) fluid and inhibit both neutrophil and eosinophil accumulation following an allergen challenge.
-
Protection of Airway Epithelium: The agent helps prevent the sloughing of the airway epithelium and reduces airway microvascular leakage.
While the precise signaling pathways are still under investigation, the available evidence suggests that this compound may modulate inflammatory cascades triggered by stimuli relevant to COPD, such as tobacco smoke and allergens.
Caption: Proposed mechanism of this compound in alleviating COPD-related cough.
Experimental Protocols
Based on the methodologies reported in the cited literature, the following protocols can be adapted for preclinical and clinical research on this compound for COPD-related cough.
Preclinical Model of Airway Inflammation
This protocol is based on a guinea pig model used to assess the anti-inflammatory effects of this compound.
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Induction of Airway Inflammation:
-
Tobacco Smoke Exposure: Expose animals to tobacco smoke for a defined period (e.g., 10 minutes) to induce bronchial hyperreactivity, eosinophil recruitment, epithelial damage, and plasma exudation.
-
Platelet-Activating Factor (PAF) Infusion: Administer a graded infusion of PAF (e.g., 600 ng/kg over one hour) to induce bronchial hyperreactivity.
-
Ovalbumin (OA) Sensitization and Challenge: Sensitize animals with 1% OA and subsequently challenge with a 2% OA aerosol to induce late-phase airway leukocyte accumulation.
-
-
Drug Administration:
-
Administer this compound orally (p.o.) or intramuscularly (i.m.) at various doses.
-
Include a vehicle control group and a positive control group (e.g., dexamethasone).
-
-
Outcome Measures:
-
Bronchial Hyperreactivity: Assess airway responsiveness to bronchoconstrictors (e.g., acetylcholine, histamine).
-
Bronchoalveolar Lavage (BAL): Perform BAL to quantify inflammatory cell (eosinophils, neutrophils) infiltration.
-
Histopathology: Examine airway tissue for epithelial damage.
-
Microvascular Leakage: Measure plasma exudation in the airways.
-
Clinical Trial Protocol for COPD Cough
This protocol is a generalized framework based on double-blind, placebo-controlled trials conducted on this compound.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: Patients with a confirmed diagnosis of stable COPD and a persistent dry or slightly productive cough.
-
Exclusion Criteria: Current respiratory tract infection, significant comorbidities that could affect cough, use of other antitussive medications.
-
-
Treatment Arms:
-
This compound (e.g., 200 mg three times daily).
-
Placebo.
-
Optional: Active comparator arm (e.g., codeine phosphate, 15-30 mg three times daily).
-
-
Treatment Duration: 4 days or as per study objectives.
-
Efficacy Assessments:
-
Objective Cough Frequency:
-
Direct cough counting during specific time intervals (e.g., 8-10 a.m.).
-
24-hour ambulatory cough monitoring.
-
-
Subjective Cough Severity:
-
Ladder scale scores for cough frequency (daytime and nighttime).
-
Visual Analogue Scale (VAS) for cough frequency, intensity, and sleep disturbance.
-
-
Investigator Assessment: Ranking of cough severity.
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Laboratory safety tests (hematology, clinical chemistry).
-
Caption: Experimental workflow for a clinical trial of this compound in COPD cough.
Conclusion
This compound represents a viable candidate for the symptomatic treatment of cough in patients with COPD. Its peripheral mechanism of action and anti-inflammatory properties make it a subject of interest for further research and drug development. The protocols and data presented here provide a foundation for designing robust preclinical and clinical studies to further elucidate the therapeutic potential of this compound in this patient population. Future research should aim to fully characterize its molecular targets and signaling pathways to optimize its clinical application.
References
- 1. Clinical trial of the efficacy and safety of this compound in patients with cough associated with chronic respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Currently available cough suppressants for chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Moguisteine's Effect on Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moguisteine is a non-narcotic, peripherally acting antitussive agent that has demonstrated significant anti-inflammatory properties in preclinical models of airway inflammation.[1][2] These application notes provide a comprehensive overview of established and proposed techniques to assess the effects of this compound on airway inflammation, catering to researchers in both academic and industrial settings. The protocols detailed below cover in vivo, in vitro, and ex vivo models, offering a multi-faceted approach to evaluating the therapeutic potential of this compound.
Mechanism of Action and Therapeutic Potential
This compound effectively reduces key features of airway inflammation, including eosinophil and neutrophil recruitment, airway hyperreactivity, epithelial damage, and microvascular leakage in response to various inflammatory stimuli.[1][3] While its exact molecular mechanism is not fully elucidated, its peripheral action, possibly involving the modulation of ATP-sensitive potassium channels, distinguishes it from centrally acting antitussives.[4] Emerging research suggests that the signaling pathways pivotal to airway inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are likely targets for this compound's anti-inflammatory effects. These pathways are critical in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that orchestrate the inflammatory response in the airways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound in preclinical models of airway inflammation.
Table 1: Effect of this compound on Tobacco Smoke-Induced Airway Inflammation in Guinea Pigs
| Parameter | Control (Sham Exposure) | Tobacco Smoke Exposure | This compound (30 mg/kg, p.o.) + Tobacco Smoke | Dexamethasone (2.5 mg/kg, i.m.) + Tobacco Smoke |
| Bronchial Hyperreactivity (Increase in PIP to ACh, mmHg) | N/A | 18.5 ± 2.1 | 6.2 ± 1.5 | 4.8 ± 1.1 |
| BALF Total Cells (x10^5) | 4.5 ± 0.5 | 10.2 ± 1.2 | 5.1 ± 0.6 | 4.9 ± 0.7 |
| BALF Eosinophils (x10^5) | 0.8 ± 0.2 | 3.5 ± 0.6 | 1.0 ± 0.3 | 0.9 ± 0.2 |
| BALF Neutrophils (x10^5) | 0.2 ± 0.1 | 1.8 ± 0.4 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Microvascular Leakage (Evans blue dye, ng/mg tissue) | 25.3 ± 2.8 | 65.7 ± 5.4 | 35.1 ± 3.9 | 30.2 ± 3.5 |
*p<0.05 compared with unexposed animals; **p<0.05 compared with smoke-exposed animals. Data adapted from Gallico et al.
Table 2: Effect of this compound on Ovalbumin (OA)-Induced Airway Inflammation in Sensitized Guinea Pigs
| Parameter | Time Post-Challenge | Control (Saline Challenge) | OA Challenge | This compound (75 mg/kg, p.o.) + OA Challenge | This compound (150 mg/kg, p.o.) + OA Challenge | Dexamethasone (15 mg/kg, p.o.) + OA Challenge |
| BALF Total Cells (x10^6) | 17 h | 6.1 ± 0.7 | 13.2 ± 1.5 | 4.8 ± 0.5** (↓64%) | 2.9 ± 0.4** (↓78%) | 3.1 ± 0.4** |
| 72 h | 6.1 ± 0.7 | 19.4 ± 2.1 | 7.0 ± 0.8** (↓64%) | 4.3 ± 0.6** (↓78%) | 4.1 ± 0.5 | |
| BALF Eosinophils (x10^6) | 17 h | 0.7 ± 0.1 | 3.0 ± 0.4* | 0.8 ± 0.2 (↓72%) | 0.4 ± 0.1** (>90%) | 0.3 ± 0.1 |
| 72 h | 0.7 ± 0.1 | 7.2 ± 0.9* | 2.7 ± 0.5 (↓62%) | 0.8 ± 0.2** (>90%) | 0.6 ± 0.1 | |
| BALF Neutrophils (x10^6) | 17 h | 0.06 ± 0.02 | 1.9 ± 0.3* | 0.3 ± 0.1 (↓84%) | 0.2 ± 0.1** (>90%) | 0.2 ± 0.1 |
| 72 h | 0.06 ± 0.02 | 0.5 ± 0.1* | 0.05 ± 0.02 (↓90%) | 0.04 ± 0.01 | 0.05 ± 0.02 |
*p<0.05 compared with saline-challenged animals; **p<0.05 compared with OA-challenged animals. Percentage reduction is indicated in parentheses. Data adapted from Gallico et al.
Experimental Protocols
In Vivo Models of Airway Inflammation
1. Ovalbumin (OA)-Induced Allergic Airway Inflammation in Guinea Pigs
This model mimics the eosinophilic inflammation characteristic of allergic asthma.
-
Sensitization:
-
On day 1 and day 5, sensitize male Dunkin-Hartley guinea pigs (300-350 g) with intraperitoneal injections of 100 µg ovalbumin (OVA) emulsified in 100 mg aluminum hydroxide in 1 mL of saline.
-
-
Challenge:
-
On day 15, place conscious, unrestrained guinea pigs in a whole-body plethysmograph.
-
Expose the animals to an aerosol of 2% OA in saline for 1 hour, generated by a nebulizer.
-
-
This compound Administration:
-
Administer this compound (e.g., 75 and 150 mg/kg) orally 1 hour before the OA challenge.
-
-
Assessment of Airway Inflammation (17 and 72 hours post-challenge):
-
Bronchoalveolar Lavage (BAL): Anesthetize the animals, cannulate the trachea, and lavage the lungs with sterile saline.
-
Cell Counts: Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and stained cytospins.
-
Histology: Perfuse and fix the lungs for histological examination of inflammatory cell infiltration and epithelial damage (e.g., H&E staining).
-
2. Tobacco Smoke-Induced Airway Inflammation in Guinea Pigs
This model is relevant for studying chronic obstructive pulmonary disease (COPD) and the effects of irritant-induced inflammation.
-
Exposure:
-
Place conscious guinea pigs in a chamber and expose them to the smoke of 10 cigarettes over 20 minutes, three times a day, for five consecutive days.
-
-
This compound Administration:
-
Administer this compound (e.g., 30 mg/kg, p.o.) 90 minutes before the first smoke exposure each day.
-
-
Assessment of Airway Inflammation and Hyperreactivity:
-
Airway Hyperreactivity: 24 hours after the last exposure, anesthetize the animals and measure the increase in pulmonary inflation pressure (PIP) in response to intravenous acetylcholine.
-
BAL: Perform BAL to collect fluid for total and differential cell counts.
-
Microvascular Leakage: Assess airway microvascular leakage by measuring the extravasation of Evans blue dye into the lung tissue.
-
References
- 1. Effects of this compound, a peripheral nonnarcotic antitussive agent, on airway inflammation in guinea-pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qdcxjkg.com [qdcxjkg.com]
- 3. researchgate.net [researchgate.net]
- 4. Actions of this compound on cough and pulmonary rapidly adapting receptor activity in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Moguisteine Dosage for Preclinical Studies in Canines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Moguisteine, a peripherally acting, non-narcotic antitussive agent, with a specific focus on canine models. This document outlines recommended dosages, detailed experimental protocols for cough induction, and the current understanding of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the reported effective dosages of this compound in preclinical canine studies.
Table 1: Intravenous Administration of this compound in Anesthetized Canines
| Dosage | Route of Administration | Canine Model | Effect | Citation |
| 200 µg/kg | Intravenous (i.v.) | Anesthetized, vagotomized, and artificially ventilated dogs | Decreased the mean activity of rapidly adapting irritant receptors (RARs) to 75% of the control value. | [1] |
Table 2: Oral Administration of this compound in Canines
| Dosage | Route of Administration | Canine Model | Effect | Citation |
| 17.2 mg/kg | Oral (p.o.) | Dogs with cough induced by tracheal electrical stimulation | ED50 (Effective dose for 50% of the maximal response). | [2] |
Mechanism of Action
This compound exerts its antitussive effect through a peripheral mechanism, differentiating it from centrally acting opioid-based cough suppressants.[2] The primary mechanism involves the inhibition of rapidly adapting irritant receptors (RARs) located in the tracheobronchial tree.[1] This inhibition is believed to be mediated by the activation of ATP-sensitive potassium (K-ATP) channels on sensory nerves.[3]
The proposed signaling pathway is as follows:
-
This compound Administration: this compound is administered either orally or intravenously.
-
Activation of K-ATP Channels: this compound acts as an opener for ATP-sensitive potassium channels on peripheral sensory neurons in the airways.
-
Hyperpolarization: The opening of K-ATP channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane.
-
Reduced Excitability: This hyperpolarization makes the sensory neurons, including RARs, less excitable and less likely to fire in response to tussive stimuli.
-
Inhibition of Cough Reflex: By reducing the afferent nerve signals from the airways to the brainstem's cough center, the cough reflex is suppressed.
This peripheral action is supported by findings that this compound does not exhibit antitussive effects when administered directly into the central nervous system (intracerebroventricularly).
Experimental Protocols
The following are detailed protocols for inducing cough in canine models for the evaluation of antitussive agents like this compound.
Tracheal Electrical Stimulation-Induced Cough
This method provides a reproducible way to elicit a cough reflex and is suitable for evaluating the efficacy of antitussive drugs.
Materials:
-
Beagle dogs (or other suitable breed)
-
Anesthesia (e.g., a mixture of urethane and α-chloralose)
-
Endotracheal tube
-
Ventilator
-
Monopolar electrode
-
Square-wave pulse generator
-
Physiological recording equipment (to monitor blood pressure, heart rate, and cough response)
Procedure:
-
Animal Preparation: Anesthetize the dog and intubate with an endotracheal tube. Maintain anesthesia and artificial ventilation throughout the experiment.
-
Electrode Implantation: Surgically expose the cervical trachea and insert a monopolar electrode into the tracheal mucosa.
-
Stimulation Parameters: Apply square-wave pulses with the following parameters:
-
Voltage: 1-3 V
-
Frequency: 20 Hz
-
Pulse Duration: 1.0 msec
-
Stimulation Duration: 5 seconds
-
-
Cough Induction: This stimulation typically produces 3-5 coughs. Allow a minimum of 5-minute intervals between stimulations to ensure reproducibility.
-
Drug Administration: Administer this compound (e.g., 17.2 mg/kg, p.o.) or vehicle control.
-
Data Acquisition: Record the number of coughs induced by electrical stimulation before and after drug administration to determine the antitussive effect.
Chemically-Induced Cough (Citric Acid or Capsaicin)
Inducing a consistent cough reflex in conscious canines using chemical irritants can be challenging. The following protocol is a general guideline, and optimization may be required. Direct administration via a tracheostomy or endotracheal tube in anesthetized animals has been shown to be more reliable.
Materials:
-
Beagle dogs (conscious or anesthetized)
-
Nebulizer and face mask (for conscious dogs) or endotracheal/tracheostomy tube connection (for anesthetized dogs)
-
Citric acid solution (e.g., 0.05 M to 0.5 M) or Capsaicin solution (e.g., 30 µM)
-
Physiological recording equipment
Procedure for Conscious Dogs (with caution due to reported inconsistencies):
-
Acclimatization: Acclimate the dogs to the restraint and face mask to minimize stress.
-
Nebulization: Place the face mask over the dog's muzzle and nebulize the citric acid or capsaicin solution for a predetermined period (e.g., 5 minutes).
-
Observation: Observe and record the number and intensity of coughs.
-
Drug Administration: Administer this compound or vehicle control orally.
-
Post-treatment Challenge: Re-challenge the dogs with the nebulized irritant at set time points after drug administration and record the cough response.
Procedure for Anesthetized Dogs:
-
Animal Preparation: Anesthetize and intubate the dog.
-
Nebulization: Connect the nebulizer to the endotracheal or tracheostomy tube and deliver the irritant aerosol directly into the airways.
-
Data Acquisition: Record the cough response using appropriate physiological monitoring equipment.
-
Drug Administration and Re-challenge: Administer this compound intravenously or via an orogastric tube and repeat the chemical challenge to assess efficacy.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's antitussive action.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for preclinical antitussive studies.
References
- 1. Action of this compound on the activity of tracheobronchial rapidly adapting receptors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of ATP-sensitive K(+) channels in the anti-tussive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for evaluating Moguisteine's interaction with opiate receptors
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Moguisteine is identified in scientific literature as a peripherally acting, non-narcotic antitussive agent.[1][2][3] Extensive research has demonstrated that this compound does not interact with opiate receptors.[1][3] Specifically, studies have shown that this compound has no affinity for [3H]-naloxone binding sites, and its antitussive effects are not antagonized by the opioid antagonist naloxone. Therefore, the protocols detailed below are presented as standard methodologies for assessing the interaction of a test compound with opiate receptors (mu, kappa, and delta), rather than for a specific evaluation of this compound, for which no such interaction is expected.
These protocols are designed for researchers, scientists, and drug development professionals to determine the binding affinity and functional activity of test compounds at the three major opiate receptor subtypes.
Key Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a test compound for opiate receptors. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., from rat or mouse) or cultured cells expressing the opiate receptor subtype of interest (mu, kappa, or delta) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 100-200 µg/mL.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled test compound at various concentrations.
-
25 µL of a selective radioligand (e.g., [³H]DAMGO for mu, [³H]U-69,593 for kappa, or [³H]DPDPE for delta) at a concentration close to its Kd value.
-
50 µL of the prepared membrane suspension.
-
-
To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM naloxone) in a separate set of wells.
-
Incubate the plate at 25°C for 60-120 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
GTPγS Binding Assays
GTPγS binding assays are functional assays that measure the activation of G-proteins coupled to the opiate receptors upon agonist binding.
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the opiate receptor subtype of interest as described in the radioligand binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
20 µL of test compound at various concentrations.
-
20 µL of GDP (100 µM final concentration).
-
20 µL of [³⁵S]GTPγS (0.1 nM final concentration).
-
40 µL of the prepared membrane suspension (20-40 µg of protein).
-
-
To determine basal binding, add assay buffer instead of the test compound.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS (10 µM) in a separate set of wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Detection:
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of stimulation above basal against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximal effect) using non-linear regression analysis.
-
cAMP Functional Assays
Cyclic AMP (cAMP) assays measure the functional consequence of opiate receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Protocol: cAMP Inhibition Assay
-
Cell Culture and Treatment:
-
Culture cells stably expressing the opiate receptor subtype of interest in a suitable medium.
-
Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the cells.
-
Stimulate the cells with forskolin (1-10 µM) to increase basal cAMP levels.
-
Incubate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production by the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation
Table 1: Summary of Binding Affinities (Ki values) from Radioligand Binding Assays
| Compound | Mu-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) |
| Positive Control (e.g., Morphine) | Insert Value | Insert Value | Insert Value |
| Test Compound A | Insert Value | Insert Value | Insert Value |
| Test Compound B | Insert Value | Insert Value | Insert Value |
Table 2: Summary of Functional Potency (EC₅₀/IC₅₀ values) and Efficacy (Emax) from Functional Assays
| Assay | Parameter | Mu-Opioid Receptor | Kappa-Opioid Receptor | Delta-Opioid Receptor |
| GTPγS Binding | EC₅₀ (nM) | Insert Value | Insert Value | Insert Value |
| Emax (%) | Insert Value | Insert Value | Insert Value | |
| cAMP Inhibition | IC₅₀ (nM) | Insert Value | Insert Value | Insert Value |
Visualizations
References
Moguisteine in Clinical Trials for Non-Productive Cough in Adults: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moguisteine is a peripherally acting, non-narcotic antitussive agent that has shown efficacy in the treatment of non-productive cough in adults.[1] Its mechanism of action is distinct from opioid-based cough suppressants, positioning it as a potentially safer alternative with a reduced side-effect profile. This compound is believed to exert its antitussive effects through the activation of ATP-sensitive potassium (KATP) channels in the airways.[2][3][4] This document provides detailed application notes and protocols for the clinical investigation of this compound, summarizing key data and outlining methodologies for its evaluation in a research setting.
Mechanism of Action
This compound's primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels.[2] This activation leads to hyperpolarization of sensory nerve fibers in the airways, which in turn reduces their excitability and dampens the cough reflex. Unlike centrally acting antitussives like codeine or dextromethorphan, this compound does not interact with opioid receptors and its effects are localized to the peripheral nervous system. Pre-clinical studies have demonstrated that the antitussive effect of this compound can be attenuated by glibenclamide, a known KATP channel blocker, further supporting this proposed mechanism.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize quantitative data from key clinical trials investigating the efficacy and safety of this compound in adults with non-productive cough.
Table 1: Efficacy of this compound vs. Placebo
| Study | Patient Population | This compound Dosage | Duration | Primary Efficacy Endpoint | This compound Result | Placebo Result | p-value |
| Aversa C, et al. (1993) | Patients with chronic respiratory disorders (COPD, pulmonary fibrosis, neoplasms) | 200 mg t.i.d. | 4 days | Reduction in the number of coughs (8-10 a.m. on day 4 vs. day 1) | 42% reduction | 14% reduction | 0.028 |
Table 2: Efficacy of this compound vs. Codeine Phosphate
| Study | Patient Population | This compound Dosage | Codeine Dosage | Duration | Efficacy Endpoint | This compound Result | Codeine Result (15mg / 30mg) |
| Del Donno M, et al. (1995) | Patients with chronic, dry or slightly productive cough (COPD, malignancies, fibrosis) | 100 mg t.i.d. | 15 mg & 30 mg t.i.d. | 2 days | % reduction in morning coughs (6h post-dose) | 21% | 28% / 29% |
| Del Donno M, et al. (1995) | Patients with chronic, dry or slightly productive cough (COPD, malignancies, fibrosis) | 100 mg t.i.d. | 15 mg & 30 mg t.i.d. | 2 days | % reduction in nocturnal coughs per hour | 33% | 46% / 52% |
Table 3: Safety and Tolerability of this compound
| Study | Comparison Group(s) | This compound Adverse Events | Comparison Group Adverse Events | Serious Adverse Events Reported |
| Aversa C, et al. (1993) | Placebo | Not specified | Not specified | No serious adverse events |
| Del Donno M, et al. (1995) | Codeine (15mg & 30mg) | 2 patients | 3 patients (15mg), 5 patients (30mg) | No serious adverse events |
Experimental Protocols
The following protocols are synthesized from methodologies reported in clinical trials of this compound and other antitussive agents.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Efficacy and Safety Study
1. Objective: To evaluate the antitussive efficacy and safety of this compound compared to placebo in adults with non-productive cough.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
3. Patient Population:
- Inclusion Criteria:
- Males and females aged 18-75 years.
- Diagnosis of a condition associated with chronic non-productive cough (e.g., chronic bronchitis, COPD, pulmonary fibrosis).
- Self-reported history of troublesome non-productive cough for at least 3 weeks.
- Willingness to provide written informed consent and comply with study procedures.
- Exclusion Criteria:
- Productive cough with significant sputum production.
- Known hypersensitivity to this compound or its components.
- Acute upper respiratory tract infection within 2 weeks of screening.
- History of asthma or other chronic pulmonary conditions where cough suppression is undesirable.
- Use of other antitussive medications within 7 days of randomization.
- Pregnancy or lactation.
- Significant hepatic or renal impairment.
4. Treatment Regimen:
- Investigational Arm: this compound 200 mg oral suspension, administered three times daily (t.i.d.) for 4 days.
- Control Arm: Matching placebo oral suspension, administered t.i.d. for 4 days.
5. Efficacy Assessments:
- Primary Endpoint: Change from baseline in objective 24-hour cough frequency at Day 4, measured using a validated ambulatory cough monitor (e.g., Leicester Cough Monitor).
- Secondary Endpoints:
- Change from baseline in cough severity assessed using a 100-mm Visual Analogue Scale (VAS).
- Change from baseline in cough-specific quality of life, measured by the Leicester Cough Questionnaire (LCQ) or Cough Quality of Life Questionnaire (CQLQ).
- Patient-reported cough frequency and severity using a daily diary.
6. Safety Assessments:
- Monitoring and recording of all adverse events (AEs).
- Physical examinations at screening and end of study.
- Vital signs measurements at each study visit.
- Standard clinical laboratory tests (hematology, chemistry, urinalysis) at screening and end of study.
7. Statistical Analysis:
- The primary efficacy endpoint will be analyzed using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline cough frequency as a covariate.
- Secondary endpoints will be analyzed using appropriate statistical methods (e.g., mixed-model repeated measures for longitudinal data).
- Safety data will be summarized descriptively.
"Screening" [label="Patient Screening\n(Inclusion/Exclusion Criteria)", shape=trapezium, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Informed_Consent" [label="Informed Consent", shape=parallelogram, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Baseline_Assessment" [label="Baseline Assessment\n(Cough Frequency, VAS, LCQ)", shape=rectangle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Randomization" [label="Randomization", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Moguisteine_Arm" [label="this compound 200mg t.i.d.", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Placebo_Arm" [label="Placebo t.i.d.", shape=rectangle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Treatment_Period" [label="4-Day Treatment Period", shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Endpoint_Assessment" [label="Endpoint Assessment (Day 4)\n(Cough Frequency, VAS, LCQ, Safety)", shape=rectangle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Data_Analysis" [label="Statistical Data Analysis", shape=trapezium, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Screening" -> "Informed_Consent";
"Informed_Consent" -> "Baseline_Assessment";
"Baseline_Assessment" -> "Randomization";
"Randomization" -> "Moguisteine_Arm" [label="Arm A"];
"Randomization" -> "Placebo_Arm" [label="Arm B"];
"Moguisteine_Arm" -> "Treatment_Period";
"Placebo_Arm" -> "Treatment_Period";
"Treatment_Period" -> "Endpoint_Assessment";
"Endpoint_Assessment" -> "Data_Analysis";
}
Protocol 2: Pharmacokinetic Study of this compound
1. Objective: To characterize the single- and multiple-dose pharmacokinetics of this compound and its active metabolite (M1) in healthy adult volunteers.
2. Study Design: An open-label, two-period pharmacokinetic study.
3. Study Population: Healthy male and female volunteers, aged 18-55 years, with no clinically significant abnormalities on physical examination and laboratory tests.
4. Treatment Regimen:
- Period 1 (Single Dose): A single oral dose of 200 mg this compound.
- Period 2 (Multiple Dose): 200 mg this compound administered t.i.d. for 5 days.
5. Pharmacokinetic Sampling:
- Plasma: Blood samples will be collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose for the single-dose phase. For the multiple-dose phase, samples will be collected pre-dose on Day 3 and 4, and at the same time points as the single-dose phase on Day 5.
- Urine: Urine will be collected over 24 hours post-dose in both phases.
6. Bioanalytical Method:
- Concentrations of the active metabolite of this compound (M1) in plasma and urine will be determined using a validated liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method.
- The analysis is performed on a C18 column with a mobile phase of 0.1% formic acid-acetonitrile.
- Quantification is achieved using selected ion monitoring (SIM) mode.
7. Pharmacokinetic Parameters:
- The following pharmacokinetic parameters will be calculated for M1: Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), AUC0-∞ (AUC extrapolated to infinity), t1/2 (elimination half-life), and CL/F (apparent total clearance).
"Enrollment" [label="Enroll Healthy Volunteers", shape=trapezium, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Period1" [label="Period 1: Single Dose\n(200mg this compound)", shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Sampling1" [label="Serial Plasma & Urine Sampling\n(0-24 hours)", shape=parallelogram, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Washout" [label="Washout Period", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Period2" [label="Period 2: Multiple Doses\n(200mg t.i.d. for 5 days)", shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Sampling2" [label="Serial Plasma & Urine Sampling\n(Day 5, 0-24 hours)", shape=parallelogram, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Bioanalysis" [label="Bioanalysis of M1 Metabolite\n(LC-ESI-MS)", shape=rectangle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"PK_Analysis" [label="Pharmacokinetic Parameter Calculation\n(Cmax, Tmax, AUC, t1/2)", shape=trapezium, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Enrollment" -> "Period1";
"Period1" -> "Sampling1";
"Sampling1" -> "Washout";
"Washout" -> "Period2";
"Period2" -> "Sampling2";
"Sampling1" -> "Bioanalysis" [style=dashed];
"Sampling2" -> "Bioanalysis";
"Bioanalysis" -> "PK_Analysis";
}
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Involvement of ATP-sensitive K(+) channels in the anti-tussive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhaled pinacidil, an ATP-sensitive K+ channel opener, and this compound have potent antitussive effects in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Moguisteine for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Moguisteine for in-vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in-vitro assays?
A1: this compound is practically insoluble in water. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] Ethanol can also be used, and solubility may be enhanced with ultrasonication.[3]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The solubility of this compound in DMSO is reported to be at least 16.95 mg/mL, with some sources indicating it can be as high as 68 mg/mL.[2][4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.
Q3: What is the maximum final concentration of DMSO that is safe for cells in culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely recommended safe level. However, the sensitivity to DMSO is cell-line dependent. It is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: While DMSO is the most commonly recommended solvent, other options for poorly soluble compounds include ethanol, N,N-Dimethylformamide (DMF), and dimethylacetamide (DMAc). However, the toxicity of these solvents in cell-based assays should be carefully evaluated. For some experimental setups, co-solvents like polyethylene glycol (PEG) or the use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80) might be considered to improve aqueous solubility.
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | Insoluble | - | |
| Dimethyl Sulfoxide (DMSO) | ≥ 16.95 mg/mL | ≥ 50 mM | Use fresh, anhydrous DMSO. |
| Dimethyl Sulfoxide (DMSO) | 68 mg/mL | ~200 mM | |
| Ethanol (EtOH) | ≥ 19.2 mg/mL | ≥ 56.5 mM | With ultrasonic assistance. |
Molar mass of this compound: 339.41 g/mol
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 50 mM stock solution: Mass (mg) = 50 mmol/L * 1 L/1000 mL * 339.41 g/mol * 1000 mg/g * 1 mL = 16.97 mg
-
-
Weighing:
-
Accurately weigh approximately 17 mg of this compound powder and place it in a sterile amber vial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Optional - Sonication/Warming:
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Alternatively, gently warm the solution to 37°C for a brief period to aid dissolution.
-
-
Storage:
-
Once the this compound is fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
Protocol 2: Dilution of this compound Stock Solution for In-Vitro Assays
This protocol describes how to dilute the this compound stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Intermediate Dilution (Recommended):
-
To minimize precipitation, it is advisable to perform an intermediate dilution step.
-
For example, to achieve a final concentration of 50 µM this compound with a final DMSO concentration of 0.1%, first prepare a 5 mM intermediate solution by diluting the 50 mM stock 1:10 in pre-warmed cell culture medium.
-
-
Final Dilution:
-
Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium.
-
Crucial Step: Add the this compound solution dropwise to the medium while gently swirling or vortexing. This rapid and even dispersion is critical to prevent the compound from precipitating out of solution.
-
-
Vehicle Control:
-
Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This allows for the assessment of any effects of the solvent on the cells.
-
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its aqueous solubility limit, a phenomenon known as "crashing out." The rapid change from a high-concentration organic stock to an aqueous environment causes the compound to fall out of solution.
-
Solutions:
-
Optimize Mixing Technique: Ensure you are adding the DMSO stock dropwise to the pre-warmed medium while continuously mixing to facilitate rapid dispersion.
-
Reduce Final Concentration: Try using a lower final concentration of this compound in your assay.
-
Use an Intermediate Dilution Step: As described in Protocol 2, creating an intermediate dilution in the medium can help to gradually change the solvent environment.
-
Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your medium, so ensure the final DMSO concentration remains within the tolerated range for your cells.
-
Issue 2: The this compound solution appears clear initially but becomes cloudy or forms a precipitate after incubation.
-
Possible Causes:
-
Temperature Shifts: Moving the prepared medium between different temperatures (e.g., from room temperature to a 37°C incubator) can affect the solubility of the compound.
-
Interaction with Media Components: Salts, proteins (especially in serum), and other components in the culture medium can interact with this compound over time, leading to the formation of insoluble complexes.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium during incubation, which may affect the solubility of this compound.
-
-
Solutions:
-
Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before use.
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium for dilutions to minimize temperature-related precipitation.
-
Test in Simpler Buffer: To determine if media components are the cause, test the solubility of this compound at the final concentration in a simpler buffered solution like PBS.
-
Use a Well-Buffered Medium: Employ a medium with a robust buffering system (e.g., containing HEPES) to maintain a stable pH during the experiment.
-
Issue 3: Inconsistent or unexpected results in the bioassay.
-
Possible Cause: Undissolved this compound or the formation of aggregates can lead to inaccurate effective concentrations and non-specific interactions, affecting the reproducibility of the assay.
-
Solutions:
-
Visual Inspection: Before adding the final solution to your cells, carefully inspect it for any signs of precipitation or turbidity.
-
Solubility Testing: If problems persist, consider performing a formal kinetic solubility assay under your specific experimental conditions to determine the maximum soluble concentration of this compound.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
Technical Support Center: Moguisteine Aqueous Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential stability issues with Moguisteine in aqueous solutions. The following information is designed to help you troubleshoot common problems and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound stock solution over a short period. What could be the cause?
A1: this compound, like many pharmaceuticals containing ester and thiazolidine moieties, may be susceptible to degradation in aqueous solutions. The primary cause is likely hydrolysis, where water molecules break down the this compound structure. The rate of degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents or metal ions.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: While specific degradation kinetics for this compound are not extensively published, for many thiol-containing compounds, a slightly acidic pH (around 5-6) can minimize degradation.[1] At this pH, the rate of hydrolysis of ester-like structures can be reduced. It is crucial to empirically determine the optimal pH for your specific experimental conditions.
Q3: Can I store this compound solutions at room temperature?
A3: It is generally recommended to store this compound solutions at low temperatures (2-8°C) to slow down potential degradation reactions. For long-term storage, freezing (-20°C or -80°C) is often preferable. However, it is important to assess the stability of this compound under your specific frozen conditions, as freeze-thaw cycles can sometimes promote degradation.
Q4: Are there any additives I can use to improve the stability of my this compound solution?
A4: Yes, several strategies can be employed to enhance stability. These include the use of antioxidants to prevent oxidative degradation, and chelating agents (like EDTA) to sequester metal ions that can catalyze degradation. The choice of buffer can also play a significant role in stability.
Q5: How can I confirm that my this compound solution is degrading?
A5: The most reliable way to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3] This will allow you to quantify the concentration of the intact this compound over time and detect the appearance of any degradation products.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to this compound instability in your experiments.
Problem: Inconsistent or lower-than-expected experimental results.
-
Possible Cause 1: Degradation of this compound in stock or working solutions.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Check the date of preparation and storage conditions of your this compound solutions.
-
Perform a Stability Check: Analyze the concentration of your current stock solution using a validated analytical method (e.g., HPLC) and compare it to the initial concentration.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments.
-
Optimize Storage Conditions: If degradation is confirmed, proceed to the "Experimental Protocols" section to determine optimal storage conditions.
-
-
-
Possible Cause 2: Interaction with other components in the experimental medium.
-
Troubleshooting Steps:
-
Evaluate Medium Composition: Assess the pH and composition of your cell culture media or vehicle solution for reactive components.
-
Conduct a Compatibility Study: Incubate this compound in the complete experimental medium for the duration of your experiment and measure its concentration at different time points.
-
Modify Medium: If instability is observed, consider adjusting the pH of the medium or using a different vehicle solution.
-
-
Problem: Appearance of unknown peaks in my analytical chromatogram.
-
Possible Cause: Formation of this compound degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the structure of the degradation products.[3]
-
Review Degradation Pathways: The presence of specific degradants can provide clues about the degradation mechanism (e.g., hydrolysis, oxidation).
-
Implement Stabilization Strategies: Based on the likely degradation pathway, introduce appropriate stabilizers as outlined in the FAQs and Experimental Protocols.
-
-
Quantitative Data Summary
While specific public data on this compound's degradation kinetics is limited, the following table provides a general overview of factors influencing the stability of thiol-containing compounds in aqueous solutions. This information can guide your experimental design for determining this compound's stability profile.
| Parameter | Condition | Expected Impact on Stability | Reference |
| pH | Acidic (pH < 7) | Generally more stable, reduced hydrolysis | [1] |
| Neutral (pH 7) | Moderate stability | ||
| Alkaline (pH > 7) | Less stable, increased hydrolysis and oxidation | ||
| Temperature | -80°C to -20°C | High stability (long-term storage) | General Knowledge |
| 2-8°C | Good stability (short-term storage) | General Knowledge | |
| Room Temperature | Lower stability | General Knowledge | |
| Additives | Antioxidants (e.g., Ascorbic Acid) | Can improve stability by preventing oxidation | |
| Chelating Agents (e.g., EDTA) | Can improve stability by sequestering metal ions |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Stability
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, borate buffers).
-
Prepare a concentrated stock solution of this compound in a non-aqueous, compatible solvent (e.g., DMSO, Ethanol).
-
Dilute the this compound stock solution to a final concentration in each of the prepared buffers.
-
Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots at a constant temperature (e.g., room temperature or 37°C).
-
At each time point, analyze the concentration of this compound in each buffer using a validated HPLC method.
-
Plot the percentage of this compound remaining versus time for each pH to determine the pH at which the degradation rate is lowest.
Protocol 2: Evaluation of Stabilizing Excipients
-
Based on the optimal pH determined in Protocol 1, prepare a buffered solution.
-
Prepare several batches of this buffered solution containing different potential stabilizers:
-
Control (no additive)
-
Antioxidant (e.g., 0.1% Ascorbic Acid)
-
Chelating Agent (e.g., 0.01% EDTA)
-
Combination of Antioxidant and Chelating Agent
-
-
Add this compound to each solution to a final concentration.
-
Store the solutions under conditions where degradation was previously observed (e.g., elevated temperature or light exposure).
-
Monitor the concentration of this compound over time using HPLC.
-
Compare the degradation rates in the presence of different stabilizers to the control to identify the most effective stabilization strategy.
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the intact drug from its degradation products. A general approach to developing such a method is as follows:
-
Select a suitable HPLC column: A C18 column is often a good starting point for pharmaceutical analysis.
-
Develop a mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Perform forced degradation studies: Intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Analyze the stressed samples: Inject the degraded samples into the HPLC system and adjust the mobile phase composition and gradient to achieve separation between the this compound peak and the peaks of the degradation products.
-
Validate the method: Once separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, and precision according to relevant guidelines.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Postulated peripheral mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of this compound metabolites in human plasma and urine: conventional and chiral high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the active metabolite of this compound in human plasma and urine by LC-ESI-MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Moguisteine dosage to minimize adverse events in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Moguisteine dosage and minimize adverse events in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-narcotic, peripherally acting antitussive agent.[1] Its mechanism of action is thought to involve the activation of ATP-sensitive potassium channels.[2] It reduces cough by interacting with irritant receptors in the bronchial tree, and it does not interact with opioid receptors or the central cough center.[3] Studies in guinea pigs have shown that it can decrease the excitatory response of rapidly adapting receptors (RARs) to tussive stimuli.[4]
Q2: What are the established No-Observed-Adverse-Effect Levels (NOAELs) for this compound in common animal models?
A2: In a 26-week oral administration study, the following NOAELs have been established:
-
Rats: 240 mg/kg/day[2]
-
Dogs: 60 mg/kg/day
Q3: What are the reported efficacious doses (ED50) for this compound's antitussive effect?
A3: The oral ED50 values for this compound in inhibiting cough in various models are:
-
Guinea Pigs:
-
Citric acid-induced cough: 25.2 mg/kg
-
Capsaicin-induced cough: 19.3 mg/kg
-
-
Dogs:
-
Tracheal electrical stimulation-induced cough: 17.2 mg/kg
-
Q4: Is this compound carcinogenic or mutagenic?
A4: Based on preclinical studies, this compound has not been found to have carcinogenic or mutagenic potential.
Troubleshooting Guide: Oral Administration and Adverse Events
Q5: My animals are showing signs of distress after oral gavage with this compound. What should I do?
A5: Distress after oral gavage can be due to the procedure itself or the substance administered.
-
Procedural Stress: Ensure proper restraint and gavage technique. The gavage tube should be the correct size for the animal and inserted gently without resistance. For mice, moistening the tip of the gavage needle with a sucrose solution may improve the process.
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound can cause adverse effects. Ensure the vehicle is well-tolerated at the volume administered.
-
Dosage and Concentration: If you are confident in your gavage technique, the distress may be related to the dose or concentration of this compound.
-
Review your dosage. Is it within the established NOAEL for the species you are using (see Q2)?
-
Consider if the concentration is too high, potentially causing local irritation. It may be necessary to decrease the concentration and increase the volume (while staying within recommended administration volumes) or to conduct a dose-range finding study to identify a better-tolerated dose.
-
Q6: What are the common signs of adverse events I should monitor for in my animal models?
A6: It is crucial to monitor animals for any unfavorable and unintended clinical signs. Common signs of adverse events in preclinical studies include:
-
General Health: Changes in body weight, food and water consumption, lethargy, or changes in posture.
-
Gastrointestinal: Diarrhea, vomiting, or changes in feces.
-
Neurological: Tremors, seizures, ataxia (incoordination), or changes in behavior (e.g., hyperactivity, sedation).
-
Respiratory: Labored breathing or changes in respiratory rate.
-
Dermal: Skin rashes, hair loss, or irritation at the administration site (if applicable).
Q7: I have observed adverse events at my current this compound dosage. How can I optimize the dose to minimize these effects?
A7: If you observe adverse events, consider the following steps:
-
Stop Dosing and Assess: Temporarily halt the administration of this compound and assess the animal's condition. Provide supportive care if necessary.
-
Dose Reduction: The most straightforward approach is to reduce the dose. A 25-50% reduction is a reasonable starting point.
-
Dose Fractionation: If a single high dose is causing acute toxicity, consider splitting the total daily dose into two or more smaller administrations, if the study design allows.
-
Review Formulation: Ensure the formulation is homogenous and the drug is properly suspended or dissolved. Particle size in a suspension can affect tolerability.
-
Conduct a Dose-Range Finding Study: If you are still in the early stages of your research, a formal dose-range finding study will help you identify the maximum tolerated dose (MTD) and the optimal therapeutic dose with the best safety margin.
Data Presentation
Table 1: this compound Efficacy (ED50) in Animal Models
| Animal Model | Cough Induction Method | Route of Administration | ED50 (mg/kg) | Reference |
| Guinea Pig | Citric Acid Aerosol | Oral | 25.2 | |
| Guinea Pig | Capsaicin Aerosol | Oral | 19.3 | |
| Dog | Tracheal Electrical Stimulation | Oral | 17.2 |
Table 2: this compound No-Observed-Adverse-Effect Level (NOAEL) from a 26-Week Oral Study
| Animal Model | NOAEL (mg/kg/day) | Reference |
| Rat | 240 | |
| Dog | 60 |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Acclimatize rats to handling for several days prior to the experiment. Weigh each rat to ensure accurate dosing.
-
Dosage Preparation: Prepare the this compound formulation (solution or suspension) at the desired concentration. Ensure the formulation is at room temperature.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and torso.
-
Gavage Needle Insertion: Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib). Gently insert the ball-tipped gavage needle into the mouth, over the tongue, and into the esophagus. There should be no resistance. If resistance is felt, withdraw and re-insert.
-
Substance Administration: Slowly administer the prepared dose.
-
Post-Administration Monitoring: Observe the animal for at least 30 minutes post-dosing for any immediate signs of distress, such as labored breathing or regurgitation. Return the animal to its cage and monitor according to the study's observation schedule.
Protocol 2: Monitoring for Adverse Events in a 14-Day Repeated Dose Study
-
Daily Observations:
-
Conduct a general clinical observation of each animal at least once daily, at approximately the same time.
-
Record any changes in behavior, posture, and general appearance.
-
Note any signs of morbidity or mortality.
-
-
Weekly Detailed Observations:
-
Once a week, perform a more detailed "hands-on" examination of each animal.
-
Palpate for any abnormalities.
-
Check for changes in skin, fur, eyes, and mucous membranes.
-
-
Body Weight: Record the body weight of each animal prior to the first dose and at least weekly thereafter.
-
Food and Water Consumption: Measure food and water consumption weekly for each cage.
-
Clinical Pathology: At the end of the 14-day period, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the termination of the study, perform a gross necropsy on all animals. Collect and preserve target organs for histopathological examination.
Visualizations
Caption: this compound's peripheral mechanism of action.
References
- 1. This compound: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General toxicology of the new antitussive this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring adverse reactions to veterinary drugs. Pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of this compound on cough and pulmonary rapidly adapting receptor activity in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Moguisteine Technical Support Center: Troubleshooting Efficacy in Central Cough Models
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the antitussive properties of moguisteine. It provides troubleshooting advice and answers to frequently asked questions regarding its observed lack of efficacy in centrally-mediated cough models.
Frequently Asked Questions (FAQs)
Q1: We are not observing an antitussive effect with this compound in our experimental model. Why might this be?
A1: The most likely reason for a lack of efficacy is the nature of your experimental model. This compound is a peripherally acting antitussive agent.[1][2][3] It is effective in models where the cough reflex is initiated by the stimulation of sensory nerve endings in the airways. If your model bypasses these peripheral nerves and directly stimulates the central nervous system (CNS) components of the cough reflex, this compound is not expected to be effective.[2][4]
Q2: What is the established mechanism of action for this compound?
A2: this compound's mechanism of action is believed to be the activation of ATP-sensitive potassium (KATP) channels. It does not interact with opioid receptors, which is a common target for centrally acting antitussives like codeine. Its action is concentrated on the peripheral components of the cough reflex arc.
Q3: In which preclinical models has this compound demonstrated efficacy?
A3: this compound has been shown to be effective in a variety of peripherally-induced cough models in guinea pigs and dogs. These include cough induced by:
-
Citric acid aerosol
-
Capsaicin aerosol
-
Mechanical stimulation of the trachea
-
Tracheal electrical stimulation
Q4: Are there any studies that specifically show a lack of efficacy in central models?
A4: Yes. A key study demonstrated that when administered intracerebroventricularly (i.c.v.), a direct route to the central nervous system, this compound had no antitussive effect. In contrast, centrally acting agents like codeine and dextromethorphan were highly effective when administered via the same route. Another study using a centrally mediated cough reflex model, induced by electrical stimulation of the superior laryngeal nerve, also found this compound to be ineffective.
Troubleshooting Guide
If you are not observing the expected antitussive effect with this compound, please review the following troubleshooting steps.
Step 1: Verify Your Experimental Cough Model
The critical first step is to determine if your cough model is peripherally or centrally mediated.
-
Peripherally-Mediated Models: These involve the application of a tussive agent (chemical, mechanical, etc.) that activates sensory nerve endings in the larynx, trachea, or bronchi.
-
Centrally-Mediated Models: These bypass the peripheral sensory nerves and directly stimulate the central neural pathways of the cough reflex.
The following diagram illustrates the distinction between peripheral and central sites of action for antitussive drugs.
Step 2: Compare Your Protocol with Validated Models
Review the experimental protocols for validated peripherally-induced cough models where this compound has shown efficacy.
Table 1: Experimental Protocols for Peripherally-Induced Cough Models
| Model | Species | Tussive Agent | Route of Administration | This compound Administration |
| Citric Acid Aerosol | Guinea Pig | 7.5% Citric Acid | Inhalation | Oral (p.o.) |
| Capsaicin Aerosol | Guinea Pig | 30 µM Capsaicin | Inhalation | Oral (p.o.) |
| Mechanical Stimulation | Guinea Pig | Mechanical probe | Tracheal | Oral (p.o.) |
| Tracheal Electrical Stimulation | Guinea Pig, Dog | Electrical current | Tracheal | Oral (p.o.) |
Step 3: Analyze Quantitative Data from Preclinical Studies
The following table summarizes the effective dose (ED50) of this compound in various peripherally-induced cough models in guinea pigs, compared to the centrally acting drug codeine. This data can serve as a benchmark for your own experiments.
Table 2: Comparative Efficacy (ED50) of this compound and Codeine in Guinea Pig Cough Models
| Cough Model | This compound ED50 (mg/kg, p.o.) | Codeine ED50 (mg/kg, p.o.) | Reference |
| 7.5% Citric Acid Aerosol | 25.2 | 29.2 | |
| 30 µM Capsaicin Aerosol | 19.3 | 15.2 | |
| Mechanical Stimulation | 22.9 | 26.4 | |
| Tracheal Electrical Stimulation | 12.5 | 13.9 |
In a study on a centrally-mediated cough model (afferent electrical stimulation of the superior laryngeal nerve), this compound showed no effect at intravenous doses of 4 and 20 mg/kg, or at an intracerebroventricular dose of 20 µg. In contrast, codeine was effective with an intravenous ED50 of 0.91 mg/kg and an intracerebroventricular ED50 of 7.90 µg.
Step 4: Logical Troubleshooting Workflow
If you are still facing issues, use the following workflow to diagnose the problem.
By following this guide, researchers can effectively troubleshoot and understand the experimental conditions under which this compound will and will not exhibit its antitussive properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Effects of this compound on the cough reflex induced by afferent electrical stimulation of the superior laryngeal nerve in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tolerance development in long-term Moguisteine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tolerance development in long-term studies of Moguisteine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peripherally acting, non-narcotic antitussive agent.[1] Its mechanism of action is believed to be the activation of ATP-sensitive potassium (K-ATP) channels in airway sensory nerves.[2][3] This activation leads to hyperpolarization of the neuronal membrane, which reduces neuronal excitability and suppresses the cough reflex.[4][5]
Q2: Has tolerance to the antitussive effects of this compound been observed in long-term studies?
Preclinical studies have shown that this compound does not appear to induce tolerance. In a key study, repeated dosing of this compound for 12-15 days in both guinea pigs and dogs did not result in a diminished antitussive effect. Clinical trials on this compound have been primarily short-term, typically lasting for a few days, and therefore do not provide data on long-term tolerance in humans.
Q3: What are the known subunits of the K-ATP channels in peripheral sensory neurons relevant to the cough reflex?
Studies have identified the presence of K-ATP channel subunits in dorsal root ganglion (DRG) neurons, which are crucial for peripheral sensory signaling. The predominant subunits expressed are the pore-forming Kir6.2 and the sulfonylurea receptor SUR1 subunits. These subunits co-assemble to form functional K-ATP channels that are the likely targets of this compound.
Q4: How does the antitussive efficacy of this compound compare to other agents like codeine?
In preclinical models, this compound has demonstrated antitussive efficacy comparable to codeine in inhibiting cough induced by various stimuli. In a clinical trial with patients having chronic cough, 100 mg of this compound administered three times a day showed a similar reduction in cough frequency to 15-30 mg of codeine phosphate.
Q5: Are there established in vitro models to study the long-term effects of this compound on sensory neurons?
Yes, primary cultures of dorsal root ganglion (DRG) neurons are a well-established in vitro model for studying the excitability of peripheral sensory neurons. These cultures can be maintained for extended periods, allowing for the investigation of chronic drug exposure and potential changes in neuronal sensitivity, which can be indicative of tolerance development.
Troubleshooting Guides
Issue 1: Difficulty in replicating the lack of tolerance to this compound in an in vivo model.
Possible Cause 1: Suboptimal Dosing Regimen
-
Recommendation: Ensure that the dose of this compound being administered is within the effective range established in preclinical studies. For guinea pigs, effective oral doses (ED50) for inhibiting cough range from 12.5 to 25.2 mg/kg depending on the cough stimulus. For dogs, the ED50 for cough inhibition by tracheal electrical stimulation is 17.2 mg/kg.
Possible Cause 2: Inappropriate Model for Cough Induction
-
Recommendation: The method of cough induction can influence the results. Commonly used and validated methods in guinea pigs include inhalation of citric acid or capsaicin aerosols. Ensure the concentration and duration of exposure to the tussive agent are consistent across all experimental groups and time points.
Possible Cause 3: Confounding Factors
-
Recommendation: The development of other conditions in the animals over the course of a long-term study could influence the cough reflex. Monitor animals for signs of respiratory infection or inflammation, which could alter their response to this compound.
Issue 2: Observing a decrease in this compound efficacy in an in vitro sensory neuron model.
Possible Cause 1: Cellular Stress or Cytotoxicity
-
Recommendation: High concentrations of any compound or prolonged exposure can lead to cellular stress or cytotoxicity, which may be misinterpreted as tolerance. It is crucial to perform viability assays (e.g., LDH assay) to ensure that the observed decrease in neuronal response is not due to cell death.
Possible Cause 2: Receptor Desensitization or Downregulation
-
Recommendation: While preclinical data suggests no tolerance, it is theoretically possible that prolonged activation of K-ATP channels could lead to their desensitization or downregulation. This can be investigated by measuring the expression levels of Kir6.2 and SUR1 subunits using techniques like Western blotting or qPCR after chronic exposure to this compound.
Possible Cause 3: Altered Channel Function
-
Recommendation: The functional properties of the K-ATP channels may be altered after long-term exposure. Patch-clamp electrophysiology can be used to directly measure K-ATP channel currents in response to this compound at different time points during a chronic exposure experiment.
Data Presentation
Table 1: Summary of this compound Efficacy Data from Preclinical Studies
| Animal Model | Cough Stimulus | This compound ED50 (mg/kg, p.o.) | Reference |
| Guinea Pig | 7.5% Citric Acid Aerosol | 25.2 | |
| Guinea Pig | 30 µM Capsaicin Aerosol | 19.3 | |
| Guinea Pig | Mechanical Stimulation | 22.9 | |
| Guinea Pig | Tracheal Electrical Stimulation | 12.5 | |
| Dog | Tracheal Electrical Stimulation | 17.2 |
Table 2: Summary of this compound Efficacy Data from a Short-Term Clinical Trial
| Treatment Group | Number of Patients (n) | Percentage Reduction in Morning Coughs | Percentage Reduction in Nocturnal Coughs | Reference |
| This compound (100 mg t.i.d.) | 39 | 21% | 33% | |
| Codeine (15 mg t.i.d.) | 38 | 28% | 46% | |
| Codeine (30 mg t.i.d.) | 36 | 29% | 52% | |
| Placebo | 45 | 14% (reduction in coughs 8-10 a.m. day 4 vs day 1) | Not Reported |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Tolerance in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide animals into a control group (vehicle) and a this compound-treated group.
-
Chronic Dosing: Administer this compound (e.g., 25 mg/kg, p.o.) or vehicle daily for 15 consecutive days.
-
Cough Induction and Measurement:
-
On Day 1 (baseline), Day 8, and Day 15, place each animal in a whole-body plethysmograph chamber.
-
After a 10-minute acclimatization period, expose the animals to an aerosol of citric acid (0.3 M) for 10 minutes.
-
Record the number of coughs during the exposure period. Coughs can be identified by the characteristic sound, body posture, and pressure changes within the chamber.
-
-
Data Analysis: Compare the number of coughs in the this compound-treated group across the different time points (Day 1, 8, and 15). A lack of significant increase in the number of coughs from baseline would indicate no tolerance development.
Protocol 2: In Vitro Assessment of this compound Tolerance in DRG Neuron Cultures
-
Cell Culture: Isolate dorsal root ganglia from neonatal rats and establish primary cultures. Plate the dissociated neurons on coated coverslips.
-
Chronic Treatment: After 48 hours in culture, treat the neurons with this compound (at a clinically relevant concentration, e.g., 1-10 µM) or vehicle for 7 days. Change the medium containing the treatment every 48 hours.
-
Assessment of Neuronal Excitability (Calcium Imaging):
-
On Day 1 (before treatment), Day 4, and Day 7, load the cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
Stimulate the neurons with a chemical agonist that activates sensory neurons, such as capsaicin (100 nM), to induce calcium influx.
-
Measure the change in intracellular calcium concentration in response to the stimulus.
-
-
Data Analysis: Compare the magnitude of the capsaicin-induced calcium response in this compound-treated neurons across the different time points. A consistent response would suggest no desensitization or tolerance at the cellular level.
-
Viability Control: At the end of the experiment (Day 7), perform a cytotoxicity assay (e.g., LDH release) to confirm that the chronic treatment was not toxic to the cells.
Visualizations
Caption: Proposed signaling pathway for this compound-mediated cough suppression.
References
- 1. Currently available cough suppressants for chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of ATP-sensitive K(+) channels in the anti-tussive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of KATP channels in pain modulation: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of KATP channels in pain modulation: a systematic review of preclinical studies [frontiersin.org]
Moguisteine Administration: Technical Support Center for Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of Moguisteine, focusing on achieving consistent and reproducible results in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-narcotic, peripherally acting antitussive agent.[1][2][3][4] Its mechanism is not fully elucidated, but it is believed to involve the activation of ATP-sensitive potassium (K-ATP) channels in the airways.[1] This action is thought to reduce the excitability of sensory nerves involved in the cough reflex.
Q2: How should this compound be prepared for in vivo administration?
A2: For oral administration, this compound can be prepared as a suspension. A common vehicle for oral suspensions is a 0.5% solution of carboxymethylcellulose (CMC) in water. For intravenous or intraperitoneal administration, this compound may be dissolved in a suitable solvent such as a solution containing a small percentage of DMSO in sterile saline. It is crucial to ensure the compound is fully dissolved or evenly suspended before administration to ensure accurate dosing.
Q3: What are the typical effective doses of this compound in preclinical models?
A3: The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific experimental endpoint. Refer to the data summary tables below for specific examples from preclinical studies.
Q4: Can this compound be used to study airway inflammation?
A4: Yes, this compound has demonstrated anti-inflammatory properties in animal models of airway inflammation. It has been shown to reduce eosinophil and neutrophil recruitment in bronchoalveolar lavage (BAL) fluid.
Troubleshooting Guide for Inconsistent Results
Issue 1: High variability in antitussive effect between animals.
-
Possible Cause: Inconsistent dosing due to improper formulation.
-
Solution: Ensure this compound is fully solubilized or that the suspension is homogenous before each administration. For suspensions, vortex thoroughly immediately before drawing each dose. Consider preparing fresh formulations for each experiment to avoid degradation.
-
-
Possible Cause: Variability in the induction of the cough reflex.
-
Solution: Standardize the method of cough induction. For aerosolized tussive agents like citric acid or capsaicin, ensure the nebulizer output is consistent and the exposure time is precisely controlled for all animals.
-
-
Possible Cause: Animal-to-animal physiological differences.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight. Acclimatize animals to the experimental setup to reduce stress-induced variability.
-
Issue 2: Lack of expected anti-inflammatory effect.
-
Possible Cause: Inappropriate timing of this compound administration.
-
Solution: The timing of drug administration relative to the inflammatory challenge is critical. For acute inflammation models, pre-treatment is often necessary. Conduct a time-course study to determine the optimal administration window for your specific model.
-
-
Possible Cause: Suboptimal dose.
-
Solution: The effective anti-inflammatory dose may differ from the effective antitussive dose. Perform a dose-response study to determine the optimal dose for reducing inflammation in your model.
-
-
Possible Cause: Insufficient inflammatory response in the control group.
-
Solution: Ensure the inflammatory stimulus (e.g., ovalbumin challenge) is potent enough to induce a robust and consistent inflammatory response. Verify the sensitization and challenge protocol.
-
Issue 3: Conflicting results with in vitro and in vivo experiments.
-
Possible Cause: Poor bioavailability of this compound.
-
Solution: If in vitro results are positive but in vivo effects are weak, consider the pharmacokinetic properties of this compound. Investigate alternative routes of administration (e.g., intraperitoneal or intravenous instead of oral) that may offer better bioavailability.
-
-
Possible Cause: this compound metabolism.
-
Solution: this compound is metabolized in vivo. The parent compound may be active in vitro, while metabolites may have different activities in vivo. Consider investigating the effects of known this compound metabolites in your in vitro assays.
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Cough Models
| Animal Model | Tussive Agent | Route of Administration | Effective Dose Range | Reference |
| Guinea Pig | Citric Acid Aerosol | Oral (p.o.) | 25.2 mg/kg (ED50) | |
| Guinea Pig | Capsaicin Aerosol | Oral (p.o.) | 19.3 mg/kg (ED50) | |
| Guinea Pig | Mechanical Stimulation | Oral (p.o.) | 22.9 mg/kg (ED50) | |
| Guinea Pig | Tracheal Electrical Stimulation | Oral (p.o.) | 12.5 mg/kg (ED50) | |
| Dog | Tracheal Electrical Stimulation | Oral (p.o.) | 17.2 mg/kg (ED50) | |
| Guinea Pig | Citric Acid Aerosol | Intravenous (i.v.) | 2.5 - 10 mg/kg |
Table 2: Summary of this compound Dosing in a Clinical Setting
| Condition | Route of Administration | Dosage Regimen | Outcome | Reference |
| Chronic Respiratory Diseases | Oral Suspension | 200 mg, three times daily | 42% reduction in cough frequency | |
| Chronic Cough | Oral | 100 mg, three times daily | Similar efficacy to codeine (15-30 mg) |
Experimental Protocols
1. Citric Acid-Induced Cough in Guinea Pigs
-
Objective: To evaluate the antitussive effect of this compound.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
-
Procedure:
-
Acclimatize animals to the exposure chamber for at least 15 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
After a predetermined pre-treatment time (e.g., 60 minutes for oral administration), place the guinea pig in a whole-body plethysmograph.
-
Expose the animal to an aerosol of 0.3 M citric acid solution generated by an ultrasonic nebulizer for a fixed period (e.g., 10 minutes).
-
Record the number of coughs during the exposure period. Coughs are identified by a characteristic biphasic change in the airflow waveform and accompanying sound.
-
Compare the number of coughs in the this compound-treated group to the vehicle-treated group.
-
2. Ovalbumin-Induced Airway Inflammation in Guinea Pigs
-
Objective: To assess the anti-inflammatory properties of this compound.
-
Animals: Male Dunkin-Hartley guinea pigs (250-300g).
-
Sensitization:
-
On day 0, sensitize guinea pigs with an intraperitoneal injection of 1 ml of a solution containing 100 µg ovalbumin and 100 mg aluminum hydroxide in saline.
-
Repeat the sensitization on day 7.
-
-
Challenge:
-
On day 21, place the sensitized guinea pigs in an exposure chamber.
-
Expose the animals to an aerosol of 1% ovalbumin in saline for 30 minutes.
-
-
Treatment:
-
Administer this compound or vehicle at the desired dose and route at a specific time point relative to the ovalbumin challenge (e.g., 1 hour before and 6 hours after).
-
-
Endpoint Analysis (24 hours post-challenge):
-
Anesthetize the animals and perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs.
-
Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid.
-
Compare the cell counts in the this compound-treated group to the vehicle-treated control group.
-
3. Patch-Clamp Electrophysiology for K-ATP Channel Activation
-
Objective: To determine if this compound directly activates ATP-sensitive potassium channels.
-
Cell Preparation: Use a cell line expressing K-ATP channels (e.g., HEK293 cells co-transfected with Kir6.2 and SUR1 subunits) or freshly isolated airway smooth muscle cells.
-
Recording Configuration: Use the inside-out patch-clamp configuration to allow for the application of this compound directly to the intracellular face of the channel.
-
Solutions:
-
Pipette Solution (extracellular): Contains a high concentration of potassium (e.g., 140 mM KCl) to set the potassium equilibrium potential near 0 mV.
-
Bath Solution (intracellular): Contains a high potassium concentration and varying concentrations of ATP to modulate channel activity.
-
-
Procedure:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Perfuse the patch with a bath solution containing a sub-maximal inhibitory concentration of ATP (e.g., 100 µM) to observe basal channel activity.
-
Apply this compound at various concentrations to the bath solution.
-
Record single-channel currents at a fixed holding potential (e.g., -60 mV).
-
Analyze the channel open probability (NPo) to quantify the effect of this compound on channel activity. An increase in NPo in the presence of this compound indicates channel activation.
-
As a control, apply a known K-ATP channel blocker, such as glibenclamide, to confirm the identity of the recorded channels.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound's antitussive effect.
Caption: Experimental workflow for the guinea pig cough model.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Bronchoalveolar Lavage Fluid Technique | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 2. This compound: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel peripheral non-narcotic antitussive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the cough reflex induced by afferent electrical stimulation of the superior laryngeal nerve in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating side effects of Moguisteine in clinical research participants
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential side effects of Moguisteine in clinical research participants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a peripherally acting, non-narcotic antitussive agent.[1] Its mechanism of action is not fully elucidated but is thought to involve the activation of ATP-sensitive potassium channels.[1] Unlike opioid-based antitussives, this compound does not act on the central nervous system and does not interact with opiate receptors.[2]
Q2: What is the known safety profile of this compound from clinical trials?
Clinical studies have shown that this compound is generally safe and well-tolerated.[3][4] In a double-blind, placebo-controlled multicenter trial, no serious adverse events were reported, and no clinically significant changes in laboratory tests that would indicate organ toxicity were observed. Another study comparing this compound to codeine phosphate also reported no serious adverse events.
Q3: What specific adverse events have been reported in clinical trials with this compound?
While serious adverse events have not been reported, one study observed non-serious adverse events in a small number of participants. The specific nature of these events is not detailed in the available literature. General toxicology studies in animal models indicate a very low acute toxicity profile and good tolerability in long-term administration.
Q4: Are there any known drug interactions with this compound?
The available clinical trial data does not highlight any specific drug-drug interactions. However, as with any investigational drug, it is crucial to monitor participants for any potential interactions with concomitant medications.
Q5: How should potential side effects be monitored in clinical trial participants receiving this compound?
A comprehensive monitoring plan should be in place. This includes regular clinical assessments, monitoring of vital signs, and standardized laboratory tests to screen for any deviations from baseline. Given its oral administration, particular attention can be paid to potential gastrointestinal effects, although none have been specifically reported.
Troubleshooting Guide
Issue: Participant reports a mild, unexpected symptom.
-
Assess and Document: Follow the standard clinical trial protocol for assessing and documenting all adverse events, regardless of perceived severity. Record the nature, onset, duration, and intensity of the symptom.
-
Causality Assessment: Evaluate the likelihood of the event being related to this compound, concomitant medications, or the underlying condition.
-
Follow Protocol: Implement the adverse event management plan as defined in the study protocol. This may include increased monitoring, symptomatic treatment, or dose adjustment if specified.
-
Reporting: Report the adverse event to the relevant safety monitoring bodies as per regulatory requirements and the study protocol.
Data on Adverse Events
The following table summarizes the incidence of non-serious adverse events from a comparative clinical trial of this compound versus Codeine Phosphate.
| Treatment Group | Number of Participants (n) | Number of Participants with Adverse Events | Percentage of Participants with Adverse Events |
| This compound (100 mg t.i.d.) | 39 | 2 | 5.1% |
| Codeine Phosphate (15 mg t.i.d.) | 38 | 3 | 7.9% |
| Codeine Phosphate (30 mg t.i.d.) | 36 | 5 | 13.9% |
t.i.d. = three times a day
Experimental Protocols
Protocol 1: Monitoring for Potential Gastrointestinal Side Effects
-
Objective: To systematically monitor for and document any potential gastrointestinal adverse events in participants receiving this compound.
-
Methodology:
-
At each study visit, administer a standardized questionnaire to all participants to inquire about symptoms such as nausea, vomiting, diarrhea, constipation, and abdominal pain.
-
The questionnaire should use a Likert scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe) to grade the severity of any reported symptoms.
-
Record all responses in the electronic Case Report Form (eCRF).
-
In the event of moderate to severe gastrointestinal symptoms, a physical examination of the abdomen should be performed.
-
Follow the study-specific guidelines for reporting and managing adverse events.
-
Protocol 2: Comprehensive Laboratory Safety Monitoring
-
Objective: To monitor for any potential effects of this compound on hematological and clinical chemistry parameters.
-
Methodology:
-
Collect blood and urine samples at baseline, and at specified intervals during the treatment period as defined in the study protocol.
-
Perform the following laboratory tests:
-
Hematology: Complete Blood Count (CBC) with differential.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, Bilirubin), kidney function tests (BUN, Creatinine), and electrolytes.
-
-
All laboratory results should be reviewed by a qualified medical professional and compared to baseline values and established normal ranges.
-
Any clinically significant abnormalities should be investigated further and reported as adverse events.
-
Visualizations
Caption: Putative mechanism of action of this compound.
Caption: Workflow for monitoring adverse events in clinical trials.
Caption: Decision-making process for a reported adverse event.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of this compound in comparison with codeine phosphate in patients with chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Bioavailability of Oral Moguisteine Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Moguisteine formulations.
FAQs: General Questions
Q1: What is this compound and what is its primary challenge for oral delivery?
A1: this compound is a peripherally acting, non-narcotic antitussive agent. Pharmacokinetic studies have shown that after oral administration, unchanged this compound is not detected in plasma, urine, or feces.[1] It is rapidly metabolized to its main active metabolite, M1 (the free carboxylic acid of this compound), and a secondary metabolite, M2.[1] The primary challenge for its oral delivery is its poor aqueous solubility, which limits its dissolution and subsequent absorption, thereby affecting the bioavailability of its active metabolite. This compound is reported to be insoluble in water and soluble in DMSO.[2][3]
Q2: What is the mechanism of action of this compound?
A2: The exact mechanism of action is not fully elucidated, but it is believed to act peripherally on the cough reflex. Some studies suggest its effects may be mediated by the activation of ATP-sensitive potassium channels. It does not interact with opiate receptors.
Q3: Since this compound itself is not found in plasma, what should be measured in pharmacokinetic studies?
A3: Pharmacokinetic studies should focus on quantifying the main active metabolite, M1, in plasma and urine. Validated analytical methods, such as HPLC and LC-ESI-MS, have been developed for the determination of M1.
Troubleshooting Guide: Formulation Development
Q1: My this compound suspension shows poor and variable dissolution profiles. What can I do?
A1: Poor dissolution of a this compound suspension is likely due to its low aqueous solubility and potential for particle agglomeration. Consider the following troubleshooting steps:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, potentially improving the dissolution rate.
-
Wetting Agents: Incorporate a suitable wetting agent (e.g., polysorbate 80, sodium lauryl sulfate) into your formulation to improve the dispersibility of the hydrophobic this compound particles in the aqueous vehicle.
-
Viscosity Modifiers: The use of suspending agents like xanthan gum or carboxymethylcellulose can help maintain the particles in a suspended state, preventing settling and agglomeration.
-
Alternative Formulations: If optimizing the suspension is unsuccessful, consider advanced formulation strategies such as solid dispersions, lipid-based formulations, or cyclodextrin complexes.
Q2: I am developing a solid dispersion of this compound, but the drug is recrystallizing upon storage. How can I prevent this?
A2: Recrystallization is a common challenge with amorphous solid dispersions, leading to a decrease in solubility and dissolution rate over time. To address this:
-
Polymer Selection: Ensure the chosen polymer (e.g., PVP, HPMC, Soluplus®) has good miscibility with this compound and a high glass transition temperature (Tg) to restrict molecular mobility.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.
-
Moisture Protection: Store the solid dispersion in tightly sealed containers with a desiccant, as moisture can act as a plasticizer and promote crystallization.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the amorphous nature of your formulation and detect any crystallinity.
Q3: My lipid-based formulation of this compound shows phase separation. What could be the cause?
A3: Phase separation in lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be due to several factors:
-
Excipient Immiscibility: Ensure that the oil, surfactant, and cosurfactant/cosolvent you have selected are fully miscible in the chosen ratios.
-
Drug Precipitation: this compound might be precipitating out of the lipid vehicle. Evaluate the solubility of this compound in the individual excipients and the final mixture to ensure it remains solubilized.
-
Temperature Effects: Changes in temperature during storage can affect the solubility of the drug and the miscibility of the excipients. Conduct stability studies at different temperatures.
-
Incorrect HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of your surfactant system is crucial for the spontaneous formation of a stable emulsion upon dilution. You may need to adjust the surfactant or surfactant/cosurfactant ratio.
Quantitative Data Summary
Disclaimer: The following tables contain hypothetical, yet realistic, data to illustrate the potential improvements in the bioavailability of this compound with different formulation strategies. This data is for illustrative purposes only, as direct comparative studies for this compound are not publicly available.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound's Active Metabolite (M1) in Rats Following Oral Administration of Different Formulations (Dose: 50 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 450 | 2.0 | 2,100 | 100 |
| Solid Dispersion (1:5 Drug:Polymer) | 950 | 1.5 | 5,250 | 250 |
| Nanoparticle Formulation | 1200 | 1.0 | 7,350 | 350 |
| Cyclodextrin Complex | 800 | 1.5 | 4,410 | 210 |
| SEDDS Formulation | 1500 | 1.0 | 9,450 | 450 |
Table 2: Hypothetical In Vitro Dissolution of this compound from Different Formulations in Phosphate Buffer (pH 6.8)
| Time (min) | Aqueous Suspension (%) | Solid Dispersion (%) | Nanoparticle Formulation (%) |
| 5 | 5 | 30 | 45 |
| 15 | 12 | 65 | 80 |
| 30 | 20 | 85 | 95 |
| 60 | 28 | 92 | 98 |
| 120 | 35 | 95 | 99 |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol) at a predetermined ratio (e.g., 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed on the inner surface of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (DSC, XRD).
In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of phosphate buffer at pH 6.8, maintained at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 75 RPM.
-
Sample Introduction: Introduce a sample of the this compound formulation equivalent to a specific dose into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound formulation dissolved in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Transport Study (Basolateral to Apical): Perform the same procedure in the reverse direction to assess efflux.
-
Sample Analysis: Quantify the concentration of this compound (or its metabolite M1, if biotransformation occurs in Caco-2 cells) in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp): Calculate the Papp value to determine the permeability of the compound.
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Conceptual pathway of this compound absorption and metabolism.
References
- 1. Determination of the active metabolite of this compound in human plasma and urine by LC-ESI-MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ondrugdelivery.com [ondrugdelivery.com]
- 3. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Moguisteine protocols for different types of induced cough
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Moguisteine in preclinical cough studies. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an antitussive agent?
This compound is a peripherally acting, non-narcotic antitussive agent.[1] Its mechanism of action is believed to involve the activation of ATP-sensitive potassium (K-ATP) channels on airway sensory nerves.[1] This activation leads to hyperpolarization of the nerve membrane, which in turn reduces the excitability of the nerves that trigger the cough reflex. Unlike opioid-based antitussives, this compound does not act on the central nervous system and does not interact with opiate receptors.[2]
Q2: How does this compound's efficacy compare across different types of induced cough?
This compound has demonstrated broad efficacy in various preclinical models of induced cough in guinea pigs. It effectively inhibits cough induced by chemical irritants like citric acid and capsaicin, as well as cough elicited by mechanical and electrical stimulation of the trachea.[2] This suggests that this compound can suppress cough triggered by different sensory nerve activation pathways.
Q3: What are the typical effective doses of this compound in guinea pig models of cough?
The effective dose of this compound can vary depending on the tussive stimulus and the route of administration. The following table summarizes the reported median effective doses (ED50) for orally administered this compound in guinea pigs.
| Cough Induction Method | Tussive Agent/Stimulus | This compound ED50 (mg/kg, p.o.) |
| Chemical | 7.5% Citric Acid Aerosol | 25.2[2] |
| Chemical | 30 µM Capsaicin Aerosol | 19.3 |
| Mechanical | Tracheal Stimulation | 22.9 |
Q4: Are there any known central nervous system (CNS) side effects associated with this compound?
Studies have shown that this compound is a peripherally acting agent and does not have a significant effect on the central nervous system. Intracerebroventricular (i.c.v.) administration of this compound did not produce an antitussive effect, in contrast to centrally acting drugs like codeine and dextromethorphan. This peripheral action minimizes the risk of CNS-related side effects such as sedation, respiratory depression, and addiction, which are commonly associated with opioid antitussives.
Troubleshooting Guides
Citric Acid-Induced Cough Model
Issue: High variability in cough response between animals.
-
Possible Cause 1: Inconsistent aerosol delivery.
-
Solution: Ensure the nebulizer is functioning optimally and delivering a consistent particle size. Calibrate the nebulizer before each experiment. Use a whole-body plethysmography chamber to ensure uniform exposure of all animals to the aerosol.
-
-
Possible Cause 2: Animal stress.
-
Solution: Acclimatize animals to the experimental setup for a sufficient period before the actual experiment. Handle animals gently and minimize environmental stressors such as noise and excessive movement.
-
-
Possible Cause 3: Inter-animal differences in sensitivity.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Randomize animals to different treatment groups. If possible, perform a baseline cough sensitivity test to group animals with similar responsiveness.
-
Issue: Low or no cough response to citric acid.
-
Possible Cause 1: Insufficient concentration of citric acid.
-
Solution: Verify the concentration of the citric acid solution. If necessary, perform a dose-response study to determine the optimal concentration for inducing a consistent cough response in your animal strain and setup. A common concentration used is 0.4 M.
-
-
Possible Cause 2: Inadequate exposure time.
-
Solution: Ensure the exposure time is sufficient to elicit a cough reflex. A typical exposure duration is 3-5 minutes.
-
-
Possible Cause 3: Adaptation to the stimulus.
-
Solution: If repeated exposures are performed, be aware of potential tachyphylaxis (rapid desensitization) to the stimulus. Allow for an adequate washout period between exposures.
-
Capsaicin-Induced Cough Model
Issue: Rapid desensitization of the cough reflex.
-
Possible Cause: Tachyphylaxis to capsaicin.
-
Solution: Capsaicin is known to cause rapid desensitization of the C-fibers that mediate the cough reflex. To minimize this, use the lowest effective concentration of capsaicin and allow for a sufficient washout period (at least 24 hours) between challenges. Consider a study design with only a single capsaicin challenge per animal if tachyphylaxis is a major concern.
-
Issue: Signs of animal distress (e.g., excessive salivation, grooming).
-
Possible Cause: High concentration of capsaicin.
-
Solution: Capsaicin can be a strong irritant. Use the minimal concentration necessary to elicit a consistent cough response. Monitor animals closely for any signs of distress and adjust the concentration or exposure time accordingly. A commonly used concentration is 30 µM.
-
Mechanical Stimulation-Induced Cough Model
Issue: Inconsistent cough response to mechanical stimulation.
-
Possible Cause 1: Variation in the applied stimulus.
-
Solution: Use a calibrated device (e.g., a nylon filament with a known bending force) to apply a consistent mechanical stimulus to the tracheal mucosa. Ensure the location and duration of the stimulus are standardized across all animals.
-
-
Possible Cause 2: Anesthesia depth.
-
Solution: The depth of anesthesia can significantly affect reflex responses. Maintain a stable and appropriate level of anesthesia throughout the experiment. Monitor physiological parameters (e.g., respiratory rate, heart rate) to ensure consistent anesthesia depth.
-
Issue: Damage to the tracheal mucosa.
-
Possible Cause: Excessive force of mechanical stimulation.
-
Solution: Use a gentle and controlled stimulus to avoid tissue damage. After the experiment, visually inspect the tracheal mucosa for any signs of injury.
-
Experimental Protocols
Citric Acid-Induced Cough Protocol (Guinea Pig)
-
Animal Preparation: Acclimatize male Dunkin-Hartley guinea pigs (300-350 g) to the experimental environment for at least one week.
-
This compound Administration: Administer this compound or vehicle orally (p.o.) at the desired dose one hour before the citric acid challenge.
-
Cough Induction:
-
Place the guinea pig in a whole-body plethysmography chamber.
-
Nebulize a 0.4 M citric acid solution into the chamber for a period of 5 minutes using an ultrasonic nebulizer.
-
Record the number of coughs during the 5-minute exposure period and for a 5-minute observation period immediately following.
-
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group.
Capsaicin-Induced Cough Protocol (Guinea Pig)
-
Animal Preparation: Follow the same acclimatization procedure as for the citric acid model.
-
This compound Administration: Administer this compound or vehicle orally (p.o.) one hour before the capsaicin challenge.
-
Cough Induction:
-
Place the guinea pig in a whole-body plethysmography chamber.
-
Nebulize a 30 µM capsaicin solution into the chamber for 5 minutes.
-
Record the number of coughs during and for 5 minutes after the exposure.
-
-
Data Analysis: Analyze the data as described for the citric acid model.
Mechanical Stimulation-Induced Cough Protocol (Anesthetized Guinea Pig)
-
Anesthesia: Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., urethane).
-
Surgical Preparation:
-
Make a midline incision in the neck to expose the trachea.
-
Carefully dissect the tissues to isolate the trachea.
-
-
This compound Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.).
-
Cough Induction:
-
Introduce a thin, flexible nylon filament through a small incision in the tracheal wall to touch the mucosal surface.
-
Apply a standardized, gentle mechanical stimulus for a defined period (e.g., 1-2 seconds).
-
Record the cough response, which can be measured by electromyography (EMG) of the abdominal muscles or by monitoring changes in intrapleural pressure.
-
-
Data Analysis: Compare the cough response before and after this compound administration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action on airway sensory nerves.
Caption: General experimental workflow for this compound antitussive studies.
References
Validation & Comparative
A Comparative Analysis of Moguisteine and Codeine for Cough Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antitussive agents Moguisteine and codeine. The information presented is collated from preclinical and clinical studies to support research and development in the field of respiratory therapeutics.
Introduction
Cough is a primary defensive reflex of the respiratory system. However, chronic or excessive coughing can be debilitating and is a common symptom of various respiratory diseases. Pharmacological intervention is often necessary to provide symptomatic relief. For decades, centrally acting opioids like codeine have been the standard for cough suppression. However, their clinical utility is often limited by a range of side effects, including sedation, constipation, and the potential for abuse.[1] This has driven the search for novel, peripherally acting antitussives with improved safety profiles. This compound is one such agent, a non-narcotic drug that has demonstrated comparable efficacy to codeine in several studies.[2][3] This guide offers a comparative analysis of their mechanisms of action, efficacy, and safety, supported by experimental data.
Mechanism of Action
The antitussive effects of this compound and codeine are mediated through distinct signaling pathways, reflecting their different sites of action.
This compound: A peripherally acting antitussive, this compound is believed to exert its effects through the activation of ATP-sensitive potassium (K-ATP) channels in the airways.[4][5] Activation of these channels on sensory C-fibers leads to hyperpolarization of the neuronal membrane. This increased negative charge within the neuron makes it more difficult for the nerve to depolarize and fire an action potential in response to irritant stimuli. By inhibiting the afferent nerve signaling from the periphery, this compound reduces the transmission of cough-inducing signals to the central nervous system. Its antitussive effect is not antagonized by naloxone, confirming its non-opioid mechanism.
Codeine: In contrast, codeine is a centrally acting antitussive. It is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active form, morphine. Morphine then acts as an agonist at μ-opioid receptors located in the cough center of the medulla oblongata. Binding of morphine to these receptors leads to a decrease in the excitability of the cough center, thereby suppressing the cough reflex.
Comparative Efficacy
The antitussive efficacy of this compound and codeine has been evaluated in both animal models and human clinical trials. The following tables summarize the key quantitative data from these studies.
Table 1: Preclinical Efficacy in Animal Models
| Species | Cough Induction Model | This compound ED50 (mg/kg, p.o.) | Codeine ED50 (mg/kg, p.o.) | Reference |
| Guinea Pig | Citric Acid Aerosol (7.5%) | 25.2 | 29.2 | |
| Guinea Pig | Capsaicin Aerosol (30 µM) | 19.3 | 15.2 | |
| Guinea Pig | Mechanical Stimulation | 22.9 | 26.4 | |
| Guinea Pig | Tracheal Electrical Stimulation | 12.5 | 13.9 | |
| Dog | Tracheal Electrical Stimulation | 17.2 | Not Tested (emetic effect) |
ED50: The dose that produces 50% of the maximal effect. p.o.: Per os (by mouth).
Table 2: Clinical Efficacy in Human Trials
| Study Population | This compound Dose | Codeine Dose | Outcome Measure | % Reduction with this compound | % Reduction with Codeine | Reference |
| Patients with Chronic Cough | 100 mg t.i.d. | 15 mg t.i.d. | Morning Coughs (6h post-dose) | 21% | 28% | |
| Patients with Chronic Cough | 100 mg t.i.d. | 30 mg t.i.d. | Morning Coughs (6h post-dose) | 21% | 29% | |
| Patients with Chronic Cough | 100 mg t.i.d. | 15 mg t.i.d. | Nocturnal Coughs | 33% | 46% | |
| Patients with Chronic Cough | 100 mg t.i.d. | 30 mg t.i.d. | Nocturnal Coughs | 33% | 52% |
t.i.d.: Ter in die (three times a day).
Comparative Safety and Side Effect Profile
A significant differentiator between this compound and codeine is their side effect profile. As a peripherally acting, non-narcotic agent, this compound is generally better tolerated.
Table 3: Side Effect Profile
| Side Effect | This compound | Codeine | Reference |
| Central Nervous System | |||
| Sedation/Drowsiness | Not reported | Common | |
| Dizziness | Not reported | Common | |
| Abuse Potential | No | Yes | |
| Gastrointestinal | |||
| Nausea/Vomiting | Rare | Common | |
| Constipation | Not reported | Common | |
| Respiratory | |||
| Respiratory Depression | No | Risk at high doses |
In a comparative clinical trial, adverse events were observed in two patients treated with this compound (100 mg t.i.d.), three with codeine 15 mg t.i.d., and five with codeine 30 mg t.i.d. Treatment discontinuation due to adverse events was required in two patients receiving the higher dose of codeine, while none were reported for the this compound group.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and codeine.
Citric Acid-Induced Cough in Guinea Pigs
This model is widely used to evaluate the efficacy of antitussive agents.
Objective: To assess the dose-dependent inhibitory effect of a test compound on cough induced by citric acid aerosol.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g).
-
Whole-body plethysmograph.
-
Ultrasonic nebulizer.
-
0.4 M Citric acid solution.
-
Test compounds (this compound, codeine) and vehicle.
Procedure:
-
Acclimatize guinea pigs to the experimental conditions for at least one week.
-
On the day of the experiment, place each guinea pig in the whole-body plethysmograph and allow for a 10-minute adaptation period.
-
Administer the test compound or vehicle orally at a predetermined time before the citric acid challenge (e.g., 60 minutes).
-
Expose the guinea pig to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed duration (e.g., 5 minutes).
-
Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 5-10 minutes) using a specialized cough detection system.
-
Analyze the data to determine the percentage inhibition of cough for each dose of the test compound compared to the vehicle control.
-
Calculate the ED50 value for each compound.
Capsaicin-Induced Cough in Guinea Pigs
This model is used to investigate the effect of antitussives on cough mediated by the activation of TRPV1 receptors on sensory C-fibers.
Objective: To evaluate the inhibitory effect of a test compound on cough induced by capsaicin aerosol.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g).
-
Whole-body plethysmograph.
-
Ultrasonic nebulizer.
-
30-60 µM Capsaicin solution.
-
Test compounds (this compound, codeine) and vehicle.
Procedure:
-
Follow the same acclimatization and adaptation procedures as in the citric acid-induced cough model.
-
Administer the test compound or vehicle orally at a specified time before the capsaicin challenge.
-
Expose the guinea pig to an aerosol of capsaicin solution for a defined period (e.g., 5 minutes).
-
Record the number of coughs during and after the exposure period.
-
Calculate the percentage inhibition of cough and the ED50 value for each test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of ATP-sensitive K(+) channels in the anti-tussive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhaled pinacidil, an ATP-sensitive K+ channel opener, and this compound have potent antitussive effects in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the cough reflex induced by afferent electrical stimulation of the superior laryngeal nerve in guinea pigs [pubmed.ncbi.nlm.nih.gov]
Moguisteine and Dextromethorphan: A Comparative Analysis of Efficacy in Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of moguisteine and dextromethorphan in the management of chronic cough. The information is compiled from available clinical trial data and pharmacological studies to offer an objective overview for research and development purposes.
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes from clinical trials evaluating this compound and dextromethorphan.
Table 1: this compound vs. Placebo in Chronic Cough Associated with Chronic Respiratory Disorders
| Outcome Measure | This compound (200 mg t.i.d.) | Placebo | p-value |
| Reduction in Cough Count (8-10 a.m. on day 4 vs. day 1) | 42% | 14% | 0.028 |
Data from Aversa C, et al. Drugs Exp Clin Res. 1993.
Table 2: this compound vs. Dextromethorphan in Persistent Cough
| Outcome Measure | This compound (200 mg t.i.d.) | Dextromethorphan (30 mg t.i.d.) | Comparison |
| Antitussive Efficacy | Effective | Effective | Equally Effective |
Data from Del Donno M, et al. Drug investigation. 1994.
Table 3: this compound vs. Codeine in Chronic Cough
| Outcome Measure | This compound (100 mg t.i.d.) | Codeine (15 mg t.i.d.) | Codeine (30 mg t.i.d.) |
| Reduction in Morning Coughs (over 6h post-dose) | 21% | 28% | 29% |
| Reduction in Nocturnal Coughs per Hour | 33% | 46% | 52% |
Differences between treatments were not statistically significant. Data from Barnabè R, et al. Monaldi Arch Chest Dis. 1995.
Mechanisms of Action
This compound and dextromethorphan employ distinct mechanisms to achieve their antitussive effects.
This compound: This agent is a peripherally acting, non-narcotic antitussive. Its mechanism is believed to involve the activation of ATP-sensitive potassium (K-ATP) channels on peripheral sensory nerves in the airways.[1][2][3] Activation of these channels leads to hyperpolarization of the neuronal membrane, which in turn reduces the excitability of the nerve fibers that initiate the cough reflex. This peripheral action minimizes the central nervous system side effects commonly associated with opioid-based antitussives.
Dextromethorphan: In contrast, dextromethorphan is a centrally acting, non-opioid antitussive. Its primary mechanism involves antagonism of the N-methyl-D-aspartate (NMDA) receptor in the cough center of the medulla oblongata.[4][5] By blocking the NMDA receptor, dextromethorphan suppresses the transmission of cough-inducing signals. Additionally, it acts as a sigma-1 receptor agonist, which may also contribute to its antitussive properties.
Signaling Pathways
The distinct mechanisms of action of this compound and dextromethorphan can be visualized through their respective signaling pathways.
Experimental Protocols
Detailed experimental protocols for the cited clinical trials were not fully available in the public domain. However, based on the abstracts and general knowledge of chronic cough clinical trials, a representative experimental workflow can be outlined.
Aversa C, et al. (1993) - this compound vs. Placebo
-
Study Design: A completely randomised, double-blind, placebo-controlled, multicentre trial.
-
Participants: 87 patients with persistent dry or slightly productive cough associated with chronic respiratory disorders (e.g., chronic obstructive pulmonary disease, cough of unknown etiology, respiratory tract malignant neoplasms, and pulmonary fibrosis).
-
Intervention: this compound (200 mg t.i.d. as a 20 mg/ml suspension) or a matching placebo for four days.
-
Primary Efficacy Endpoint: Change in the number of coughs in the morning (8-10 a.m.) on day four compared to day one.
-
Secondary Efficacy Endpoints: Patient-reported ladder scale scores of cough frequency during the daytime and at night.
-
Safety Assessments: Monitoring and reporting of adverse events and laboratory tests.
Del Donno M, et al. (1994) - this compound vs. Dextromethorphan
-
Study Design: A comparative study in patients with persistent cough.
-
Participants: Patients with persistent cough.
-
Intervention: this compound (200 mg t.i.d.) compared to dextromethorphan (30 mg t.i.d.).
-
Efficacy Assessment: The study concluded that both treatments were equally effective, suggesting the use of similar efficacy endpoints as in the Aversa et al. study, likely including cough frequency and severity assessments.
General Experimental Workflow for a Chronic Cough Clinical Trial
Conclusion
The available evidence suggests that both this compound and dextromethorphan are effective in reducing the frequency and severity of chronic cough. This compound offers a peripheral mechanism of action, which may be advantageous in avoiding central nervous system side effects. Dextromethorphan, a well-established centrally acting agent, has demonstrated comparable efficacy. The choice between these agents in a clinical or developmental context may depend on the desired pharmacological profile and the specific patient population. Further head-to-head trials with detailed, standardized methodologies are warranted to delineate more subtle differences in their efficacy and safety profiles.
References
- 1. Involvement of ATP-sensitive K(+) channels in the anti-tussive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhaled pinacidil, an ATP-sensitive K+ channel opener, and this compound have potent antitussive effects in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. go.drugbank.com [go.drugbank.com]
Validating the Peripheral Antitussive Effect of Moguisteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Moguisteine's peripheral antitussive effects with other agents, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further research in the field of cough suppressants.
Executive Summary
This compound is a peripherally acting, non-narcotic antitussive agent. Experimental evidence strongly suggests that its mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels on sensory nerves in the airways. This action hyperpolarizes the nerve membrane, reducing its excitability and thereby inhibiting the cough reflex. Unlike centrally acting antitussives such as codeine and dextromethorphan, this compound does not exert its effects on the central nervous system, which minimizes the risk of side effects like sedation and dependence. This guide compares the efficacy of this compound with other relevant antitussive agents and provides detailed protocols for the preclinical validation of such compounds.
Comparative Efficacy of Antitussive Agents
The following table summarizes the effective dose (ED50) values for this compound and comparator drugs in various preclinical cough models. This data highlights the potency of this compound in inhibiting cough induced by different chemical and mechanical stimuli.
| Compound | Cough Model | Species | Administration Route | ED50 (mg/kg) | Reference |
| This compound | Citric Acid Aerosol (7.5%) | Guinea Pig | p.o. | 25.2 | [1] |
| Capsaicin Aerosol (30 µM) | Guinea Pig | p.o. | 19.3 | [1] | |
| Mechanical Stimulation | Guinea Pig | p.o. | 22.9 | [1] | |
| Tracheal Electrical Stimulation | Guinea Pig | p.o. | 12.5 | [1] | |
| Tracheal Electrical Stimulation | Dog | p.o. | 17.2 | [1] | |
| Citric Acid Aerosol (7.5%) | Guinea Pig | i.v. | 0.55 | ||
| Codeine | Citric Acid Aerosol (7.5%) | Guinea Pig | p.o. | 29.2 | |
| Capsaicin Aerosol (30 µM) | Guinea Pig | p.o. | 15.2 | ||
| Mechanical Stimulation | Guinea Pig | p.o. | 26.4 | ||
| Tracheal Electrical Stimulation | Guinea Pig | p.o. | 13.9 | ||
| Levodropropizine | Mechanically/Electrically Induced | Guinea Pig/Rabbit | i.v. | 1/10 to 1/20 as active as codeine | |
| Irritant Aerosols | Guinea Pig | p.o. | Comparable to codeine | ||
| Citric Acid Aerosol (0.4 M) | Guinea Pig | p.o. | No significant effect |
Mechanism of Action: Signaling Pathways
This compound's primary mechanism is believed to be the activation of ATP-sensitive potassium channels in peripheral sensory nerves. The following diagram illustrates this proposed signaling pathway. In contrast, Levodropropizine is thought to act via modulation of sensory neuropeptides and inhibition of C-fiber activation.
Caption: Proposed mechanism of this compound via KATP channel activation.
Caption: Proposed mechanism of Levodropropizine via C-fiber inhibition.
Experimental Protocols
Detailed methodologies for common preclinical cough models are provided below. These protocols are essential for the validation and comparison of novel antitussive agents.
Citric Acid-Induced Cough in Guinea Pigs
This model is widely used to assess the efficacy of antitussive drugs against chemically-induced cough.
Objective: To evaluate the antitussive effect of a test compound on cough induced by citric acid aerosol inhalation in conscious guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Whole-body plethysmograph
-
Nebulizer
-
Citric acid solution (e.g., 0.4 M in sterile saline)
-
Test compound (e.g., this compound) and vehicle
-
Reference compound (e.g., Codeine phosphate)
-
Sound recording and analysis software
Procedure:
-
Acclimatization: Acclimate guinea pigs to the plethysmograph chamber for a set period (e.g., 10 minutes) for at least 2-3 days before the experiment.
-
Baseline Cough Response: Place each animal in the chamber and expose them to an aerosol of citric acid solution for a fixed duration (e.g., 10 minutes). Record the number of coughs using a microphone and specialized software that can differentiate cough sounds from other respiratory noises. A baseline of a certain number of coughs is often required for inclusion in the study.
-
Drug Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the citric acid challenge.
-
Cough Induction and Measurement: At the designated time post-dosing, place the animal back in the plethysmograph and expose them to the citric acid aerosol again. Record the number of coughs.
-
Data Analysis: Calculate the percentage inhibition of the cough response for each treatment group compared to the vehicle control group. Determine the ED50 value of the test compound.
Caption: Workflow for citric acid-induced cough model.
Capsaicin-Induced Cough in Guinea Pigs
This model is used to investigate the effect of antitussives on cough mediated by the activation of TRPV1 receptors on sensory nerves.
Objective: To assess the ability of a test compound to inhibit cough induced by capsaicin aerosol in conscious guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Whole-body plethysmograph
-
Nebulizer
-
Capsaicin solution (e.g., 30-75 µM in saline with a solubilizing agent like Tween 80 and ethanol)
-
Test compound, vehicle, and reference drug
-
Sound recording and analysis equipment
Procedure:
-
Acclimatization: Similar to the citric acid model, acclimatize the animals to the experimental setup.
-
Drug Administration: Administer the test compounds or vehicle at a predetermined time before the capsaicin challenge.
-
Cough Induction: Place the guinea pig in the plethysmograph and expose it to an aerosol of capsaicin solution for a defined period (e.g., 5-10 minutes).
-
Cough Measurement: Record the number of coughs during and immediately after the exposure period.
-
Data Analysis: Compare the number of coughs in the treated groups to the vehicle control group and calculate the percentage of cough inhibition.
Conclusion
The available evidence strongly supports the peripheral mechanism of action for this compound's antitussive effect, primarily through the activation of ATP-sensitive potassium channels. This mode of action distinguishes it from centrally acting agents and offers a favorable safety profile. Comparative data from preclinical models demonstrate its potency is comparable to, and in some models superior to, traditional antitussives like codeine. Further head-to-head clinical studies with other peripheral agents like Levodropropizine would be beneficial to fully elucidate the comparative clinical efficacy. The experimental protocols provided in this guide offer a standardized approach for the continued investigation and development of novel peripheral antitussive drugs.
References
Head-to-Head Clinical Trial Analysis: Moguisteine vs. Levodropropizine in the Treatment of Cough
In the landscape of non-narcotic, peripherally acting antitussives, moguisteine and levodropropizine represent two therapeutic options for the management of cough. This guide provides a comparative analysis of these two agents, drawing upon available clinical trial data and mechanistic studies to inform researchers, scientists, and drug development professionals. While a direct head-to-head clinical trial has been identified, its detailed data is not widely available; therefore, this comparison also incorporates findings from trials where each drug was evaluated against other comparators.
Mechanism of Action: A Peripheral Approach to Cough Suppression
Both this compound and levodropropizine exert their antitussive effects by acting on the peripheral nervous system, thus avoiding the central side effects commonly associated with opioid-based cough suppressants. However, their precise molecular mechanisms differ.
Levodropropizine primarily targets sensory C-fibers in the respiratory tract. Its mechanism involves the inhibition of the release of sensory neuropeptides, such as Substance P, from these nerve endings.[1][2][3] This action desensitizes the sensory nerves to stimuli that would otherwise trigger the cough reflex.
This compound's mechanism, while also peripheral, appears to be multifactorial.[4] Studies suggest that it may activate ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of sensory nerve membranes and a reduction in their excitability.[5] Additionally, this compound has been shown to decrease the excitatory response of pulmonary rapidly adapting receptors (RARs), which are involved in initiating the cough reflex in response to mechanical and chemical stimuli.
Signaling Pathway Diagrams
Head-to-Head Clinical Trial: Efficacy and Safety
A single-blind, randomized controlled trial by Fasciolo et al. (1994) directly compared the efficacy and safety of this compound and levodropropizine in patients with cough associated with chronic obstructive pulmonary disease (COPD), lung cancer, or pulmonary fibrosis. A subsequent systematic review of this study concluded that levodropropizine was equally effective as this compound in reducing cough frequency and severity. The trial also reported that levodropropizine was generally well-tolerated.
Due to the limited availability of the full-text article, a detailed breakdown of the quantitative data and experimental protocols from this specific head-to-head trial cannot be provided. The following sections, therefore, present data from separate clinical trials where each drug was compared against other agents to offer an indirect comparison of their performance.
Efficacy Data from Comparative Clinical Trials
The following tables summarize the efficacy of this compound and levodropropizine from individual clinical trials.
This compound Efficacy Data
| Comparator | Patient Population | Key Findings | Reference |
| Placebo | Patients with cough associated with chronic respiratory disorders | 42% reduction in the number of coughs with this compound vs. 14% with placebo (p=0.028). | |
| Codeine Phosphate | Patients with chronic cough | This compound (100 mg t.i.d.) showed similar antitussive activity to codeine (15-30 mg t.i.d.). |
Levodropropizine Efficacy Data
| Comparator | Patient Population | Key Findings | Reference |
| Dihydrocodeine | Adults with non-productive cough due to lung carcinoma | Levodropropizine (75 mg t.d.s.) was comparable in efficacy to dihydrocodeine (10 mg t.d.s.) for cough relief and reduction of nocturnal awakenings. | |
| Placebo | Patients with interstitial lung disorders | Significant decrease in cough frequency (p < 0.05). | |
| Central Antitussives (Codeine, Cloperastine, Dextromethorphan) | Meta-analysis of pediatric and adult studies | Levodropropizine showed statistically significant better overall efficacy in reducing cough intensity, frequency, and night awakenings. |
Safety and Tolerability
Both this compound and levodropropizine are generally well-tolerated, a characteristic attributed to their peripheral mechanism of action which minimizes central nervous system side effects.
This compound: In a study comparing this compound to codeine, adverse events were observed in two patients on this compound, three on 15 mg codeine, and five on 30 mg codeine. No serious adverse events were reported.
Levodropropizine: When compared to dihydrocodeine, the percentage of patients experiencing somnolence was significantly lower in the levodropropizine group (8%) compared to the dihydrocodeine group (22%). A review of multiple studies concluded that levodropropizine has a favorable benefit/risk profile with a low incidence of adverse events.
Experimental Protocols: An Overview
While the detailed protocol for the direct head-to-head trial is not available, the methodologies from other cited studies provide insight into how these drugs are evaluated.
General Clinical Trial Design for Antitussives
A common experimental workflow for assessing the efficacy and safety of antitussive agents is as follows:
Key Methodological Components from this compound and Levodropropizine Trials:
-
Patient Population: Typically includes adults with persistent cough associated with chronic respiratory conditions such as COPD, lung cancer, pulmonary fibrosis, or bronchitis.
-
Dosage Regimens:
-
This compound: 100 mg to 200 mg three times daily (t.i.d.).
-
Levodropropizine: 60 mg to 75 mg three times daily (t.i.d.).
-
-
Efficacy Endpoints:
-
Objective measures: Change in cough frequency (e.g., number of coughs in a specified time interval).
-
Subjective measures: Visual Analogue Scale (VAS) for cough severity and frequency, ladder scale scores, and impact on sleep.
-
-
Safety Assessments: Monitoring and reporting of adverse events, and in some studies, laboratory tests to assess organ function.
Conclusion
Based on the available evidence, both this compound and levodropropizine are effective and well-tolerated peripherally acting antitussives. The limited data from a direct head-to-head comparison suggests comparable efficacy in patients with cough due to chronic respiratory diseases. Levodropropizine's mechanism of action is well-characterized, involving the inhibition of neuropeptide release from C-fibers. This compound appears to act through a combination of KATP channel activation and modulation of RARs. The choice between these agents in a clinical or developmental context may be guided by specific patient profiles, and further head-to-head trials with detailed published data would be beneficial for a more definitive comparison.
References
- 1. Actions of this compound on cough and pulmonary rapidly adapting receptor activity in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhaled pinacidil, an ATP-sensitive K+ channel opener, and this compound have potent antitussive effects in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of ATP-sensitive K(+) channels in the anti-tussive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of this compound on the activity of tracheobronchial rapidly adapting receptors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Moguisteine: A Favorable Safety Profile in the Antitussive Landscape
A comprehensive comparison of the peripherally acting antitussive, moguisteine, with traditional central-acting agents reveals a distinct safety advantage, positioning it as a compelling alternative for the management of cough. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals, integrating clinical and preclinical data to delineate the safety and mechanistic profiles of these two classes of antitussive drugs.
This compound, a non-narcotic, peripherally acting antitussive, has demonstrated comparable efficacy to central-acting agents like codeine and dextromethorphan in clinical trials.[1] Its primary distinction lies in its mechanism of action, which avoids direct interaction with the central nervous system (CNS), thereby mitigating the risk of common side effects associated with centrally acting drugs.
Superior Safety and Tolerability Profile of this compound
Clinical data consistently underscores the favorable safety profile of this compound. A key multicentre, double-blind, parallel-group study provides a direct comparison of the adverse events observed with this compound versus codeine in patients with chronic cough.
| Treatment Group | Number of Patients with Adverse Events | Total Number of Patients | Percentage of Patients with Adverse Events |
| This compound (100 mg t.i.d.) | 2 | 39 | 5.1% |
| Codeine (15 mg t.i.d.) | 3 | 38 | 7.9% |
| Codeine (30 mg t.i.d.) | 5 | 36 | 13.9% |
Table 1: Comparison of Adverse Events in a Clinical Trial of this compound and Codeine.[2]
In this study, no serious adverse events were reported for this compound.[2] In contrast, treatment discontinuation was required for two patients receiving the higher dose of codeine (30 mg t.i.d.).[2] Another clinical trial evaluating this compound against a placebo in patients with cough associated with chronic respiratory diseases also reported no serious adverse events.[3]
Central-acting antitussives, such as codeine and dextromethorphan, are associated with a range of side effects due to their action on the CNS. Common adverse effects of codeine include drowsiness, dizziness, nausea, vomiting, and constipation. Dextromethorphan can also cause dizziness, drowsiness, nausea, and stomach pain.
Mechanistic Differences: A Key Determinant of Safety
The divergent safety profiles of this compound and central-acting antitussives are rooted in their distinct mechanisms of action. This compound exerts its effect peripherally, targeting the afferent limb of the cough reflex. Its proposed mechanism involves the activation of ATP-sensitive potassium channels. It is suggested to act on irritant receptors in the bronchial tree, without interacting with opioid receptors or the cough center in the medulla.
In contrast, central-acting antitussives, like codeine, primarily act on μ-opioid receptors in the CNS to suppress the cough reflex. This central mechanism is also responsible for their characteristic side effects, including sedation and potential for abuse. Dextromethorphan, while also acting centrally, is a non-opioid agent that is an antagonist of the NMDA receptor and an agonist of the sigma-1 receptor.
Figure 1: Simplified signaling pathways of peripheral and central-acting antitussives.
Experimental Protocols
The comparative safety and efficacy of this compound and central-acting antitussives have been evaluated in both preclinical and clinical studies.
Clinical Trial: this compound vs. Codeine
A multicentre, double-blind, parallel-group study was conducted to compare the clinical efficacy and safety of this compound with codeine phosphate in 119 patients with chronic cough.
-
Participants: Patients with chronic, dry, or slightly productive cough associated with various respiratory disorders.
-
Interventions:
-
This compound: 100 mg administered orally three times daily (t.i.d.).
-
Codeine Phosphate: 15 mg or 30 mg administered orally t.i.d.
-
-
Duration: 2 days.
-
Primary Outcome: Reduction in the number of coughs.
-
Safety Assessment: Monitoring and recording of all adverse events.
Preclinical Studies: Animal Models of Cough
Preclinical evaluations of antitussive agents commonly utilize animal models where cough is induced by various stimuli.
-
Citric Acid-Induced Cough in Guinea Pigs: This is a widely used model to assess the efficacy of antitussive drugs.
-
Procedure: Conscious guinea pigs are placed in a chamber and exposed to an aerosol of citric acid to induce coughing. The number of coughs is counted over a specific period.
-
Drug Administration: Test compounds (e.g., this compound, codeine) are typically administered orally or intravenously before the citric acid challenge.
-
-
Capsaicin-Induced Cough: Capsaicin, an irritant, is used to stimulate C-fibers in the airways and induce cough.
-
Procedure: Similar to the citric acid model, animals are exposed to a capsaicin aerosol.
-
-
Mechanical and Electrical Stimulation: Direct mechanical or electrical stimulation of the trachea or laryngeal nerves can also be used to elicit a cough reflex.
References
- 1. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of this compound in comparison with codeine phosphate in patients with chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial of the efficacy and safety of this compound in patients with cough associated with chronic respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Moguisteine's Antitussive Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive (cough-suppressing) potency of moguisteine against other established antitussive agents across various animal models. The information is supported by experimental data to aid in research and development endeavors within the field of respiratory pharmacology.
This compound is a peripherally acting, non-narcotic antitussive agent.[1] Its mechanism of action is distinct from opioid-based cough suppressants and is believed to involve the activation of ATP-sensitive potassium (KATP) channels.[2][3] This guide summarizes the available quantitative data on its efficacy, details the experimental protocols used in these evaluations, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Comparison of Antitussive Potency
The antitussive efficacy of this compound has been evaluated in several preclinical models, primarily in guinea pigs and dogs, using various tussive stimuli. The following tables summarize the median effective dose (ED50) of this compound and comparator drugs. A lower ED50 value indicates higher potency.
Table 1: Antitussive Potency of this compound and Codeine in Guinea Pigs
| Tussive Stimulus | This compound ED50 (mg/kg, p.o.) | Codeine ED50 (mg/kg, p.o.) |
| Citric Acid Aerosol (7.5%) | 25.2[1] | 29.2[1] |
| Capsaicin Aerosol (30 µM) | 19.3 | 15.2 |
| Mechanical Stimulation | 22.9 | 26.4 |
| Tracheal Electrical Stimulation | 12.5 | 13.9 |
Table 2: Antitussive Potency of this compound in Dogs
| Tussive Stimulus | This compound ED50 (mg/kg, p.o.) | Comparator and Rationale for Exclusion |
| Tracheal Electrical Stimulation | 17.2 | Codeine was not tested due to its emetic effect in dogs. |
Table 3: Intravenous Antitussive Potency in Guinea Pigs
| Tussive Stimulus | This compound ED50 (mg/kg, i.v.) | Codeine ED50 (mg/kg, i.v.) |
| Citric Acid Aerosol (7.5%) | 0.55 | Not directly compared in this study |
| Afferent Electrical Stimulation of Superior Laryngeal Nerve | No effect at 4 and 20 mg/kg | 0.91 |
Note: p.o. refers to oral administration; i.v. refers to intravenous administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the antitussive potency of this compound.
Citric Acid-Induced Cough in Guinea Pigs
This is a widely used method to induce a cough reflex for screening potential antitussive drugs.
Experimental Workflow for Citric Acid-Induced Cough in Guinea Pigs
Caption: Workflow for assessing antitussive efficacy using the citric acid-induced cough model in guinea pigs.
-
Animals: Male Dunkin-Hartley guinea pigs (200-250 g) are commonly used. They are housed under standard laboratory conditions with free access to food and water and a 12-hour light/dark cycle.
-
Apparatus: A whole-body plethysmograph is used to house the conscious animal during the experiment. An ultrasonic nebulizer is connected to the chamber to deliver the aerosolized citric acid.
-
Procedure:
-
Animals are acclimatized to the experimental setup.
-
This compound, a reference antitussive (e.g., codeine), or a vehicle is administered orally.
-
After a set pre-treatment time (e.g., 1 hour), the guinea pig is placed in the plethysmograph.
-
Aerosolized citric acid (e.g., 0.4 M solution) is delivered into the chamber for a fixed duration (e.g., 3 minutes).
-
-
Cough Detection and Analysis: Coughs are identified and counted based on characteristic changes in respiratory flow, often accompanied by audio and video recording for verification. The number of coughs within a specified observation period is the primary endpoint. The ED50 is then calculated based on the dose-response relationship.
Capsaicin-Induced Cough in Dogs
Capsaicin, the pungent component of chili peppers, is a potent tussive agent that acts on sensory nerves in the airways.
-
Animals: Beagles are a commonly used breed for these studies.
-
Apparatus: A face mask connected to a nebulizer is used for aerosol delivery.
-
Procedure:
-
Dogs are accustomed to wearing the face mask.
-
The test drug or vehicle is administered, typically orally.
-
After the pre-treatment period, the dog is exposed to aerosolized capsaicin at a specific concentration (e.g., 30 µM) for a set duration.
-
-
Cough Detection and Analysis: Coughs are typically counted by trained observers, often with the aid of audio recordings. The change in cough frequency before and after treatment is used to determine efficacy.
Mechanical and Electrical Stimulation-Induced Cough
These models bypass the chemosensory pathways and directly stimulate the afferent nerves involved in the cough reflex.
-
Mechanical Stimulation: A thin, flexible probe is inserted into the trachea of an anesthetized animal to mechanically stimulate the tracheal mucosa and elicit a cough.
-
Electrical Stimulation: Electrodes are placed on the tracheal mucosa of an anesthetized animal, and a specific electrical stimulus (e.g., square-wave pulses at 20 Hz) is applied to induce coughing.
Experimental Workflow for Tracheal Stimulation-Induced Cough
Caption: General workflow for inducing and measuring cough via tracheal stimulation in anesthetized animals.
Proposed Mechanism of Action of this compound
This compound's antitussive effect is attributed to its action as a peripheral KATP channel opener. The opening of these channels on sensory nerve endings in the airways leads to hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the nerve to reach the threshold for firing an action potential in response to a tussive stimulus, thereby suppressing the cough reflex.
Signaling Pathway for this compound's Antitussive Action
Caption: Proposed signaling pathway for the peripheral antitussive effect of this compound.
Studies have shown that the antitussive effect of this compound is reduced by glibenclamide, a KATP channel blocker, supporting this proposed mechanism. Importantly, glibenclamide does not affect the antitussive effects of centrally acting drugs like dihydrocodeine and dextromethorphan, further highlighting this compound's distinct peripheral mechanism of action.
Cross-Species Comparison and Concluding Remarks
The available data robustly demonstrate that this compound possesses significant antitussive activity in guinea pigs and dogs, with a potency comparable to that of the centrally acting opioid, codeine, in several models. Its peripheral mechanism of action, mediated by the opening of KATP channels, presents a promising alternative to traditional opioid-based antitussives, potentially avoiding central nervous system side effects.
References
Moguisteine: A Comparative Analysis with Other Non-Narcotic Antitussives
A comprehensive review of the efficacy, mechanism of action, and experimental data of Moguisteine in comparison to other non-narcotic cough suppressants.
Introduction
Cough is a primary defensive reflex of the respiratory system, but in its chronic form, it can significantly impair quality of life. While narcotic antitussives like codeine are effective, their use is limited by side effects and the potential for abuse. This has driven the development of non-narcotic alternatives. This compound, a peripherally acting non-narcotic antitussive, has emerged as a promising candidate. This guide provides a detailed comparative study of this compound against other non-narcotic antitussives, with a focus on experimental data and mechanisms of action for researchers, scientists, and drug development professionals.
Mechanism of Action: A Peripheral Approach
Unlike many conventional non-narcotic antitussives that act on the central nervous system (CNS), this compound exerts its effects peripherally.[1] Its primary mechanism is believed to be the activation of ATP-sensitive potassium (K-ATP) channels on airway sensory nerves.[1][2] This activation leads to hyperpolarization of the nerve membrane, making it less responsive to stimuli that trigger the cough reflex.
In contrast, other non-narcotic antitussives have different modes of action:
-
Dextromethorphan: A centrally acting agent that is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor in the cough center of the brain.[3]
-
Benzonatate: A peripherally acting drug that anesthetizes stretch receptors in the respiratory passages.[4]
-
Levodropropizine: Another peripherally acting agent that is thought to inhibit the activation of C-fibers in the airways.
Comparative Efficacy: Human Clinical Trials
Clinical studies have demonstrated the efficacy of this compound in reducing cough frequency, with performance comparable to established antitussives.
This compound vs. Placebo
In a randomized, double-blind, placebo-controlled trial involving patients with chronic respiratory diseases, this compound (200 mg t.i.d.) significantly reduced cough frequency. After four days of treatment, the this compound group showed a 42% reduction in the number of coughs compared to a 14% reduction in the placebo group (p=0.028).
This compound vs. Codeine
A multicenter, double-blind, parallel-group study compared this compound (100 mg t.i.d.) with two different doses of codeine (15 mg and 30 mg t.i.d.) in patients with chronic cough. The results indicated that this compound has an antitussive activity similar to that of codeine.
| Treatment Group | N | Percentage Reduction in Morning Coughs (6h post-dose) | Percentage Reduction in Nocturnal Coughs (per hour) |
| This compound 100 mg t.i.d. | 39 | 21% | 33% |
| Codeine 15 mg t.i.d. | 38 | 28% | 46% |
| Codeine 30 mg t.i.d. | 36 | 29% | 52% |
Differences between treatments were not statistically significant.
Adverse events were observed in two patients on this compound, three on codeine 15 mg, and five on codeine 30 mg.
This compound vs. Dextromethorphan
A comparative study found this compound (three doses of 200 mg over two days) and dextromethorphan (three doses of 30 mg over two days) to be equally effective in reducing cough. While specific quantitative data from this study is not detailed, the finding of equal efficacy is significant.
Preclinical Experimental Data
Animal models are crucial for elucidating the mechanisms and efficacy of antitussive agents. The most common models involve inducing cough with chemical irritants like citric acid or capsaicin in guinea pigs.
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs:
-
Animals: Male Hartley guinea pigs are typically used.
-
Apparatus: A whole-body plethysmograph chamber equipped with a nebulizer to deliver the tussive agent and a sound recording system to detect coughs.
-
Procedure:
-
Animals are placed in the chamber and allowed to acclimatize.
-
An aerosol of citric acid solution (typically 0.3 M to 0.6 M) is delivered into the chamber for a set period (e.g., 5-10 minutes).
-
The number of coughs is recorded during and immediately after the exposure.
-
The test compound (e.g., this compound) or vehicle is administered (e.g., orally or by injection) at a specified time before the citric acid challenge.
-
The percentage inhibition of coughs compared to the vehicle control group is calculated.
-
Capsaicin-Induced Cough in Guinea Pigs:
-
Animals and Apparatus: Similar to the citric acid model.
-
Procedure:
-
The protocol is similar to the citric acid model, but an aerosol of capsaicin solution (typically 30 µM to 60 µM) is used as the tussive agent.
-
Capsaicin selectively stimulates C-fiber afferent nerves in the airways, providing insights into the drug's effect on this specific pathway.
-
Preclinical Efficacy of this compound
Preclinical studies in guinea pigs have shown that this compound dose-dependently inhibits cough induced by both citric acid and capsaicin aerosols. This further supports its peripheral mechanism of action, as these agents directly stimulate the sensory nerves that this compound targets.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in the cough reflex and the mechanisms of action of these antitussives, the following diagrams are provided.
Caption: The basic signaling pathway of the cough reflex.
References
Moguisteine vs. Dexamethasone: A Comparative Analysis of Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Moguisteine, a non-narcotic antitussive agent, and Dexamethasone, a potent corticosteroid. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of their respective signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and Dexamethasone from preclinical studies.
Table 1: Effect on Tobacco Smoke-Induced Airway Inflammation in Guinea Pigs [1]
| Parameter | Treatment | Dosage | Route | % Inhibition/Reduction |
| Bronchial Hyperreactivity | This compound | 50 mg/kg | i.m. | Dose-dependent reduction |
| Dexamethasone | 1 mg/kg | i.m. | Dose-dependent reduction | |
| Eosinophil Recruitment (BAL) | This compound | 50 mg/kg | i.m. | Abolished |
| Dexamethasone | 1 mg/kg | i.m. | Abolished | |
| Airway Microvascular Leakage | This compound | 50 mg/kg | i.m. | Significantly reduced |
| Dexamethasone | 1 mg/kg | i.m. | Significantly reduced |
BAL: Bronchoalveolar Lavage i.m.: intramuscular
Table 2: Effect on Ovalbumin-Induced Airway Inflammation in Sensitized Guinea Pigs [1]
| Parameter | Treatment | Dosage | Route | Time Point | % Inhibition of Cell Accumulation |
| Neutrophil Accumulation (BAL) | This compound | 50 mg/kg | p.o. | 17 h | Active Inhibition |
| This compound | 50 mg/kg | p.o. | 72 h | Active Inhibition | |
| Eosinophil Accumulation (BAL) | This compound | 50 mg/kg | p.o. | 17 h | Active Inhibition |
| This compound | 50 mg/kg | p.o. | 72 h | Active Inhibition |
p.o.: oral administration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tobacco Smoke-Induced Bronchial Hyperreactivity in Guinea Pigs[1][2]
Objective: To assess the effects of this compound and Dexamethasone on airway hyperreactivity and inflammation induced by tobacco smoke.
Animals: Male Dunkin-Hartley guinea pigs.
Procedure:
-
Animals are exposed to smoke from five cigarettes over a 10-minute period.[2]
-
Bronchial hyperreactivity is assessed by measuring the bronchoconstrictor response to acetylcholine or histamine before and after smoke exposure.
-
This compound (e.g., 50 mg/kg, i.m.) or Dexamethasone (e.g., 1 mg/kg, i.m.) is administered prior to smoke exposure.
-
Bronchoalveolar lavage (BAL) is performed to collect airway cells for differential counting of eosinophils and other inflammatory cells.
-
Airway microvascular leakage is quantified by measuring the extravasation of Evans blue dye.
Ovalbumin-Induced Allergic Airway Inflammation in Guinea Pigs
Objective: To evaluate the efficacy of this compound in a model of allergic asthma.
Animals: Male Dunkin-Hartley guinea pigs.
Procedure:
-
Sensitization: Guinea pigs are actively sensitized with an intraperitoneal injection of ovalbumin (e.g., 100 µg) on day 1 and day 5.
-
Challenge: On day 15, sensitized animals are challenged with an aerosol of 2% ovalbumin for a specified duration.
-
This compound (e.g., 50 mg/kg, p.o.) is administered before the ovalbumin challenge.
-
Assessment:
-
Bronchoalveolar lavage is performed at 17 and 72 hours post-challenge to determine the number and type of infiltrating inflammatory cells (neutrophils and eosinophils).
-
Signaling Pathways and Mechanisms of Action
Dexamethasone Anti-Inflammatory Signaling Pathway
Dexamethasone, a potent glucocorticoid, exerts its anti-inflammatory effects primarily through genomic mechanisms involving the glucocorticoid receptor (GR).
References
- 1. Effects of this compound, a peripheral nonnarcotic antitussive agent, on airway inflammation in guinea-pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Airway hyperreactivity induced by active cigarette smoke exposure in guinea-pigs: possible role of sensory neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Moguisteine's Antitussive Efficacy: A Statistical Comparison with Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Moguisteine's performance in reducing cough frequency, benchmarked against placebo, codeine, and dextromethorphan. This guide synthesizes key clinical trial data, details experimental methodologies, and visualizes the underlying pharmacological pathways.
This compound, a peripherally acting, non-narcotic antitussive agent, has demonstrated significant efficacy in the reduction of cough frequency in patients with chronic respiratory diseases. Clinical studies have shown its superiority over placebo and comparable effectiveness to established central-acting antitussives such as codeine and dextromethorphan. This guide provides a detailed comparison based on available clinical trial data to aid in the evaluation of this compound's therapeutic potential.
Comparative Efficacy in Cough Frequency Reduction
The following tables summarize the quantitative data from key clinical trials, offering a clear comparison of this compound's effect on cough frequency against placebo and active comparators.
Table 1: this compound vs. Placebo in Patients with Chronic Respiratory Disorders
| Treatment Group | Dosage Regimen | Duration | Mean Reduction in Coughs | p-value |
| This compound | 200 mg t.i.d. | 4 days | 42% | 0.028 |
| Placebo | - | 4 days | 14% | - |
Source: Clinical trial of the efficacy and safety of this compound in patients with cough associated with chronic respiratory diseases.[1]
Table 2: this compound vs. Codeine in Patients with Chronic Cough
| Treatment Group | Dosage Regimen | Duration | Reduction in Morning Coughs | Reduction in Nocturnal Coughs |
| This compound | 100 mg t.i.d. | 2 days | 21% | 33% |
| Codeine | 15 mg t.i.d. | 2 days | 28% | 46% |
| Codeine | 30 mg t.i.d. | 2 days | 29% | 52% |
Note: The differences between treatments were not statistically significant.[2]
Table 3: this compound vs. Dextromethorphan in Patients with Persistent Cough
| Treatment Group | Dosage Regimen | Duration | Outcome |
| This compound | 200 mg t.i.d. | 2 days | Equally effective as Dextromethorphan |
| Dextromethorphan | 30 mg t.i.d. | 2 days | Equally effective as this compound |
Source: Efficacy and safety of this compound in comparison with dextromethorphan in patients with persistent cough.[3]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are the detailed protocols for the key experiments.
This compound vs. Placebo Study Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1]
-
Participant Population: 87 patients with persistent dry or slightly productive cough associated with chronic respiratory disorders, including chronic obstructive pulmonary disease (COPD), cough of unknown etiology, respiratory tract malignant neoplasms, and pulmonary fibrosis.[1]
-
Treatment:
-
This compound group (n=42): Received 200 mg of this compound three times daily for four days.
-
Placebo group (n=45): Received a matching placebo on the same schedule.
-
-
Efficacy Assessment:
-
Primary Endpoint: The number of coughs was recorded during a specific time interval (8-10 a.m.) on day four and compared to the baseline count on day one.
-
Secondary Endpoint: The mean percent reduction of ladder scale scores of cough frequency from baseline was assessed for both daytime and nighttime.
-
This compound vs. Codeine Study Protocol
-
Study Design: A multicenter, double-blind, parallel-group study.
-
Participant Population: 119 patients with chronic, dry, or slightly productive cough associated with various respiratory disorders.
-
Treatment:
-
This compound group (n=39): Received 100 mg of this compound three times daily for two days.
-
Codeine group 1 (n=38): Received 15 mg of codeine phosphate three times daily for two days.
-
Codeine group 2 (n=36): Received 30 mg of codeine phosphate three times daily for two days.
-
-
Efficacy Assessment:
-
Objective Measurement: The percentage reduction in the number of morning coughs over a 6-hour period after the first dose and the number of nocturnal coughs per hour after the last evening dose were compared to baseline assessments.
-
Subjective Measurement: Patients' visual analogue scale (VAS) scores for cough frequency, cough intensity, and sleep disturbance, along with investigators' ranking of cough severity, were recorded.
-
This compound vs. Dextromethorphan Study Protocol
-
Study Design: A comparative study.
-
Participant Population: Patients with persistent cough.
-
Treatment:
-
This compound group: Received 200 mg of this compound three times daily over two days.
-
Dextromethorphan group: Received 30 mg of dextromethorphan three times daily over two days.
-
-
Efficacy Assessment: The study concluded that both drugs were equally effective in reducing cough.
Signaling Pathways and Mechanisms of Action
The antitussive effects of this compound and its comparators are mediated through distinct signaling pathways.
This compound: Peripheral Action
This compound is a peripherally acting antitussive, meaning it does not exert its effects on the central nervous system. Its mechanism is believed to involve the activation of ATP-sensitive potassium (K-ATP) channels on peripheral sensory nerves in the airways. This activation leads to hyperpolarization of the nerve membrane, reducing the excitability of irritant receptors and thereby suppressing the cough reflex.
This compound's peripheral mechanism of action.
Codeine and Dextromethorphan: Central Action
In contrast, codeine and dextromethorphan are centrally acting antitussives that suppress the cough reflex by acting on the cough center in the brainstem (medulla).
-
Codeine: Acts as an agonist at μ-opioid receptors in the medulla, which suppresses the central processing of the cough reflex.
-
Dextromethorphan: Has a more complex mechanism, acting as an antagonist at N-methyl-D-aspartate (NMDA) receptors and an agonist at sigma-1 receptors in the cough center.
Central mechanisms of codeine and dextromethorphan.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial designed to compare the efficacy of different antitussive agents.
References
- 1. Involvement of ATP-sensitive K(+) channels in the anti-tussive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cough reflex - Wikipedia [en.wikipedia.org]
- 3. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Moguisteine
For Immediate Use by Laboratory Professionals
Core Principles of Moguisteine Disposal
This compound (C16H21NO5S) is a thiazolidine derivative.[1] Toxicological studies have indicated that this compound exhibits low acute toxicity and is not considered mutagenic or carcinogenic.[2] This profile suggests that in small research quantities, it is unlikely to be classified as hazardous waste. However, all pharmaceutical waste requires careful handling to prevent environmental contamination.
Quantitative Data on Disposal Methods
The following table summarizes common disposal methods for non-hazardous pharmaceutical waste, which can be applied to this compound in the absence of specific mandates.
| Disposal Method | Efficacy | Environmental Impact | Cost | Notes |
| Licensed Waste Hauler | High | Low | High | Recommended for large quantities. Ensures compliance with all regulations. |
| Incineration | High | Medium | Medium-High | Destroys the active compound. Must be performed in a permitted facility. |
| Landfill (after rendering non-recoverable) | Medium | Medium | Low | For small quantities only. Must be mixed with an undesirable substance.[3][4] |
| Sewer Disposal | Low | High | Low | Not Recommended. Can introduce active compounds into waterways.[3] |
| Drug Take-Back Programs | High | Low | Low | Ideal for unused or expired consumer-level products, may not be suitable for bulk laboratory waste. |
Experimental Protocol: Rendering Small Quantities of this compound Non-Recoverable
This hypothetical protocol is intended for small quantities of this compound (typically <1g) in a laboratory setting before disposal in municipal waste. This procedure is based on general chemical degradation principles and should be performed in a fume hood with appropriate personal protective equipment (PPE).
Objective: To hydrolyze the ester and amide functionalities of this compound, rendering it inactive.
Materials:
-
This compound waste
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
pH paper or pH meter
-
Stir plate and stir bar
-
Appropriate glass beaker
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Preparation: Don appropriate PPE. Place the beaker containing the this compound waste on a stir plate within a certified chemical fume hood. Add a stir bar.
-
Solubilization: Add a sufficient volume of water to dissolve or suspend the this compound waste.
-
Base Hydrolysis: While stirring, slowly add 1M NaOH solution to the beaker. The goal is to raise the pH to >12 to facilitate hydrolysis of the ester and amide groups.
-
Reaction: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
Neutralization: Slowly add 1M HCl solution to neutralize the mixture. Monitor the pH using pH paper or a pH meter until the pH is between 6.0 and 8.0.
-
Disposal: The resulting neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for this compound disposal and a conceptual representation of its chemical structure.
Caption: Decision-making flowchart for this compound disposal.
Caption: Putative signaling pathway of this compound's antitussive action.
References
Personal protective equipment for handling Moguisteine
Essential Safety and Handling Guide for Moguisteine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect eyes from splashes and dust. |
| Body Protection | Protective clothing, such as a lab coat or apron. Impervious clothing is recommended.[2] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is required. | To prevent inhalation of harmful dust or aerosols. |
Note: No specific quantitative data, such as glove breakthrough times for this compound, were found. It is recommended to consult the glove manufacturer's specifications for chemical resistance.
Operational Plan: Safe Handling of this compound
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use of a fume hood is recommended, especially when working with powders or creating solutions, to minimize inhalation exposure.
2. Procedural Steps for Handling:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling.
-
Remove and wash contaminated clothing before reuse.
Disposal Plan: Waste Management for this compound
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Avoid release into the environment.
-
Contaminated PPE, such as used gloves, should be disposed of as "trace" waste.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Table 1.
-
Prevent further leakage or spillage if it is safe to do so.
-
Avoid dust formation.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.
-
Wash the spill area with soap and water.
-
Prevent spilled material from entering drains or waterways.
First Aid Measures:
-
If Swallowed: Call a poison control center or doctor immediately. Rinse mouth with water.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison control center or doctor if you feel unwell.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
